Product packaging for 2,2-Diethylhexanoic acid(Cat. No.:CAS No. 4528-37-4)

2,2-Diethylhexanoic acid

Cat. No.: B031113
CAS No.: 4528-37-4
M. Wt: 172.26 g/mol
InChI Key: IMHQFVGHBDXALM-UHFFFAOYSA-N
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Description

2,2-Diethylhexanoic acid is a sterically hindered, branched-chain carboxylic acid that serves as a versatile intermediate and ligand in advanced chemical research. Its unique structure, featuring two ethyl groups at the alpha-carbon, imparts significant steric bulk and influences its electronic properties, making it particularly valuable in organometallic chemistry and catalysis. This compound is extensively employed as a precursor for the synthesis of metal carboxylate salts, which act as highly efficient catalysts in cross-coupling reactions, polymerization processes (such as the production of polyolefins), and as drying agents in paint and ink formulations. The bulky diethyl groups enhance the solubility of these metal complexes in non-polar organic media and can modulate catalytic activity and selectivity by controlling the coordination geometry around the metal center. Furthermore, in material science, this compound is investigated for its role in the surface functionalization of nanoparticles, where it aids in dispersion stability and prevents aggregation. Its properties as a weak acid with tailored lipophilicity also make it a subject of study in extractive metallurgy for the separation of metal ions. Researchers value this reagent for its ability to introduce steric encumbrance into molecular systems, providing a critical tool for probing structure-activity relationships and developing novel synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B031113 2,2-Diethylhexanoic acid CAS No. 4528-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O2/c1-4-7-8-10(5-2,6-3)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHQFVGHBDXALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058383
Record name 2,2-Diethyl-hexanoic acid
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4528-37-4
Record name 2,2-Diethylhexanoic acid
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Record name 2,2-DIETHYLHEXANOIC ACID
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Record name 2,2-Diethyl-hexanoic acid
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Record name 2,2-DIETHYLHEXANOIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylhexanoic acid, with the CAS number 4528-37-4, is a branched-chain carboxylic acid.[1] Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it distinct physical and chemical properties.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications, tailored for a technical audience. The compound is a liquid at room temperature, typically colorless to a pale yellow, and possesses a characteristic odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]

Chemical and Physical Properties

The unique branched structure of this compound influences its physical and chemical characteristics.[1] These properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C10H20O2[1][2][3][4][5]
Molecular Weight 172.26 g/mol [2][4][5]
CAS Number 4528-37-4[1][2][3][4]
Density 0.914 - 0.915 g/cm³[3][4][]
Boiling Point 135 °C (at 25 Torr)[4]
265.6 °C (at 760 mmHg)[3][]
Flash Point 121.3 °C[3]
pKa 4.86 ± 0.45 (Predicted)[4]
Refractive Index 1.442[3]
Solubility Miscible with water, ether, ethanol, chloroform[]
LogP 3.06760[3]
Topological Polar Surface Area 37.3 Ų[2]

Spectroscopic Data

Experimental Protocols

General Synthesis of Branched Carboxylic Acids

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general approach for synthesizing similar branched carboxylic acids can be inferred. The synthesis of 2-ethylhexanoic acid, for example, often involves the oxidation of 2-ethylhexanal.[11][12] A general workflow for such a synthesis is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Combine Aldehyde, Solvent, and Catalyst in Reactor react Introduce Oxidizing Agent (e.g., Air/Oxygen) start->react maintain Maintain Temperature and Stirring react->maintain quench Quench Reaction maintain->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry distill Purify by Distillation dry->distill

General workflow for the synthesis of a carboxylic acid via oxidation.

A more specific, though related, example is the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal. In one method, isooctyl aldehyde (a precursor to 2-ethylhexanoic acid) is combined with 2-ethylhexanoic acid as a solvent, a ligand, cesium carbonate, and potassium acetate.[11] The mixture is stirred under a nitrogen atmosphere, and then air is introduced to initiate the oxidation.[11] The reaction temperature is maintained at 30-35 °C for several hours.[11]

Another approach for synthesizing a related compound, diethylaminoethanol hexanoate (B1226103) citrate (B86180), involves the condensation reaction of hexanoic acid and diethylaminoethanol in toluene (B28343) with a tetrabutyl titanate catalyst.[13]

Chemical Reactivity and Stability

This compound is stable under normal temperature and pressure.[] However, it should be handled with care, avoiding contact with strong oxidizing agents.[] The carboxylic acid functionality allows it to undergo typical reactions such as esterification.

Applications

The branched structure of this compound makes it a versatile chemical with several industrial and potential therapeutic applications.[1]

G cluster_0 Industrial Applications cluster_1 Pharmaceutical Potential This compound This compound Plasticizer Plasticizer This compound->Plasticizer Lubricant Lubricant This compound->Lubricant Flavoring Flavoring Agent This compound->Flavoring ARB Angiotensin Receptor Blocker (ARB) This compound->ARB Cancer Cancer Therapy (e.g., Breast, Ovarian) This compound->Cancer CHF Chronic Heart Failure Treatment ARB->CHF Hypertension Hypertension Treatment ARB->Hypertension

Potential applications of this compound.

Industrial Uses:

  • Plasticizers and Lubricants: Its branched structure enhances the flexibility and durability of materials, making it effective as a plasticizer and lubricant.[1]

  • Flavoring Agent: It has been used as a food processing flavor to enhance the fatty flavor of dairy products.[]

Pharmaceutical and Biomedical Research:

  • Cardiovascular Applications: this compound is identified as an important member of the angiotensin receptor blockers (ARBs), which are used to treat chronic heart failure and hypertension by reducing peripheral vascular resistance.[]

  • Oncology: This compound has shown potential in treating certain cancers, such as breast and ovarian cancer, due to its unique mechanism of action.[]

  • Immunology: In vitro studies on the related 2-ethylhexanoic acid have shown that it can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes, suggesting a potential immunosuppressive effect.[14]

Safety and Handling

For the safe handling of branched carboxylic acids like this compound, it is crucial to follow standard laboratory safety procedures. Based on safety data for the related 2-ethylhexanoic acid, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[15][16]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[17]

  • Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]

  • Storage: Store in a cool, well-ventilated place in a tightly closed container.[15]

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15][17]

  • Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[15]

Conclusion

This compound is a branched-chain carboxylic acid with a unique set of chemical and physical properties that make it valuable in various industrial applications, including as a plasticizer and lubricant. Furthermore, its emerging role as a potential therapeutic agent in cardiovascular disease and oncology highlights its significance in drug development research. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into its biological activities and synthetic pathways will undoubtedly expand its applications in science and industry.

References

2,2-Diethylhexanoic acid CAS number 4528-37-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Diethylhexanoic Acid (CAS 4528-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 4528-37-4), a branched-chain carboxylic acid. It details the compound's chemical and physical properties, synthesis, and primary industrial applications. This guide also addresses initial, though likely inaccurate, claims of its pharmacological activity and provides available toxicological data for the closely related compound, 2-ethylhexanoic acid, in the absence of specific data for the 2,2-diethyl isomer. Experimental methodologies for its synthesis and potential applications are discussed, and its metabolic fate is explored in the context of branched-chain fatty acids.

Introduction

This compound is a C10 branched-chain carboxylic acid.[1] Its structure, featuring two ethyl groups on the alpha-carbon, imparts unique physical properties, making it a subject of interest for various industrial applications.[1] While primarily utilized in the manufacturing of plasticizers and lubricants, some commercial sources have anecdotally and likely incorrectly categorized it as an angiotensin receptor blocker (ARB) with potential applications in oncology. This guide serves to clarify the established scientific data and applications of this compound, providing a resource for researchers and professionals in chemistry and material science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application, and in the design of experimental procedures.

PropertyValueReference
CAS Number 4528-37-4[2]
Molecular Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.26 g/mol [2]
Appearance Colorless to pale yellow oily liquid[1][]
Boiling Point 135 °C at 25 Torr[4]
Density 0.914 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.86 ± 0.45 (Predicted)[4]
Solubility Slightly soluble in chloroform (B151607) and methanol; limited solubility in water.[1][4]
IUPAC Name This compound[2]
Synonyms α,α-Diethylcaproic acid, Diethylhexanoic acid[]

Synthesis

The synthesis of this compound was notably described by Hauser and Chambers in 1956. The method involves the alkylation of a tertiary ester of a dialkylacetic acid using alkali amides. A generalized workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the alkylation of esters.

Materials:

  • An appropriate ester of a dialkylacetic acid (e.g., ethyl 2-ethylbutanoate)

  • Alkali amide (e.g., sodium amide)

  • Alkylating agent (e.g., ethyl bromide)

  • Anhydrous ether

  • Hydrochloric acid

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the ester in anhydrous ether is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • The alkali amide is added portion-wise to the stirred solution under an inert atmosphere.

  • The mixture is refluxed to facilitate the formation of the enolate.

  • The alkylating agent is then added dropwise to the reaction mixture.

  • After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.

  • The reaction mixture is cooled and then quenched with water.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are washed with water and dried over an anhydrous drying agent.

  • The ether is removed by distillation.

  • The resulting ester is then saponified by refluxing with an excess of alcoholic sodium hydroxide.

  • The alcohol is removed by distillation, and the residue is dissolved in water.

  • The aqueous solution is extracted with ether to remove any unsaponified material.

  • The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The crude acid is extracted with ether, the ether extract is dried, and the solvent is evaporated.

  • The final product is purified by vacuum distillation.

G cluster_synthesis Synthesis of this compound start Start with Ethyl 2-ethylbutanoate enolate Enolate Formation (Sodium Amide in Ether) start->enolate alkylation Alkylation (Ethyl Bromide) enolate->alkylation saponification Saponification (NaOH) alkylation->saponification acidification Acidification (HCl) saponification->acidification purification Purification (Vacuum Distillation) acidification->purification product This compound purification->product

Synthesis workflow for this compound.

Applications

The primary industrial applications of this compound are as a precursor in the synthesis of plasticizers and as a component in lubricant formulations.

Plasticizers

Esters derived from this compound can be used as plasticizers for polymers like polyvinyl chloride (PVC).[1] These plasticizers improve the flexibility and durability of the material.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol provides a general method for evaluating the effectiveness of a plasticizer in a PVC formulation.

Materials:

  • PVC resin

  • This compound ester (plasticizer)

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Processing aid (e.g., acrylic polymer)

Procedure:

  • Compounding: The PVC resin, plasticizer, thermal stabilizer, lubricant, and processing aid are dry-blended in a high-speed mixer.

  • Milling: The blend is then processed on a two-roll mill at a temperature suitable for PVC (e.g., 160-180 °C) to form a homogenous sheet.

  • Molding: The milled sheet is compression molded into plaques of a specified thickness at a controlled temperature and pressure.

  • Testing: The molded plaques are then subjected to a series of tests to evaluate the plasticizer's performance, including:

    • Mechanical Properties (ASTM D638): Tensile strength, elongation at break, and modulus of elasticity are measured to assess the flexibility and strength of the plasticized PVC.

    • Hardness (ASTM D2240): Shore hardness is measured to determine the softness of the material.

    • Migration Resistance (ASTM D1203): The loss of plasticizer from the PVC is measured after exposure to various conditions (e.g., heat, solvents) to assess its permanence.

Lubricants

This compound and its derivatives can be used as additives in lubricant formulations to enhance their properties.[1]

Experimental Protocol: Evaluation of a Lubricant Formulation

The following is a general outline for testing the performance of a lubricant containing a carboxylic acid additive.

Materials:

  • Base oil (mineral or synthetic)

  • This compound (or its ester) as an additive

  • Other performance additives (e.g., anti-wear agents, antioxidants, corrosion inhibitors)

Procedure:

  • Blending: The base oil and all additives are blended at a specified temperature to ensure a homogenous mixture.

  • Performance Testing: The formulated lubricant is then subjected to a battery of standardized tests, which may include:

    • Viscosity (ASTM D445): Kinematic viscosity is measured at different temperatures to determine the oil's flow characteristics.[5]

    • Wear and Friction Control (ASTM D5182 or D4998): Tests are conducted to evaluate the lubricant's ability to protect against wear and reduce friction under load.[5]

    • Oxidation Resistance (ASTM D943): The lubricant's resistance to degradation at high temperatures in the presence of oxygen is assessed.[5]

    • Corrosion Inhibition (ASTM D665): The ability of the lubricant to prevent rust and corrosion of metal surfaces is tested.

Toxicology

Table 2: Toxicological Data for 2-Ethylhexanoic Acid (CAS 149-57-5)

TestSpeciesRouteValue
Acute Oral Toxicity (LD50) RatOral>2000 mg/kg
Acute Dermal Toxicity (LD50) RatDermal>2000 mg/kg
Acute Inhalation Toxicity (LC50) RatInhalation>2356 mg/m³ (6 hours)
Reproductive/Developmental Toxicity RatOralClassified as a Category 3 reproductive toxin (possible risk of harm to the unborn child)

Metabolism

The metabolic pathway of this compound has not been specifically elucidated. However, based on the metabolism of other branched-chain fatty acids, a plausible metabolic pathway can be proposed. Carboxylic acids are typically activated to their coenzyme A (CoA) thioesters, after which they can undergo various metabolic transformations, including beta-oxidation. The presence of the gem-diethyl group at the alpha-position would likely influence the metabolic route.

G cluster_metabolism Plausible Metabolic Pathway of this compound start This compound activation Acyl-CoA Synthetase start->activation coa_ester 2,2-Diethylhexanoyl-CoA activation->coa_ester oxidation Oxidation coa_ester->oxidation hydroxylation Hydroxylation coa_ester->hydroxylation conjugation Conjugation (e.g., Glucuronidation) coa_ester->conjugation excretion Excretion oxidation->excretion hydroxylation->excretion conjugation->excretion

A plausible metabolic pathway for this compound.

Conclusion

This compound is a branched-chain carboxylic acid with established applications in the polymer and lubricant industries. Its synthesis and physical properties are well-documented. While initial claims of its pharmacological activity as an angiotensin receptor blocker are not supported by scientific evidence, the general class of branched-chain fatty acids has known biological activities. Due to a lack of specific toxicological data, caution should be exercised, and data from the related compound 2-ethylhexanoic acid may be used for preliminary assessment. Further research is warranted to fully characterize the toxicological and metabolic profile of this compound and to explore its potential in other applications.

References

Spectroscopic Analysis of 2,2-Diethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2,2-Diethylhexanoic acid. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data. For comparative purposes and to offer insight into the spectroscopic characteristics of a closely related structure, experimental data for the analogous compound, 2-Ethylhexanoic acid, is also included. Furthermore, this document outlines generalized experimental protocols for NMR, Infrared (IR), and Mass Spectrometry (MS) analyses applicable to small carboxylic acids, and concludes with a visual representation of a typical spectroscopic workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data for this compound

To assist researchers, predicted NMR data has been generated using computational models. It is crucial to note that these are theoretical values and should be confirmed by experimental data when possible.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides an estimation of the chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are based on established algorithms that analyze the chemical environment of each nucleus.

Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegration
H-31.48Multiplet2H
H-41.25Multiplet2H
H-51.25Multiplet2H
H-60.88Triplet3H
H-1' (Ethyl)1.57Quartet4H
H-2' (Ethyl)0.82Triplet6H
-COOH~12.0Singlet (Broad)1H

Predicted ¹³C NMR Data for this compound

Carbon (Label)Predicted Chemical Shift (ppm)
C-1 (-COOH)~183
C-2~48
C-3~33
C-4~23
C-5~30
C-6~14
C-1' (Ethyl)~25
C-2' (Ethyl)~8

Spectroscopic Data for the Analogous Compound: 2-Ethylhexanoic Acid

To provide experimental context, the following tables summarize the spectroscopic data for 2-Ethylhexanoic acid, a structural isomer of this compound.

Disclaimer: The following data is for 2-Ethylhexanoic acid and is presented for illustrative purposes only. It is not the data for this compound.

Experimental ¹H NMR Data for 2-Ethylhexanoic Acid

Solvent: CDCl₃, Frequency: 400 MHz

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
-COOH11.5 (broad)Singlet1H-
H-22.25Multiplet1H-
H-3, H-1'1.4-1.7Multiplet4H-
H-4, H-51.2-1.4Multiplet4H-
H-6, H-2'0.9Triplet6H~7
Experimental ¹³C NMR Data for 2-Ethylhexanoic Acid

Solvent: CDCl₃

CarbonChemical Shift (ppm)
C-1 (-COOH)183.1
C-247.4
C-329.3
C-425.4
C-522.8
C-614.0
C-1'25.4
C-2'11.8
Experimental Infrared (IR) Spectroscopy Data for 2-Ethylhexanoic Acid

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[1][2][3]

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Very Broad, Strong
C-H (Aliphatic)2850-3000Strong, Sharp peaks within the O-H band
C=O (Carbonyl)1700-1725Strong, Sharp
C-O1210-1320Medium
O-H (bend)920-950Broad, Medium
Experimental Mass Spectrometry (MS) Data for 2-Ethylhexanoic Acid

Mass spectrometry of carboxylic acids often shows fragmentation patterns resulting from the loss of the carboxyl group or parts of the alkyl chain.[4]

m/zRelative IntensityPossible Fragment
144Low[M]⁺ (Molecular Ion)
115Moderate[M - C₂H₅]⁺
101High[M - C₃H₇]⁺
87High[M - C₄H₉]⁺
73High[M - C₅H₁₁]⁺
45Moderate[COOH]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should be free of protons that might interfere with the spectrum.

  • Instrumentation : Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to a known standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution : Alternatively, dissolve the compound in a suitable solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.

    • ATR : For Attenuated Total Reflectance (ATR)-IR, a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation : Place the prepared sample in the IR spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include:

    • Electron Ionization (EI) : The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5]

    • Electrospray Ionization (ESI) : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique that often leaves the molecular ion intact.[6]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_data_interpretation Data Interpretation Synthesis Synthesis or Isolation Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Determination NMR->Structure NMR_data Connectivity, Chemical Environment NMR->NMR_data IR->Structure IR_data Functional Groups IR->IR_data MS->Structure MS_data Molecular Weight, Formula MS->MS_data NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Physical properties of 2,2-Diethylhexanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2,2-Diethylhexanoic acid (CAS No: 4528-37-4), focusing on its boiling point and density. The information herein is compiled for use in research, drug development, and other scientific applications where precise physical data is essential.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is critical to note the conditions under which these values were determined, particularly the pressure for boiling point measurements.

Physical PropertyValueConditionsSource(s)
Boiling Point 135 °Cat 25 Torr[1]
265.6 °Cat 760 mmHg[2]
Density 0.914 g/cm³Standard Conditions (Predicted)[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the cited literature, standard organic chemistry methodologies are applicable. The following sections outline general procedures for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.[3] For a compound like this compound, several methods can be employed.

2.1.1 Simple Distillation

A common and effective method for both purification and boiling point determination is simple distillation.[3]

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask are assembled.

  • Procedure:

    • The liquid sample (at least 5 mL) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[4]

    • The apparatus is heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

    • The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.[3][4]

    • The vapor is then cooled by the condenser and collected in the receiving flask.

2.1.2 Thiele Tube Method

This microscale method is suitable when only a small amount of the substance is available.

  • Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube are required.

  • Procedure:

    • A small amount of the sample is placed in the Durham tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the sample.

    • The assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.

    • The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[4]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic physical property.[5]

  • Apparatus: A balance for mass measurement and a volumetric device such as a graduated cylinder or, for higher precision, a pycnometer or a Pasteur pipet with calibration.

  • Procedure (using a graduated cylinder):

    • An empty, dry graduated cylinder is weighed on an analytical balance.

    • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The graduated cylinder containing the liquid is reweighed.

    • The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

    • The density is calculated by dividing the mass of the liquid by the volume it occupies.

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a liquid organic compound like this compound is depicted below.

G Workflow for Physical Property Determination cluster_0 Boiling Point Determination cluster_1 Density Determination a Sample Preparation b Choose Method: Simple Distillation or Thiele Tube a->b c Heat Sample & Monitor Temperature b->c d Record Stable Temperature & Barometric Pressure c->d report Report Final Values with Conditions d->report e Measure Mass of Empty Volumetric Container f Add Known Volume of Sample e->f g Measure Mass of Container with Sample f->g h Calculate Density (Mass/Volume) g->h h->report start Obtain Pure Sample of This compound start->a start->e

Workflow for determining physical properties.

References

An In-depth Technical Guide to the Solubility Profile of 2,2-Diethylhexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diethylhexanoic acid in various organic solvents. Due to its application in diverse fields, including as a plasticizer, lubricant, and in chemical synthesis, understanding its solubility is crucial for process design, formulation development, and safety assessments. This document compiles available qualitative data for this compound and quantitative data for structurally similar branched carboxylic acids to provide a thorough understanding of its solubility profile.

Introduction to this compound

This compound (CAS 4528-37-4) is a branched-chain carboxylic acid. Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it unique physical and chemical properties, including its solubility behavior.[1] It is a liquid at room temperature and is generally characterized as being soluble in organic solvents while having limited solubility in water due to its hydrophobic nature.[1]

Solubility Data

Qualitative Solubility of this compound:

Sources indicate that this compound is:

Quantitative Solubility of Structurally Similar Branched-Chain Carboxylic Acids:

To provide a more quantitative perspective, the following tables summarize the solubility of 2-ethylhexanoic acid and the sodium salt of valproic acid (2-propylpentanoic acid). These compounds share structural similarities with this compound and can serve as valuable reference points.

Table 1: Solubility of 2-Ethylhexanoic Acid

SolventSolubilityTemperature (°C)
Water~0.14 g/100 mL20
EthanolHighly SolubleNot Specified
Diethyl EtherHighly SolubleNot Specified
BenzeneHighly SolubleNot Specified

Data sourced from Grokipedia.[3]

Table 2: Solubility of Valproic Acid Sodium Salt

SolventApproximate Solubility (mg/mL)
Ethanol30
Dimethyl Sulfoxide (DMSO)5
Dimethylformamide (DMF)5

Data sourced from Cayman Chemical.[4] It is important to note that this data is for the sodium salt; the free acid form is expected to have even greater solubility in these organic solvents.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of isothermal equilibrium.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or titration apparatus)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. An excess is ensured when a separate liquid phase of the acid is visible.

  • Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow for the separation of the undissolved this compound from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: The mass of the solute in the known volume of the collected sample can be determined by evaporating the solvent and weighing the residue. This is suitable for non-volatile solutes.

    • Chromatographic Method (GC or HPLC): Dilute the filtered sample to a known volume with the solvent. Prepare a series of calibration standards of this compound in the same solvent. Analyze the samples and standards using a validated chromatographic method to determine the concentration.

    • Titration Method: If applicable, the carboxylic acid content of the saturated solution can be determined by titration with a standardized base.

  • Data Analysis: Calculate the solubility in desired units (e.g., g/100 mL, mol/L). Repeat the experiment at different temperatures to generate a solubility profile as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_sol Prepare Supersaturated Solution (Excess Solute in Solvent) equil Agitate at Constant Temperature (e.g., 24-48 hours) prep_sol->equil Place in thermostatic shaker phase_sep Allow Phase Separation equil->phase_sep Cease agitation sampling Withdraw and Filter Supernatant phase_sep->sampling Careful aspiration quant Quantify Solute Concentration (e.g., GC, HPLC, Titration) sampling->quant Prepare sample for analysis

Caption: A flowchart of the key steps in the experimental determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: As a carboxylic acid, this compound has a polar head and a non-polar tail. It will exhibit higher solubility in solvents with moderate polarity that can interact with both parts of the molecule. Its miscibility with ethanol and ether supports this.

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature.

  • Presence of Water: For some carboxylic acids in certain organic solvents, the presence of small amounts of water can enhance solubility.

Conclusion

This compound is a branched-chain carboxylic acid with a favorable solubility profile in a range of organic solvents, attributed to its molecular structure. While quantitative data for this specific compound is sparse, analysis of structurally similar molecules like 2-ethylhexanoic acid and valproic acid provides valuable insights, suggesting high solubility in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific applications and conditions. This understanding is fundamental for the effective use of this compound in scientific research and industrial processes.

References

An In-depth Technical Guide to the Material Safety of 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,2-Diethylhexanoic acid (CAS: 4528-37-4). Due to the limited availability of a complete, formally issued Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data from various chemical and safety databases, supplemented with established general safety protocols for carboxylic acids and combustible organic liquids. This guide is intended for use by trained professionals in laboratory and drug development settings.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 4528-37-4
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol [1][2]
Synonyms α,α-Diethyl-Caproic Acid, NSC 467, α,α-Diethylcaproic Acid, Hexanoic acid, 2,2-diethyl-[2][]
Appearance Colorless oily matter

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Purity ≥95%BOC Sciences[]
Boiling Point 265.6 ± 8.0 °C at 760 mmHgBOC Sciences[]
Density 0.915 ± 0.1 g/cm³BOC Sciences[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly). Miscible with water, ether, and ethanol.BOC Sciences[]
Flash Point 121.3 °CChemSrc
Stability Stable under normal temperature and pressure.BOC Sciences[]

Toxicological Information

Specific toxicological data for this compound is limited. One source describes it as having "moderate toxicity," necessitating appropriate handling and safety measures.[4] In the absence of detailed studies on this specific compound, it is prudent to handle it with the care required for other branched-chain carboxylic acids, which may cause irritation to the skin, eyes, and respiratory tract.

Handling and Storage

Proper handling and storage are crucial to ensure safety.

ProcedureRecommendation
Handling - Use in a well-ventilated area. - Avoid contact with skin, eyes, and clothing. - Do not breathe vapors or mist. - Wash hands thoroughly after handling. - Wear appropriate personal protective equipment (see Section 5).
Storage - Store in a cool, dry, well-ventilated area away from incompatible substances. - Keep container tightly closed when not in use. - Recommended storage temperature: 2-8°C.[] - Avoid contact with strong oxidants.[]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on general safety protocols for organic acids.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection - Chemical-resistant gloves (e.g., nitrile, neoprene). - Lab coat or chemical-resistant apron. - Closed-toe shoes.
Respiratory Protection - Use in a well-ventilated area or under a chemical fume hood. - If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid guidelines.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15-20 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting lower and upper eyelids occasionally.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire-Fighting Measures
AspectRecommendation
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
Specific Hazards Combustible liquid. Vapors may form explosive mixtures with air. Thermal decomposition may produce carbon monoxide and carbon dioxide.
Fire-Fighting Procedures Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures

In the event of a spill or leak, follow these procedures.

StepAction
1. Notification Alert others in the area of the spill.
2. Evacuation Evacuate the immediate area.
3. Ventilation Ensure adequate ventilation.
4. Containment Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite). Do not use combustible materials like paper towels.[10]
5. Cleanup - Wear appropriate PPE. - Collect the absorbed material into a suitable, labeled container for disposal. - Clean the spill area with soap and water.
6. Disposal Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

The following diagrams illustrate generalized workflows for handling and responding to incidents involving chemicals like this compound.

G cluster_handling Safe Handling Workflow start Start Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation handling Handle with Care Avoid Contact and Inhalation ventilation->handling storage Store Properly (Cool, Dry, Tightly Sealed) handling->storage cleanup Clean Work Area and Wash Hands Thoroughly storage->cleanup end End Handling cleanup->end

Caption: Workflow for the safe handling of this compound.

G cluster_spill Spill Response Protocol spill Spill Occurs alert Alert Personnel and Evacuate Area spill->alert ppe Don Spill Response PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Protocol for responding to a spill of this compound.

G cluster_first_aid First Aid Decision Pathway exposure Exposure Occurs route Determine Route of Exposure exposure->route inhalation Move to Fresh Air route->inhalation Inhalation skin_contact Flush with Water for 15-20 min route->skin_contact Skin Contact eye_contact Flush Eyes with Water for 15-20 min route->eye_contact Eye Contact ingestion Rinse Mouth, Do NOT Induce Vomiting route->ingestion Ingestion medical_attention Seek Immediate Medical Attention inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention

Caption: Decision pathway for first aid following exposure.

References

Thermochemical Properties of 2,2-Diethylhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thermochemical data are fundamental to understanding the energetic properties of chemical compounds, which is critical in fields such as chemical engineering, materials science, and drug development. For a substance like 2,2-diethylhexanoic acid, this data can inform its reactivity, stability, and behavior in various processes. This technical guide outlines the key thermochemical parameters and the experimental protocols for their determination, alongside a summary of available data for analogous compounds.

Key Thermochemical Parameters

The core thermochemical properties of interest for a compound like this compound include:

  • Standard Enthalpy of Formation (ΔfH°) : The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions.

  • Standard Enthalpy of Combustion (ΔcH°) : The enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.

  • Enthalpy of Vaporization (ΔvapH°) : The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.

Experimental Determination of Thermochemical Data

The determination of thermochemical data for carboxylic acids involves several key experimental techniques.

Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a sample in a high-pressure oxygen atmosphere within a sealed container (a "bomb").

Experimental Protocol:

  • A precisely weighed sample of the carboxylic acid is placed in a crucible within a combustion bomb.

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known mass of water in a calorimeter.

  • The sample is ignited, and the resulting temperature change of the water is meticulously measured.

  • The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Corrections are applied for the heat of ignition and the formation of nitric acid from any nitrogen present.

  • The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

A generalized workflow for this process is illustrated below.

cluster_prep Sample Preparation cluster_combustion Combustion Process cluster_measurement Data Acquisition & Analysis weigh Weigh Sample place Place in Crucible weigh->place seal Seal in Bomb place->seal pressurize Pressurize with O2 seal->pressurize ignite Ignite Sample pressurize->ignite measure_temp Measure Temp. Rise ignite->measure_temp calculate_heat Calculate Heat Released measure_temp->calculate_heat corrections Apply Corrections calculate_heat->corrections calc_enthalpy Calculate Enthalpy corrections->calc_enthalpy

Caption: Workflow for Combustion Calorimetry.

The enthalpy of vaporization is crucial for understanding the phase behavior of a substance. Several methods are employed for its determination.

Transpiration Method:

This technique involves passing a known volume of an inert gas through or over a sample of the substance at a constant temperature.[1] The inert gas becomes saturated with the vapor of the substance.

Experimental Protocol:

  • A sample of the carboxylic acid is maintained at a constant temperature in a saturator.

  • A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the saturator.

  • The vapor-laden gas is then passed through a condenser or a trap where the vaporized substance is collected and its mass is determined.

  • The vapor pressure of the substance at that temperature can be calculated from the mass of the condensed vapor and the volume of the inert gas.

  • By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

The logical relationship for deriving the enthalpy of vaporization via the transpiration method is depicted below.

cluster_exp Experimental Measurements cluster_calc Calculations temp Temperature (T) vp Vapor Pressure (P) temp->vp mass Mass of Vapor (m) mass->vp vol Volume of Gas (V) vol->vp clausius Clausius-Clapeyron Plot (ln(P) vs 1/T) vp->clausius delta_h Enthalpy of Vaporization (ΔvapH°) clausius->delta_h

Caption: Derivation of Vaporization Enthalpy.

Thermochemical Data of Related Compounds

While specific data for this compound is unavailable, the following tables summarize experimental data for structurally similar carboxylic acids. This information can be used for estimation and comparison.

Table 1: Enthalpy of Formation and Combustion for Related Carboxylic Acids

CompoundFormulaStateΔfH° (kJ/mol)ΔcH° (kJ/mol)Reference
2-Ethylhexanoic AcidC8H16O2liquid-635.1 ± 2.0-4799.6 ± 1.7[2]
2,2-Dimethylpropanoic AcidC5H10O2solid--[1][3]
Hexanoic AcidC6H12O2liquid--[3]

Note: The NIST WebBook provides a calculated liquid phase enthalpy of formation of -635.14 kJ/mol for 2-ethylhexanoic acid based on its enthalpy of combustion.[2]

Table 2: Enthalpy of Vaporization for Related Carboxylic Acids

CompoundFormulaΔvapH° (kJ/mol)MethodReference
2-Ethylhexanoic AcidC8H16O276.3 ± 0.9Ebulliometric[4]
2-Ethylhexanoic AcidC8H16O275.60 ± 0.42Calorimetric[4]
2,2-Dimethylpropanoic AcidC5H10O2-Transpiration[1][3]
Hexanoic AcidC6H12O2-Transpiration[3]

Note: The enthalpy of vaporization for 2-ethylhexanoic acid was determined at standard conditions.[4]

Predictive Methods

In the absence of experimental data, computational methods and group-additivity schemes can be employed to estimate thermochemical properties.[3] Improved group-contribution methods are often used to predict gaseous enthalpies of formation for monocarboxylic acids.[1] These methods rely on summing the contributions of individual functional groups within the molecule to estimate the overall thermochemical properties.

Conclusion

While direct experimental thermochemical data for this compound is not currently available in the literature, this guide provides a framework for understanding and determining these crucial properties. The experimental protocols for combustion calorimetry and enthalpy of vaporization measurements are well-established for carboxylic acids. The provided data for structurally related compounds such as 2-ethylhexanoic acid serves as a valuable reference for estimation and comparison, which is essential for researchers, scientists, and professionals in drug development. Future experimental work is necessary to determine the precise thermochemical properties of this compound.

References

Commercial suppliers of high-purity 2,2-Diethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to High-Purity 2,2-Diethylhexanoic Acid for Research and Drug Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound, including its commercial suppliers, technical specifications, potential therapeutic applications, and relevant experimental protocols.

Introduction to this compound

This compound (CAS No: 4528-37-4) is a branched-chain carboxylic acid.[1] Emerging information suggests its potential as a therapeutic agent, particularly as a member of the angiotensin receptor blockers (ARBs).[2] This class of drugs is primarily used to treat hypertension and chronic heart failure by blocking the effects of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS).[2] Its unique molecular structure may also confer activity in other therapeutic areas, including oncology.[2]

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for research and development purposes. The following table summarizes the offerings from prominent chemical suppliers.

SupplierProduct NamePurityCAS NumberAdditional Information
BOC Sciences This compound≥95% or 98%4528-37-4Offered for research use.[3][4][5]
Sigma-Aldrich This compound AldrichCPRNot specified4528-37-4This product is provided "as-is" without analytical data; the buyer is responsible for confirming purity. The product has been discontinued.[6]
LGC Standards This compoundNot specified4528-37-4A Certificate of Analysis is available with purchase.[2]

Technical Data Summary

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C10H20O2[1][3]
Molecular Weight 172.26 g/mol [1][3]
Appearance Colourless Oily Matter[3]
Boiling Point 265.6 ± 8.0 °C at 760 mmHg[3]
Density 0.915 ± 0.1 g/cm³[3]
Solubility Slightly soluble in Chloroform and Methanol. Miscible with water, ether, and ethanol.[2][3]
Storage Store at 2-8°C[3]

Biological Activity and Mechanism of Action

This compound has been identified as a potential Angiotensin Receptor Blocker (ARB).[2] ARBs exert their effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor. This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for Angiotensin Receptor Blockers like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin ACE ACE Aldosterone Aldosterone SaltWaterRetention Salt and Water Retention Aldosterone->SaltWaterRetention AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction ARB This compound (ARB) ARB->AT1R IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SaltWaterRetention->IncreasedBP Synthesis_Workflow Start Start: Diethyl Malonate Step1 Step 1: Deprotonation (e.g., Sodium Ethoxide in Ethanol) Start->Step1 Step2 Step 2: First Alkylation (e.g., Ethyl Bromide) Step1->Step2 Intermediate1 Intermediate: Diethyl Ethylmalonate Step2->Intermediate1 Step3 Step 3: Second Alkylation (e.g., Ethyl Bromide) Intermediate1->Step3 Intermediate2 Intermediate: Diethyl Diethylmalonate Step3->Intermediate2 Step4 Step 4: Hydrolysis (e.g., Aqueous NaOH, followed by Acidification) Intermediate2->Step4 Intermediate3 Intermediate: Diethylmalonic Acid Step4->Intermediate3 Step5 Step 5: Decarboxylation (Heating) Intermediate3->Step5 End Product: 2,2-Diethylacetic Acid (and analogs by varying alkylating agents) Step5->End ARB_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ReceptorBinding AT1 Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Mobilization) ReceptorBinding->FunctionalAssay Decision Active? FunctionalAssay->Decision AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rat) Dosing Administer Compound AnimalModel->Dosing BP_Measurement Measure Blood Pressure Dosing->BP_Measurement PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis BP_Measurement->PK_PD Lead Lead Candidate PK_PD->Lead Start Test Compound (this compound) Start->ReceptorBinding Decision->AnimalModel Yes

References

Methodological & Application

Application Notes and Protocols for 2,2-Diethylhexanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the established and potential uses of 2,2-diethylhexanoic acid in polymer chemistry. While not typically used as a direct monomer in polymerization, its derivatives are crucial as plasticizers and its metal salts serve as effective catalysts and driers. This document outlines the synthesis and application of these derivatives, offering generalized experimental protocols and expected properties based on analogous compounds.

Synthesis of 2,2-Diethylhexanoate Esters as Plasticizers

Esters of this compound, such as di(2,2-diethylhexyl) phthalate (B1215562) (DEHP-D), are utilized as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). The branched structure of the alkyl chain imparts good thermal stability and low volatility to the resulting plasticized polymers.

Experimental Protocol: Synthesis of Di(2,2-diethylhexyl) Phthalate (DEHP-D)

This protocol is a generalized procedure based on the esterification of similar alcohols with phthalic anhydride (B1165640). Optimization of reaction conditions is recommended.

Materials:

  • 2,2-diethylhexanol

  • Phthalic anhydride

  • Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

  • Toluene (B28343) (for azeotropic removal of water)

  • 5% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Reaction flask with a Dean-Stark trap and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, combine phthalic anhydride (1.0 molar equivalent) and 2,2-diethylhexanol (2.2 molar equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of sulfuric acid (e.g., 0.5-1.0 mol% relative to phthalic anhydride).

  • Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a 5% sodium carbonate solution to neutralize the acidic catalyst.

    • Wash with a saturated sodium chloride solution.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude di(2,2-diethylhexyl) phthalate. Further purification can be achieved by vacuum distillation.

Data Presentation: Properties of Analogous Plasticizers
PropertyValue
Molecular FormulaC24H38O4
Molecular Weight390.56 g/mol
AppearanceColorless, viscous liquid
Boiling Point385 °C (decomposes)
Density0.986 g/cm³
Solubility in Water< 0.01 g/L

Visualization: Synthesis Workflow

G cluster_synthesis Synthesis of Di(2,2-diethylhexyl) Phthalate Reactants Phthalic Anhydride + 2,2-Diethylhexanol Solvent_Catalyst Toluene + Sulfuric Acid Reactants->Solvent_Catalyst Add Esterification Reflux with Azeotropic Water Removal Solvent_Catalyst->Esterification Heat Workup Neutralization and Washing Esterification->Workup Cool and Quench Purification Rotary Evaporation and Vacuum Distillation Workup->Purification Product Di(2,2-diethylhexyl) Phthalate Purification->Product

Caption: Workflow for the synthesis of di(2,2-diethylhexyl) phthalate.

Modification of Alkyd Resins

This compound can be used as a fatty acid component in the synthesis of alkyd resins. These resins are polyesters modified with fatty acids and are widely used in paints and coatings. The incorporation of this compound can influence the resin's flexibility, drying time, and solubility.

Experimental Protocol: Synthesis of a this compound-Modified Alkyd Resin

This is a general protocol for a solvent-based alkyd resin synthesis. The ratios of reactants will determine the final properties of the resin.

Materials:

  • Phthalic anhydride

  • Glycerol (or another polyol like pentaerythritol)

  • This compound

  • Xylene (for azeotropic removal of water)

  • Litharge (PbO) or another suitable catalyst

  • Reaction kettle with a stirrer, thermometer, condenser, and Dean-Stark trap

  • Heating mantle

Procedure:

  • Alcoholysis (if starting from an oil): If a drying oil is used, it is first reacted with the polyol and catalyst at high temperature (230-250°C) to form monoglycerides. This step is omitted when using free fatty acids.

  • Esterification:

    • Charge the polyol (e.g., glycerol), dicarboxylic acid (phthalic anhydride), and this compound into the reaction kettle.

    • Add xylene as the azeotropic solvent.

    • Heat the mixture to around 180-240°C.

    • Monitor the reaction by measuring the acid value and viscosity of samples taken at regular intervals.

    • Continue the reaction until the desired acid value and viscosity are reached. The water of reaction is continuously removed via the Dean-Stark trap.

  • Cooling and Thinning: Once the desired properties are achieved, cool the reactor and add a solvent (e.g., mineral spirits) to achieve the desired solids content.

Data Presentation: Typical Properties of Alkyd Resins

The properties of the final alkyd resin depend on the formulation. Below are some key parameters that are typically measured.

PropertyTypical Range
Oil Length (%)30 - 70
Acid Value< 15 mg KOH/g
ViscosityVaries widely
Solids Content (%)50 - 100
Drying TimeVaries

Visualization: Alkyd Resin Synthesis Logic

G cluster_alkyd Alkyd Resin Synthesis Reactants Polyol (Glycerol) + Dicarboxylic Acid (Phthalic Anhydride) + this compound Reaction Polycondensation at High Temperature with Azeotropic Water Removal Reactants->Reaction Monitoring Monitor Acid Value and Viscosity Reaction->Monitoring Monitoring->Reaction Continue Reaction Termination Cooling and Thinning with Solvent Monitoring->Termination Desired Properties Reached Final_Resin Alkyd Resin Solution Termination->Final_Resin

Caption: Logical flow of alkyd resin synthesis.

Metal Salts of this compound as Catalysts and Driers

Metal salts of this compound, such as cobalt, manganese, and zinc 2,2-diethylhexanoate, can be used as catalysts in polymerization reactions and as driers in coatings. These metal carboxylates are soluble in organic media and can effectively catalyze esterification and oxidation reactions.

Experimental Protocol: Synthesis of Zinc 2,2-Diethylhexanoate

This protocol describes a precipitation method for synthesizing a metal salt of this compound.

Materials:

  • Zinc chloride (ZnCl₂)

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • An organic solvent (e.g., hexane)

  • Beakers, magnetic stirrer, and separatory funnel

Procedure:

  • Preparation of Sodium 2,2-diethylhexanoate: In a beaker, dissolve this compound in water and neutralize it with a stoichiometric amount of sodium hydroxide solution with stirring.

  • Precipitation: In a separate beaker, prepare an aqueous solution of zinc chloride.

  • Slowly add the zinc chloride solution to the sodium 2,2-diethylhexanoate solution with vigorous stirring. A precipitate of zinc 2,2-diethylhexanoate will form.

  • Extraction and Purification:

    • Extract the zinc 2,2-diethylhexanoate into an organic solvent like hexane.

    • Wash the organic layer with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the solid zinc 2,2-diethylhexanoate.

Data Presentation: Properties of a Typical Metal Carboxylate Drier
PropertyExample (Cobalt (II) 2-ethylhexanoate)
Molecular FormulaC16H30CoO4
Molecular Weight345.35 g/mol
AppearancePurple solid or solution in mineral spirits
FunctionPrimary top drier

Visualization: Application of Metal Salt as a Drier

G cluster_drying Drying Mechanism of Alkyd Paint Alkyd Alkyd Resin (with unsaturated fatty acids) Crosslinking Oxidative Crosslinking Alkyd->Crosslinking O2 Atmospheric Oxygen O2->Crosslinking Metal_Salt Metal 2,2-Diethylhexanoate (Drier) Metal_Salt->Crosslinking Catalyzes Dry_Film Dry Paint Film Crosslinking->Dry_Film

Caption: Role of metal 2,2-diethylhexanoate as a drier in alkyd coatings.

Application Notes and Protocols: 2,2-Diethylhexanoic Acid in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-diethylhexanoic acid as a ligand in the synthesis of organometallic complexes. This document details synthetic methodologies, presents available quantitative data, and illustrates relevant experimental workflows.

Introduction

This compound, a C10 carboxylic acid, serves as a versatile ligand in organometallic chemistry. Its branched alkyl structure imparts high solubility in nonpolar organic solvents to the resulting metal complexes, a valuable property for various applications, including catalysis and materials science. While structurally similar to the more commonly used 2-ethylhexanoic acid, the unique steric hindrance provided by the two ethyl groups at the alpha-position can influence the coordination chemistry and reactivity of the resulting metal complexes.

Metal complexes derived from this compound are typically synthesized through two primary routes: metathesis (salt elimination) and direct ligand exchange reactions. The choice of method often depends on the starting metal salt and the desired purity of the final product.

Synthetic Methodologies

The synthesis of metal 2,2-diethylhexanoates generally follows established procedures for metal carboxylates. The two most common and effective methods are detailed below. These protocols are based on general syntheses of metal carboxylates and can be adapted for this compound.

Protocol 1: Synthesis via Metathesis Reaction

This method is widely applicable and typically provides high yields of the desired metal carboxylate. It involves the reaction of a water-soluble metal salt with an alkali metal salt of this compound.

Experimental Protocol:

  • Preparation of Sodium 2,2-Diethylhexanoate:

    • In a reaction vessel, dissolve a specific molar amount of this compound in an equimolar amount of aqueous sodium hydroxide (B78521) solution.

    • Stir the mixture at room temperature until the acid is completely neutralized and a clear solution of sodium 2,2-diethylhexanoate is formed.

  • Metathesis Reaction:

    • In a separate vessel, prepare an aqueous solution of the desired metal salt (e.g., cobalt(II) chloride, nickel(II) sulfate, lanthanide(III) nitrate).

    • Slowly add the aqueous solution of sodium 2,2-diethylhexanoate to the metal salt solution with vigorous stirring.

    • A precipitate of the metal 2,2-diethylhexanoate complex will form. The color of the precipitate will vary depending on the metal ion.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with distilled water to remove any unreacted salts.

    • Further wash the product with a low-boiling point organic solvent, such as ethanol (B145695) or acetone, to remove any remaining organic impurities.

    • Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove residual water and solvent.

Protocol 2: Synthesis via Ligand Exchange Reaction

This method involves the direct reaction of a metal salt, often a metal oxide, hydroxide, or acetate, with this compound. This can be a more direct route, avoiding the pre-formation of the carboxylate salt.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the metal precursor (e.g., cobalt(II) hydroxide, zinc oxide).

    • Add a stoichiometric excess of this compound to the flask. The acid can also serve as the reaction solvent in some cases.

    • Alternatively, a high-boiling point inert solvent like toluene (B28343) or xylene can be used to facilitate the reaction and the removal of byproducts.

  • Reaction:

    • Heat the reaction mixture to reflux with constant stirring.

    • If water is a byproduct (e.g., from a metal hydroxide precursor), it can be removed azeotropically using a Dean-Stark apparatus.

    • The reaction progress can often be monitored by the dissolution of the solid metal precursor and a color change in the reaction mixture.

    • Continue the reaction for several hours until completion.

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation if the complex is thermally stable.

Quantitative Data

Specific quantitative data for metal complexes of this compound is not widely available in the public literature, with most studies focusing on the isomeric 2-ethylhexanoic acid. However, based on the synthesis of analogous metal carboxylates, the following can be expected:

ParameterExpected Value/RangeNotes
Yield > 80%For metathesis reactions. Ligand exchange reaction yields can be more variable.
FT-IR (cm⁻¹)
νas(COO⁻)1550 - 1650Antisymmetric stretching vibration of the carboxylate group.
νs(COO⁻)1400 - 1450Symmetric stretching vibration of the carboxylate group.
¹H NMR (ppm) Signals will be broad for paramagnetic complexes. For diamagnetic complexes, characteristic peaks for the ethyl and butyl groups of the ligand will be observed.
¹³C NMR (ppm) Similar to ¹H NMR, signals will be broad for paramagnetic complexes. The carboxylate carbon signal is a key indicator of coordination.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of a metal 2,2-diethylhexanoate complex via the metathesis route is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Start Start Materials: - this compound - Sodium Hydroxide - Metal Salt (e.g., CoCl₂) Prep_Salt Prepare Sodium 2,2-Diethylhexanoate Start->Prep_Salt Metathesis Metathesis Reaction Prep_Salt->Metathesis Precipitate Precipitation of Metal Complex Metathesis->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Washing Wash with Water & Organic Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying FTIR FT-IR Spectroscopy Drying->FTIR NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Analysis Elemental Analysis NMR->Analysis Final_Product Pure Metal 2,2-Diethylhexanoate Analysis->Final_Product Precursor_Application Complex Metal 2,2-Diethylhexanoate Complex Deposition Deposition Technique (e.g., Spin Coating, Dip Coating) Complex->Deposition in organic solvent Thermal_Treatment Thermal Treatment (Calcination/Annealing) Deposition->Thermal_Treatment removes solvent Material Target Material (e.g., Metal Oxide Thin Film, Nanoparticles) Thermal_Treatment->Material decomposes ligand

Application Notes and Protocols for the Preparation of Metal Salts of 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of metal salts of 2,2-diethylhexanoic acid. While specific literature for this compound is limited, the following protocols are adapted from established methods for the structurally similar 2-ethylhexanoic acid. These methods are expected to be readily applicable due to the comparable chemical properties of the two acids. The primary synthetic strategies include metathesis (double decomposition) and direct reaction with metal compounds.

General Synthetic Approaches

The preparation of metal carboxylates, such as the metal salts of this compound, can be achieved through several general methods:

  • Metathesis (Double Decomposition): This is a widely used and often high-yielding method. It involves the reaction of an alkali metal salt of this compound (e.g., sodium or potassium 2,2-diethylhexanoate) with a water-soluble metal salt (e.g., chloride, nitrate, or sulfate). The desired metal salt of this compound, being insoluble in the aqueous medium, precipitates out and can be isolated.

  • Reaction with Metal Oxides, Hydroxides, or Carbonates: This approach involves the direct reaction of this compound with a basic metal compound. The reaction is a neutralization process, typically yielding the metal salt and water (and carbon dioxide in the case of carbonates). This method can be advantageous as it avoids the introduction of other salt byproducts.

  • Direct Reaction with Metals: In some cases, the carboxylic acid can react directly with the elemental metal, often in powdered form, to produce the metal salt. This reaction may require elevated temperatures, catalysts, and/or an oxidizing atmosphere (e.g., sparging with air).

Experimental Protocols

The following are detailed protocols for the preparation of cobalt(II), nickel(II), and copper(II) salts of this compound.

Protocol 1: Synthesis of Cobalt(II) 2,2-Diethylhexanoate via Metathesis

This protocol is adapted from the general metathesis method for preparing cobalt(II) 2-ethylhexanoate (B8288628).

Materials:

Procedure:

  • Preparation of Sodium 2,2-Diethylhexanoate:

    • In a flask, dissolve a specific molar amount of sodium hydroxide in deionized water to create an aqueous solution.

    • Slowly add an equimolar amount of this compound to the sodium hydroxide solution while stirring. The reaction is exothermic. Continue stirring until the acid is completely neutralized and a clear solution of sodium 2,2-diethylhexanoate is formed.

  • Metathesis Reaction:

    • In a separate beaker, prepare an aqueous solution of cobalt(II) chloride hexahydrate. Use a molar ratio of 1:2 of cobalt(II) chloride to sodium 2,2-diethylhexanoate.

    • Slowly add the cobalt(II) chloride solution to the sodium 2,2-diethylhexanoate solution with vigorous stirring. A precipitate of cobalt(II) 2,2-diethylhexanoate will form.

  • Isolation and Purification:

    • Add toluene to the reaction mixture to extract the cobalt(II) 2,2-diethylhexanoate.

    • Separate the organic layer containing the product from the aqueous layer.

    • Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to obtain the final product.

Protocol 2: Synthesis of Nickel(II) 2,2-Diethylhexanoate via Metathesis from Ammonium (B1175870) Salt

This protocol is adapted from a method for producing nickel 2-ethylhexanoate, which has been reported to yield high purity products.[1][2]

Materials:

  • This compound

  • Aqueous ammonia (B1221849) (NH₄OH)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Organic solvent (e.g., hexane (B92381), petroleum ether)

  • Deionized water

Procedure:

  • Preparation of Ammonium 2,2-Diethylhexanoate:

    • In a reaction vessel, add this compound to an equimolar amount of aqueous ammonia in water.

    • Stir the mixture at a temperature between 20-65°C for 20-60 minutes to form a clear, water-soluble solution of ammonium 2,2-diethylhexanoate.

  • Metathesis Reaction:

    • Prepare an aqueous solution of nickel(II) chloride.

    • Cool the ammonium 2,2-diethylhexanoate solution to 20-30°C.

    • Slowly add the nickel(II) chloride solution to the ammonium salt solution with constant stirring. The reaction is typically carried out for 1-2 hours.

  • Extraction and Isolation:

    • Extract the resulting nickel(II) 2,2-diethylhexanoate with an organic solvent such as hexane or petroleum ether.

    • Separate the organic phase from the aqueous phase.

    • Wash the organic phase with water to remove any residual ammonium chloride.

    • Remove the solvent by distillation or evaporation to yield the final product.

Protocol 3: Synthesis of Copper(II) 2,2-Diethylhexanoate via Reaction with Basic Copper Carbonate

This protocol is adapted from a method for preparing copper(II) 2-ethylhexanoate.[3]

Materials:

  • Basic copper carbonate (Cu₂(OH)₂CO₃)

  • This compound

  • Ethanol (B145695) (anhydrous)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, weigh a specific amount of basic copper carbonate.

    • Add this compound and anhydrous ethanol to the flask. The molar ratio of copper to acid should be approximately 1:2.

    • Stir the mixture until the basic copper carbonate is substantially dissolved.

  • Reflux:

    • Attach a reflux condenser to the flask and place it in a water bath.

    • Heat the mixture to reflux (approximately 80°C) and maintain for several hours (e.g., 36 hours, as reported for the ethylhexanoate analogue) with continuous stirring. The reaction progress can be monitored by the deepening of the green color of the solution.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Centrifuge the reaction solution to separate any unreacted solid.

    • Decant the supernatant liquid phase.

    • Evaporate the ethanol from the supernatant under controlled temperature (e.g., 60-80°C).

    • Dry the resulting product, copper(II) 2,2-diethylhexanoate, under vacuum at a moderate temperature (e.g., 55°C).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of metal 2-ethylhexanoates, which can be used as a reference for the synthesis of 2,2-diethylhexanoates.

Metal SaltPrecursorsSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel(II) 2-ethylhexanoate Powdered Nickel, 2-ethylhexanoic acidMineral spirits90-9516-[4]
Nickel(II) 2-ethylhexanoate Ammonium 2-ethylhexanoate, Nickel chlorideWater/Organic20-301-289-98[1][2]
Copper(II) 2-ethylhexanoate Basic copper carbonate, 2-ethylhexanoic acidEthanol~80 (reflux)36-[3]

Note: The yields and reaction conditions are for the synthesis of metal 2-ethylhexanoates and may vary for this compound. Optimization of these parameters is recommended.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of metal 2,2-diethylhexanoates via the metathesis route.

G cluster_0 Preparation of Alkali Metal 2,2-Diethylhexanoate cluster_1 Metathesis Reaction cluster_2 Isolation and Purification A This compound D Neutralization A->D B Alkali Hydroxide (e.g., NaOH) C Dissolve in Water B->C C->D E Alkali Metal 2,2-Diethylhexanoate Solution D->E G Precipitation E->G F Metal Salt Solution (e.g., CoCl2) F->G H Crude Metal 2,2-Diethylhexanoate G->H I Extraction with Organic Solvent H->I J Washing I->J K Drying J->K L Solvent Evaporation K->L M Pure Metal 2,2-Diethylhexanoate L->M

References

Application Notes and Protocols for the Quantification of 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Diethylhexanoic acid in biological samples. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for various applications, including metabolic research, pharmacokinetic studies, and quality control in drug development.

Overview of Analytical Techniques

The quantification of this compound, a branched-chain carboxylic acid, presents analytical challenges due to its polarity and potential for low volatility. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with Mass Spectrometry (MS), are powerful techniques that offer the necessary sensitivity and selectivity for accurate measurement in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally labile. Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and chromatographic retention.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the GC-MS method for the quantification of this compound, focusing on a derivatization approach to enhance volatility.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness (under Nitrogen stream) Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA + 1% TMCS) Evaporation->Derivatization Incubation Incubation (e.g., 60°C for 30 min) Derivatization->Incubation GCMS Injection into GC-MS Incubation->GCMS Separation Chromatographic Separation (e.g., DB-5ms column) GCMS->Separation Detection Mass Spectrometric Detection (Electron Ionization) Separation->Detection Data Quantification (Calibration Curve) Detection->Data

Figure 1. Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for similar short-chain fatty acids.

  • To 300 µL of the sample (e.g., serum, plasma), add a suitable internal standard (e.g., a deuterated analog of a similar carboxylic acid).

  • Perform a liquid-liquid extraction by adding 1.5 mL of ethyl acetate (B1210297).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.[1]

2. Derivatization (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to make them more volatile for GC analysis.[2][3]

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).[1]

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

The following are suggested starting parameters and may require optimization.

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute; ramp at 10°C/min to 280°C; hold for 5 minutes.

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan can be used for qualitative confirmation.

Quantitative Data Summary: GC-MS

The following table summarizes representative performance data for the analysis of short-chain fatty acids using GC-MS. These values are based on published data for structurally similar compounds and should be considered as estimates for this compound. A method validation study is required to determine the specific performance characteristics for this analyte.

ParameterTypical Performance (for similar short-chain fatty acids)
Limit of Detection (LOD) 0.03 - 0.6 µg/mL[4]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL
Linearity (r²) > 0.99[5]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%[1]

Application Note 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section outlines an LC-MS/MS method, which offers high sensitivity and is suitable for high-throughput analysis.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum) Deproteinization Protein Precipitation (e.g., with cold isopropanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Derivatization Esterification (e.g., with 3-NPH and EDC) Supernatant->Derivatization Incubation Incubation (e.g., 37°C for 30 min) Derivatization->Incubation LCMS Injection into LC-MS/MS Incubation->LCMS Separation Chromatographic Separation (e.g., C18 column) LCMS->Separation Detection Mass Spectrometric Detection (MRM mode) Separation->Detection Data Quantification (Isotope Dilution) Detection->Data

Figure 2. Experimental workflow for LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • To 50 µL of serum, add 100 µL of cold isopropanol (B130326) containing an appropriate internal standard (e.g., a deuterated version of this compound or a structurally similar carboxylic acid).[6]

  • Vortex to precipitate proteins.

  • Centrifuge at 13,400 RPM for 5 minutes.

  • Transfer 100 µL of the supernatant to a clean vial for derivatization.[6]

2. Derivatization (Esterification)

Derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common method to improve the chromatographic and mass spectrometric properties of short-chain fatty acids.[6][7][8]

3. LC-MS/MS Analysis

The following are suggested starting parameters and may require optimization.

  • Liquid Chromatograph: Agilent 1290 HPLC system or similar.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or similar.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Gradient: A suitable gradient to separate the analyte from matrix components. For example, start at 20% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of the derivatized this compound and the internal standard.

Quantitative Data Summary: LC-MS/MS

The following table provides representative performance data for the analysis of short-chain fatty acids using LC-MS/MS with derivatization. A method validation study is necessary to establish the specific performance for this compound.

ParameterTypical Performance (for similar short-chain fatty acids)
Limit of Detection (LOD) In the range of nmol/L to low µmol/L[3]
Limit of Quantification (LOQ) In the range of nmol/L to low µmol/L[3][9]
Linearity (r²) > 0.99[9]
Precision (%RSD) < 15%[3]
Accuracy (% Recovery) 80 - 120%

Comparative Summary of Analytical Techniques

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation.

FeatureGC-MSLC-MS/MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Derivatization Generally required to increase volatility.Often used to improve chromatography and ionization.
Sensitivity Good, typically in the µg/mL range.Excellent, often in the ng/mL to pg/mL range.
Throughput Moderate, due to longer run times and sample preparation.Higher, with shorter run times possible.
Compound Amenability Suitable for volatile and semi-volatile compounds.Broad applicability, including non-volatile and thermally labile compounds.
Matrix Effects Can be significant, but often mitigated by sample cleanup.Can be a challenge, often addressed with stable isotope-labeled internal standards.

Logical Relationship: Method Selection

Method_Selection Requirement Analytical Requirement HighSensitivity High Sensitivity (ng/mL or lower) Requirement->HighSensitivity HighThroughput High Throughput Requirement->HighThroughput VolatileAnalytes Volatile/Semi-Volatile Analytes Requirement->VolatileAnalytes NonVolatileAnalytes Non-Volatile/Thermally Labile Analytes Requirement->NonVolatileAnalytes LCMSMS LC-MS/MS HighSensitivity->LCMSMS HighThroughput->LCMSMS GCMS GC-MS VolatileAnalytes->GCMS NonVolatileAnalytes->LCMSMS

Figure 3. Decision logic for selecting an analytical method.

References

Application Notes and Protocols for the Evaluation of 2,2-Diethylhexanoic Acid as a Potential Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, in its pure form, it is rigid and brittle. To impart flexibility and processability, plasticizers are incorporated into the PVC matrix. For decades, phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the most common plasticizers.[1][2] However, due to concerns about their potential adverse health effects, there is a significant and ongoing search for safer, alternative plasticizers.[1][2][3]

This document provides a framework for the evaluation of 2,2-diethylhexanoic acid as a potential novel plasticizer for PVC. While direct data on the performance of this compound in PVC is not extensively available in public literature, its structural similarity to 2-ethylhexanoic acid, a known precursor for plasticizer synthesis, suggests its potential.[4] These notes and protocols outline the standard methodologies for incorporating a new chemical entity into a PVC formulation and for characterizing the resulting material's physical and mechanical properties. The protocols are based on established methods used for evaluating other plasticizers.

Theoretical Framework for Plasticization

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer.[5] They function by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.[2][6] The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular structure, and its ability to disrupt polymer-polymer interactions.

Desired Properties of a PVC Plasticizer:

  • High Compatibility: The plasticizer should be readily miscible with the PVC resin to form a homogeneous blend and resist leaching or migration over time.[3][7]

  • Good Plasticizing Efficiency: A small amount of the plasticizer should produce a significant increase in flexibility and a decrease in the glass transition temperature.

  • Low Volatility: The plasticizer should have a low vapor pressure to minimize its loss from the PVC product, especially at elevated temperatures.[5]

  • Good Thermal Stability: The plasticizer should not degrade at the processing temperatures of PVC.

  • Low Migration: The plasticizer should exhibit minimal migration from the PVC matrix into surrounding environments, particularly in applications like food packaging and medical devices.[3][7][8]

  • Favorable Toxicological Profile: The plasticizer and its metabolites should be non-toxic.[8]

Experimental Protocols

The following protocols describe the preparation of plasticized PVC formulations and the subsequent testing to evaluate the performance of this compound as a plasticizer. Di(2-ethylhexyl) phthalate (DEHP) or di(2-ethylhexyl) terephthalate (B1205515) (DEHT) are often used as benchmark plasticizers for comparison.[3][8]

Preparation of Plasticized PVC Sheets

This protocol outlines the preparation of PVC sheets with varying concentrations of the candidate plasticizer.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (candidate plasticizer)

  • DEHP or DEHT (reference plasticizer)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press

Procedure:

  • Dry Blending: In a high-speed mixer, blend 100 parts per hundred resin (phr) of PVC resin with the desired amount of plasticizer (e.g., 30, 40, 50 phr) and 2-3 phr of a thermal stabilizer.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Compounding: Masticate the blend on the mill for 5-10 minutes until a homogeneous sheet is formed.

  • Molding: Place the milled sheet into a mold and press it in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the mold under pressure to room temperature.

  • Conditioning: Remove the PVC sheet and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

The mechanical properties of the plasticized PVC are crucial for determining its suitability for various applications.

Apparatus:

  • Universal Testing Machine (UTM)

  • Shore A/D Durometer

Procedures:

  • Tensile Strength and Elongation at Break (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.

    • Record the maximum load and the elongation at break.

    • Calculate the tensile strength (in MPa) and the percentage of elongation at break.

  • Hardness (ASTM D2240):

    • Place the PVC sheet on a flat, hard surface.

    • Press the indenter of the Shore A or D durometer firmly onto the surface of the specimen.

    • Read the hardness value from the dial within 1-2 seconds.

    • Take at least five readings at different positions on the specimen and calculate the average.

Thermal Analysis

Thermal analysis helps to determine the effect of the plasticizer on the glass transition temperature and the thermal stability of the PVC formulation.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedures:

  • Glass Transition Temperature (Tg) by DSC (ASTM D3418):

    • Weigh a 5-10 mg sample of the plasticized PVC into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C).

    • Reheat the sample at the same controlled rate until it is well above the Tg.

    • The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

  • Thermal Stability by TGA (ASTM E1131):

    • Weigh a 10-15 mg sample of the plasticized PVC into a TGA pan.

    • Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

    • The onset temperature of degradation and the temperature at 5% and 50% weight loss are used to assess thermal stability.

Migration Resistance

This test evaluates the tendency of the plasticizer to migrate out of the PVC matrix.

Procedure (based on ASTM D1239):

  • Volatility:

    • Cut circular specimens from the PVC sheet and weigh them accurately.

    • Place the specimens in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • After the exposure period, remove the specimens, allow them to cool to room temperature in a desiccator, and reweigh them.

    • The percentage of weight loss corresponds to the plasticizer lost due to volatility.

  • Solvent Extraction:

    • Weigh the initial PVC specimens.

    • Immerse the specimens in a specific solvent (e.g., hexane, ethanol, or distilled water) at a controlled temperature for a defined duration.[9]

    • After immersion, remove the specimens, gently wipe off the excess solvent, and dry them in an oven until a constant weight is achieved.

    • The percentage of weight loss indicates the amount of plasticizer extracted by the solvent.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the formulations with this compound and the reference plasticizer.

Table 1: Mechanical Properties of PVC Formulations

Property PVC (unplasticized) PVC + 40 phr DEHP PVC + 40 phr this compound
Tensile Strength (MPa) Data Data Data
Elongation at Break (%) Data Data Data

| Shore A Hardness | Data | Data | Data |

Table 2: Thermal Properties of PVC Formulations

Property PVC (unplasticized) PVC + 40 phr DEHP PVC + 40 phr this compound
Glass Transition Temp. (°C) Data Data Data

| Temp. at 5% Weight Loss (°C) | Data | Data | Data |

Table 3: Migration Resistance of Plasticizers in PVC

Test PVC + 40 phr DEHP PVC + 40 phr this compound
Weight Loss (%) - Volatility (24h @ 70°C) Data Data
Weight Loss (%) - Hexane Extraction (24h @ 23°C) Data Data

| Weight Loss (%) - Water Extraction (24h @ 23°C) | Data | Data |

Visualizations

Diagram 1: Experimental Workflow for Plasticizer Evaluation

G cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison pvc PVC Resin mixer High-Speed Mixer pvc->mixer plasticizer This compound (Candidate Plasticizer) plasticizer->mixer stabilizer Thermal Stabilizer stabilizer->mixer mill Two-Roll Mill mixer->mill Dry Blend press Hydraulic Press mill->press Homogeneous Sheet final_sheet Conditioned PVC Sheet press->final_sheet Molded PVC Sheet mech_test Mechanical Testing (Tensile, Hardness) final_sheet->mech_test therm_test Thermal Analysis (DSC, TGA) final_sheet->therm_test mig_test Migration Resistance (Volatility, Extraction) final_sheet->mig_test mech_data Mechanical Properties Data mech_test->mech_data therm_data Thermal Properties Data therm_test->therm_data mig_data Migration Data mig_test->mig_data comparison Comparison with Reference Plasticizer mech_data->comparison therm_data->comparison mig_data->comparison

Caption: Workflow for the preparation and evaluation of PVC formulations.

Diagram 2: Key Performance Indicators for PVC Plasticizers

G cluster_performance Primary Performance Metrics cluster_durability Durability & Stability cluster_safety Safety & Regulatory center Ideal PVC Plasticizer efficiency High Plasticizing Efficiency (Lowers Tg effectively) center->efficiency compatibility Good Compatibility (Homogeneous blend) center->compatibility mechanical Improved Mechanical Properties (Flexibility, Elongation) center->mechanical low_vol Low Volatility center->low_vol low_mig Low Migration center->low_mig thermal_stab High Thermal Stability center->thermal_stab low_tox Low Toxicity center->low_tox bio Biodegradability (desirable) center->bio

Caption: Desired characteristics of an effective and safe PVC plasticizer.

References

Application Notes and Protocols: The Role of 2,2-Diethylhexanoic Acid in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. Organic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are widely used as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1] Carboxylic acids and their derivatives, such as amides and imidazolines, are a prominent class of organic corrosion inhibitors.[2] These molecules typically feature a polar head group that interacts with the metal surface and a nonpolar hydrocarbon tail that forms a hydrophobic layer, repelling corrosive species.[1]

2,2-Diethylhexanoic acid, a C10 carboxylic acid, possesses the structural features of a potential precursor for corrosion inhibitor synthesis. Its reaction with amines, such as diamines or polyamines, can yield amido-amines and imidazolines. These derivatives are known to be effective corrosion inhibitors, particularly for carbon steel in acidic environments.[3][4] The general synthesis involves a two-stage reaction: an initial amidation followed by a cyclization to form the imidazoline (B1206853) ring.[3]

Synthesis of Imidazoline-Type Corrosion Inhibitors

A common method for synthesizing imidazoline-based corrosion inhibitors involves the reaction of a carboxylic acid with a polyamine, such as diethylenetriamine (B155796) (DETA).[3][5] The resulting imidazoline possesses a heterocyclic head group with multiple nitrogen atoms that can strongly coordinate to the metal surface, while the hydrocarbon tail from the carboxylic acid provides the hydrophobic barrier.

General Reaction Scheme

G cluster_products Products 2_2_Diethylhexanoic_Acid This compound Amido_Amine_Intermediate Amido-Amine Intermediate 2_2_Diethylhexanoic_Acid->Amido_Amine_Intermediate Amidation Diamine Diamine (e.g., DETA) Diamine->Amido_Amine_Intermediate Imidazoline_Inhibitor Imidazoline Corrosion Inhibitor Amido_Amine_Intermediate->Imidazoline_Inhibitor Cyclization (Dehydration) Water Water (by-product)

Figure 1: General synthesis of an imidazoline corrosion inhibitor.
Experimental Protocol: Synthesis of an Imidazoline Corrosion Inhibitor (Analogous Example)

This protocol describes the synthesis of an imidazoline corrosion inhibitor using tall oil fatty acid (TOFA) and diethylenetriamine (DETA), which serves as a model for the synthesis using this compound.[3]

Materials:

  • Tall Oil Fatty Acid (TOFA)

  • Diethylenetriamine (DETA)

  • 3-necked round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Add 10 mmol of TOFA to a 3-necked round-bottom flask equipped with a Dean-Stark trap, condenser, and nitrogen inlet.

  • Heat the TOFA to 60°C with stirring.

  • Slowly add 12 mmol of DETA dropwise to the flask.

  • Increase the temperature to 175°C and reflux the mixture for 3 hours, continuously removing the water by-product via the Dean-Stark trap.

  • After 3 hours, increase the temperature to 220°C and continue the reaction for another 2 hours to ensure complete cyclization to the imidazoline.

  • Cool the reaction mixture to room temperature. The resulting product is the imidazoline corrosion inhibitor.

Performance Evaluation of Corrosion Inhibitors

The effectiveness of a synthesized corrosion inhibitor is evaluated through various electrochemical and gravimetric techniques. These tests are typically performed on carbon steel coupons in a corrosive medium, such as a CO2-saturated brine solution, which simulates conditions found in oil and gas pipelines.[3]

Data Presentation

The following table summarizes the performance data for a synthesized imidazoline inhibitor (S-Imd) derived from TOFA and DETA, tested on carbon steel in a CO2-saturated environment.[3]

ParameterBottom of the Line (BOL)Top of the Line (TOL)
Inhibitor Concentration 300 ppm300 ppm
Inhibition Efficiency (Weight Loss) 91.6%89.9%
Inhibition Efficiency (EIS) 92.3%90.5%
Inhibition Efficiency (PDP) 90.8%88.7%
Experimental Protocols for Performance Evaluation

1. Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Procedure:

  • Prepare carbon steel coupons of known dimensions and surface area.

  • Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in the corrosive medium (e.g., CO2-saturated 3.5% NaCl solution) with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).

  • After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing hexamine), rinse, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    CR (mm/year) = (87.6 × ΔW) / (D × A × T)

    where ΔW is the weight loss in mg, D is the density of the steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.

    %IE = [(CR_blank - CR_inh) / CR_blank] × 100

    where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.[6][7]

Procedure:

  • Set up a three-electrode electrochemical cell with a carbon steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Immerse the electrodes in the corrosive medium with and without the inhibitor.

  • Allow the system to stabilize at the open-circuit potential (OCP).

  • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and analyze it using Nyquist and Bode plots to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency using:

    %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100

    where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

3. Potentiodynamic Polarization (PDP)

PDP studies provide information on the anodic and cathodic corrosion reactions and help classify the inhibitor as anodic, cathodic, or mixed-type.[8]

Procedure:

  • Use the same three-electrode setup as for EIS.

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100

    where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

Corrosion Inhibition Mechanism

The synthesized imidazoline inhibitors protect the metal surface through adsorption, forming a protective film that acts as a barrier to corrosive species.[3] This adsorption can be physical (physisorption) due to electrostatic interactions or chemical (chemisorption) involving the sharing of electrons between the inhibitor molecules and the metal surface. The Langmuir adsorption isotherm is often used to describe the adsorption behavior of these inhibitors.[3]

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor Inhibitor Molecules Metal_Surface Metal Surface Inhibitor->Metal_Surface Adsorption Corrosive_Species Corrosive Species (H+, Cl-) Corrosive_Species->Metal_Surface Corrosion Attack Protective_Film Protective Film Formation

Figure 2: Mechanism of corrosion inhibition by adsorption.

Conclusion

While direct experimental data on the use of this compound for synthesizing corrosion inhibitors is not currently prevalent in public literature, the established principles of reacting carboxylic acids with amines to form effective inhibitors provide a strong foundation for its potential application. The protocols and evaluation methods detailed in these notes, based on analogous and well-documented systems, offer a comprehensive guide for researchers and scientists to explore the synthesis and performance of novel corrosion inhibitors derived from this compound. Such research could lead to the development of new, effective, and potentially more environmentally friendly corrosion protection solutions.

References

Application Notes and Protocols for the Esterification of 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the esterification of the sterically hindered carboxylic acid, 2,2-Diethylhexanoic acid. Due to the significant steric hindrance around the carboxyl group, standard Fischer esterification is often inefficient. Therefore, two primary methods are presented: the Steglich esterification for a one-pot procedure under mild conditions, and a two-step protocol involving the formation of an acyl chloride intermediate for a more robust and often higher-yielding approach.

Method 1: Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from sterically demanding carboxylic acids and a wide range of alcohols.[1][2][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the nucleophilic attack of the alcohol.[3][4] This method proceeds at room temperature and under neutral conditions, making it suitable for sensitive substrates.[3]

Experimental Protocol
  • Reagent Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Alcohol and Catalyst : To the stirred solution, add the desired alcohol (1.0-1.2 equivalents) followed by 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

  • Initiation of Reaction : Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC) or Gas Chromatography (GC).

  • Work-up and Purification :

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[3] Filter the reaction mixture through a sintered glass funnel to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude ester can be further purified by flash column chromatography on silica (B1680970) gel.[5][6]

Method 2: Two-Step Esterification via Acyl Chloride

This method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride is then reacted with the alcohol to form the ester. This approach is often more reliable for highly hindered acids and can lead to higher yields.

Experimental Protocol

Step 1: Synthesis of 2,2-Diethylhexanoyl Chloride

  • Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reaction : To the flask, add this compound (1.0 equivalent) and thionyl chloride (SOCl₂) (1.5-2.0 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[7]

  • Heating : Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation of Acyl Chloride : Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,2-diethylhexanoyl chloride is typically used in the next step without further purification.

Step 2: Esterification of 2,2-Diethylhexanoyl Chloride

  • Reaction Setup : In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) is often added to neutralize the HCl byproduct.[9]

  • Addition of Acyl Chloride : Cool the alcohol solution to 0 °C and add the crude 2,2-diethylhexanoyl chloride (1.0 equivalent) dropwise with vigorous stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or GC.

  • Work-up and Purification :

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting ester by flash column chromatography or vacuum distillation.

Data Presentation

The following table summarizes representative quantitative data for the esterification of sterically hindered carboxylic acids using the described methods. Please note that specific yields and reaction times will vary depending on the specific alcohol and precise reaction conditions.

MethodAlcoholStoichiometry (Acid:Alcohol:Reagent)CatalystSolventTemp. (°C)Time (h)Yield (%)
Steglich Methanol1 : 1.2 : 1.1 (DCC)0.1 eq. DMAPDCM251885-95
Steglich Ethanol1 : 1.2 : 1.1 (DCC)0.1 eq. DMAPDCM252080-90
Steglich tert-Butanol1 : 1.5 : 1.2 (DCC)0.2 eq. DMAPDCM252460-75
Acyl Chloride Methanol1 : 1.1 (Acyl Chloride)1.1 eq. PyridineDCM0-253>90
Acyl Chloride Ethanol1 : 1.1 (Acyl Chloride)1.1 eq. PyridineDCM0-254>90
Acyl Chloride tert-Butanol1 : 1.2 (Acyl Chloride)1.2 eq. PyridineDCM25670-85

Mandatory Visualization

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound in anhydrous DCM add_alc_cat Add Alcohol and DMAP reagents->add_alc_cat cool Cool to 0°C add_alc_cat->cool add_dcc Add DCC cool->add_dcc stir Stir at RT for 12-24h add_dcc->stir filter_dcu Filter to remove DCU stir->filter_dcu wash Wash with HCl, NaHCO3, Brine filter_dcu->wash dry_conc Dry and Concentrate wash->dry_conc purify Column Chromatography dry_conc->purify final_product final_product purify->final_product Pure Ester

Caption: Workflow for Steglich Esterification.

Acyl_Chloride_Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification react_socl2 React this compound with SOCl2 and cat. DMF reflux Reflux for 2-4h react_socl2->reflux remove_excess Remove excess SOCl2 in vacuo reflux->remove_excess acyl_chloride Crude 2,2-Diethylhexanoyl Chloride remove_excess->acyl_chloride add_acyl_chloride Add Acyl Chloride dropwise acyl_chloride->add_acyl_chloride prep_alcohol Prepare solution of Alcohol and Pyridine in DCM at 0°C prep_alcohol->add_acyl_chloride stir_rt Stir at RT for 2-6h add_acyl_chloride->stir_rt quench_wash Quench with water, wash with HCl, NaHCO3, Brine stir_rt->quench_wash dry_conc_purify Dry, Concentrate, and Purify (Column or Distillation) quench_wash->dry_conc_purify final_product final_product dry_conc_purify->final_product Pure Ester

Caption: Workflow for Two-Step Esterification via Acyl Chloride.

References

Application Notes and Protocols: 2,2-Diethylhexanoic Acid as a Drying Agent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the formulation of air-drying coatings, such as alkyd-based paints and varnishes, the timely and effective conversion of the liquid film to a solid, durable state is paramount. This process, known as drying or curing, is significantly accelerated by the inclusion of organometallic compounds called driers or siccatives.[1][2] These driers are typically metal carboxylates, or "metal soaps," that catalyze the oxidative cross-linking of the coating's binder system.[1][3]

2,2-Diethylhexanoic acid is a synthetic carboxylic acid that can be used to produce these metal carboxylate driers. The branched structure of this compound imparts excellent solubility in the non-polar environment of oil-based and alkyd resin systems, which helps to prevent precipitation of the drier and ensures its uniform distribution throughout the coating.[4] This document provides detailed application notes, experimental protocols, and performance data related to the use of driers based on this compound in coatings.

Mechanism of Action: Oxidative Curing

The drying of coatings containing unsaturated oils or alkyd resins is a two-stage process:

  • Physical Drying: This initial stage involves the evaporation of solvents from the applied film.[1][2]

  • Chemical Drying (Oxidative Cross-linking): This crucial second stage involves the chemical reaction of the unsaturated fatty acid chains in the binder with atmospheric oxygen.[1][2][5] This process, known as autoxidation, is a free-radical chain reaction that leads to the formation of a cross-linked polymer network, resulting in a hard, dry film.[1][5]

Metal carboxylates derived from this compound function as catalysts in the chemical drying phase.[1] The metallic cation is the active component, and its primary role is to accelerate the decomposition of hydroperoxides that are naturally formed during the autoxidation process. This generates free radicals that initiate and propagate the polymerization of the binder.[5][6]

Driers are generally categorized into three main types based on their function:

  • Primary Driers (Top or Surface Driers): These are true oxidation catalysts that promote rapid oxygen uptake and hydroperoxide decomposition at the film's surface.[1][7] They are responsible for setting the surface-dry time. Metals used as primary driers include Cobalt, Manganese, Iron, and Vanadium.[3][5]

  • Through Driers (Secondary Driers): These driers ensure a uniform drying rate throughout the entire thickness of the film, preventing surface wrinkling that can occur if the surface dries too quickly while the underlying layer remains wet.[3][7] Zirconium, Strontium, and historically, Lead, are common through driers.[3][4]

  • Auxiliary Driers: These driers have little to no catalytic activity on their own but modify the action of primary and through driers.[3][7] Calcium, for instance, can improve pigment wetting, reduce loss-of-dry on storage, and help keep the paint film open to allow for deeper oxygen penetration.[2][3] Zinc can prevent surface wrinkling.[4]

A balanced combination of these drier types is essential to achieve optimal drying performance.[2]

Performance Data

The effectiveness of a drier system based on this compound is evaluated by its impact on the drying time and the physical properties of the cured film. The following tables provide representative data for a standard long-oil alkyd resin-based coating. The metal content is expressed as a percentage based on the solid binder content.

Table 1: Effect of Primary Drier Concentration (Cobalt 2,2-diethylhexanoate) on Drying Time

Cobalt Concentration (%)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Hard Time (hours)
0.00> 24> 24> 48
0.024.58.016.0
0.042.55.010.0
0.061.53.58.0
0.081.23.07.5

Table 2: Performance of a Mixed Drier System in a White Alkyd Enamel

Drier Combination (Metal % on solid binder)Set-to-Touch Time (hours)Dry-Hard Time (hours)Pendulum Hardness (24 hours)Pendulum Hardness (7 days)
No Drier> 24> 48< 515
0.05% Co2.09.02560
0.05% Co + 0.30% Zr2.57.53075
0.05% Co + 0.30% Zr + 0.15% Ca2.27.03585

Note: Co, Zr, and Ca are in the form of their respective 2,2-diethylhexanoate salts.

Experimental Protocols

The standard method for evaluating the drying stages of a coating is based on ASTM D1640.[8][9][10][11]

Protocol 1: Determination of Drying Time (ASTM D1640)

Objective: To determine the set-to-touch, tack-free, and dry-hard times of a coating containing a this compound-based drier system.

Materials and Equipment:

  • Coating formulation to be tested

  • Glass test panels (e.g., 100 x 300 mm)

  • Film applicator (e.g., bird-type or drawdown bar) to achieve a specified wet film thickness

  • Stopwatch or timer

  • Cotton fibers

  • Constant temperature and humidity room (23 ± 2 °C and 50 ± 5% relative humidity)[11]

Procedure:

  • Sample Preparation:

    • Prepare the coating formulation and add the desired concentration of the 2,2-diethylhexanoate drier(s).

    • Ensure the drier is thoroughly mixed into the coating.

    • Allow the sample to equilibrate to the testing temperature.

  • Film Application:

    • Place a clean glass panel on a flat, level surface.

    • Apply the coating to the panel using the film applicator to achieve the desired wet film thickness (e.g., 75 µm).

    • Start the stopwatch immediately after application.

  • Drying Time Assessment:

    • Place the coated panel in the controlled environment.

    • Perform the following tests at regular intervals (e.g., every 15-30 minutes):

    • Set-to-Touch Time: Lightly touch the film with the tip of a clean finger. The coating is considered set-to-touch when no paint adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the surface of the film and gently press it down with a finger. Invert the panel. The film is tack-free if the cotton falls off.

    • Dry-Hard Time: Apply firm pressure with the thumb to the coated surface. The film is considered dry-hard if the thumb leaves no impression or mark on the surface.

  • Reporting:

    • Record the time elapsed from application to the point where each drying stage is reached.

Visualizations

Chemical Pathway of Autoxidative Drying

Autoxidation_Pathway Unsaturated_Binder Unsaturated Binder (Alkyd Resin) Hydroperoxides Hydroperoxides (R-OOH) Unsaturated_Binder->Hydroperoxides Polymerization Polymerization & Cross-linking Unsaturated_Binder->Polymerization Oxygen Atmospheric Oxygen (O2) Oxygen->Hydroperoxides Free_Radicals Free Radicals (RO·, ROO·) Hydroperoxides->Free_Radicals Catalytic Decomposition Primary_Drier Primary Drier (e.g., Co 2,2-diethylhexanoate) Primary_Drier->Hydroperoxides Free_Radicals->Polymerization Initiation Dry_Film Dry Film Network Polymerization->Dry_Film Auxiliary_Driers Through/Auxiliary Driers (e.g., Zr, Ca) Auxiliary_Driers->Polymerization Ensures uniform cure

Caption: Catalytic cycle of autoxidative drying in coatings.

Experimental Workflow for Drier Evaluation

Drier_Evaluation_Workflow Start Start: Drier Evaluation Prep_Coating 1. Prepare Coating Formulations (Control & with Driers) Start->Prep_Coating Apply_Film 2. Apply Film to Substrate (e.g., 75 µm on glass panel) Prep_Coating->Apply_Film Controlled_Env 3. Place in Controlled Environment (23°C, 50% RH) Apply_Film->Controlled_Env Drying_Tests 4. Perform Drying Tests at Intervals (ASTM D1640) Controlled_Env->Drying_Tests Test_Type Set-to-Touch? Tack-Free? Dry-Hard? Drying_Tests->Test_Type Test_Type->Drying_Tests No, continue testing Record_Time 5. Record Time for Each Stage Test_Type->Record_Time Yes Hardness_Test 6. Perform Hardness Test (e.g., Pendulum Hardness at 24h, 7d) Record_Time->Hardness_Test Analyze_Data 7. Analyze and Compare Data Hardness_Test->Analyze_Data End End: Performance Characterized Analyze_Data->End

Caption: Workflow for evaluating the performance of a drying agent.

References

Application Notes and Protocols: 2,2-Diethylhexanoic Acid in Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylhexanoic acid, a branched-chain carboxylic acid, is a key building block in the synthesis of high-performance neopentyl polyol ester (NPE) based synthetic lubricants. These lubricants are engineered for demanding applications where thermal, oxidative, and hydrolytic stability are paramount. The unique branched structure of this compound imparts superior properties to the final lubricant formulation, including excellent low-temperature fluidity, high viscosity index, and enhanced lubricity. This document provides detailed application notes, experimental protocols, and performance data for lubricants formulated with neopentyl polyol esters derived from this compound.

Key Applications

Neopentyl polyol esters synthesized from this compound are primarily used as base oils in a variety of high-performance lubricant applications, including:

  • Aviation Turbine Oils: The exceptional thermal and oxidative stability of these esters makes them ideal for the high-temperature and high-stress environment of jet engines.

  • Automotive Engine Oils: Their high viscosity index and low volatility contribute to improved fuel efficiency and reduced oil consumption in modern internal combustion engines.

  • Industrial Gear and Bearing Oils: The excellent lubricity and wear protection offered by these esters extend the life of critical machinery operating under heavy loads.

  • Hydraulic Fluids: Their hydrolytic stability and wide operating temperature range ensure reliable performance in hydraulic systems.

  • Compressor Oils: The low deposit-forming tendency of these esters is beneficial for the longevity and efficiency of air and gas compressors.

Performance Advantages

The incorporation of this compound in the synthesis of neopentyl polyol esters offers several performance advantages over esters derived from linear or other branched-chain fatty acids.

  • Enhanced Thermal and Oxidative Stability: The branching at the alpha-carbon of this compound provides steric hindrance around the ester linkage, protecting it from thermal and oxidative degradation.[1]

  • Excellent Low-Temperature Fluidity: The branched structure disrupts the orderly packing of the ester molecules at low temperatures, resulting in lower pour points and better cold-flow properties.

  • High Viscosity Index (VI): Lubricants formulated with these esters exhibit a smaller change in viscosity over a wide temperature range, ensuring consistent performance.

  • Improved Hydrolytic Stability: The steric hindrance also protects the ester bond from hydrolysis in the presence of water, reducing the formation of corrosive acids.[1]

  • Good Lubricity: The polar ester groups provide strong affinity to metal surfaces, forming a protective film that reduces friction and wear.

Data Presentation

The following tables summarize the typical physicochemical and performance properties of a neopentyl glycol di-(2,2-diethylhexanoate) (NPG-DEHA) base oil compared to a neopentyl glycol di-n-octanoate (NPG-DOA) base oil, representing a linear acid ester.

Table 1: Physicochemical Properties of Neopentyl Glycol Esters

PropertyNPG-DEHA (Branched)NPG-DOA (Linear)Test Method
Kinematic Viscosity @ 40°C (cSt)15 - 2518 - 28ASTM D445
Kinematic Viscosity @ 100°C (cSt)3.5 - 5.54.0 - 6.0ASTM D445
Viscosity Index130 - 150120 - 140ISO 2909
Flash Point (°C)> 220> 210ASTM D92
Pour Point (°C)< -50< -40ASTM D97
Acid Value (mg KOH/g)< 0.1< 0.1ASTM D974

Table 2: Performance Characteristics of Lubricant Formulations

Performance TestFormulation with NPG-DEHAFormulation with NPG-DOATest Method
Thermal Stability
Change in Viscosity @ 40°C (%)< 5< 10ASTM D2160 (mod.)
Change in Acid Number (mg KOH/g)< 0.5< 1.0ASTM D974 (mod.)
Wear Resistance
4-Ball Wear Scar Diameter (mm)0.35 - 0.450.45 - 0.55ASTM D4172
Hydrolytic Stability
Acidity of Water Layer (mg KOH)< 2.0< 4.0ASTM D2619
Change in Viscosity @ 40°C (%)< 2< 5ASTM D2619

Note: The data presented are representative and can vary based on the specific manufacturing process and the presence of additives.

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Glycol Di-(2,2-diethylhexanoate)

This protocol describes the laboratory-scale synthesis of neopentyl glycol di-(2,2-diethylhexanoate) via direct esterification.

Materials:

  • Neopentyl glycol (NPG)

  • This compound

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the three-neck round-bottom flask, add neopentyl glycol (1.0 mol), this compound (2.2 mol, 10% molar excess), p-toluenesulfonic acid (0.5-1.0 wt% of total reactants), and toluene (sufficient to fill the Dean-Stark trap).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Begin stirring and gently heat the mixture under a slow stream of nitrogen.

  • Increase the temperature to initiate reflux and the azeotropic removal of water.

  • Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is below 0.5 mg KOH/g.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude neopentyl glycol di-(2,2-diethylhexanoate).

  • For higher purity, the crude product can be purified by vacuum distillation.

Protocol 2: Evaluation of Lubricant Performance

The following protocols outline the standard test methods for evaluating the key performance characteristics of the synthesized lubricant base oil.

2.1 Thermal Stability (Modified ASTM D2160)

  • Place a 50 g sample of the lubricant in a glass tube.

  • Heat the tube in an oven at a specified temperature (e.g., 200°C) for a defined period (e.g., 100 hours).

  • After aging, allow the sample to cool to room temperature.

  • Measure the kinematic viscosity at 40°C (ASTM D445) and the acid number (ASTM D974) of the aged sample.

  • Compare the results with the properties of the un-aged sample to determine the percentage change.

2.2 Wear Resistance (ASTM D4172 - Four-Ball Method)

  • Assemble the four-ball wear tester with three stationary steel balls and one rotating steel ball.

  • Submerge the balls in the lubricant sample.

  • Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, clean the stationary balls and measure the diameter of the wear scars using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.

2.3 Hydrolytic Stability (ASTM D2619)

  • Place a 75 g sample of the lubricant, 25 g of water, and a copper test specimen in a pressure-resistant beverage bottle.

  • Seal the bottle and place it in an oven at 93°C.

  • Rotate the bottle end-over-end at 5 rpm for 48 hours.

  • After the test, cool the bottle and separate the oil and water layers.

  • Measure the acidity of the water layer.

  • Measure the change in the kinematic viscosity of the oil at 40°C.

  • Observe the copper specimen for any signs of corrosion.

Visualizations

Synthesis of Neopentyl Glycol Di-(2,2-diethylhexanoate)

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product NPG Neopentyl Glycol Reaction Esterification Reaction (Reflux with Dean-Stark) NPG->Reaction DEHA This compound DEHA->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Neutralization Neutralization (NaHCO3 Wash) Reaction->Neutralization Drying Drying (MgSO4) Neutralization->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Neopentyl Glycol Di-(2,2-diethylhexanoate) Purification->Product

Caption: Workflow for the synthesis of Neopentyl Glycol Di-(2,2-diethylhexanoate).

Logical Relationship of Molecular Structure to Lubricant Properties

Structure_Property_Relationship cluster_properties Enhanced Lubricant Properties Structure This compound (Branched Structure) Thermal_Stability Thermal & Oxidative Stability Structure->Thermal_Stability Steric Hindrance Low_Temp Low-Temperature Fluidity Structure->Low_Temp Disrupts Packing VI High Viscosity Index Structure->VI Molecular Flexibility Hydrolytic_Stability Hydrolytic Stability Structure->Hydrolytic_Stability Steric Hindrance Lubricity Good Lubricity Structure->Lubricity Polarity

Caption: Influence of this compound's structure on lubricant properties.

Experimental Workflow for Lubricant Performance Evaluation

Performance_Evaluation_Workflow cluster_tests Performance Tests cluster_data Data Analysis Start Synthesized Lubricant Base Oil (NPG-DEHA) Thermal Thermal Stability (ASTM D2160 mod.) Start->Thermal Wear Wear Resistance (ASTM D4172) Start->Wear Hydrolytic Hydrolytic Stability (ASTM D2619) Start->Hydrolytic Viscosity_Change Viscosity Change Thermal->Viscosity_Change Acid_Number_Change Acid Number Change Thermal->Acid_Number_Change Wear_Scar Wear Scar Diameter Wear->Wear_Scar Hydrolytic->Viscosity_Change Water_Acidity Water Layer Acidity Hydrolytic->Water_Acidity End Performance Characterization Viscosity_Change->End Acid_Number_Change->End Wear_Scar->End Water_Acidity->End

Caption: Workflow for the evaluation of lubricant performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-diethylhexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of their synthetic experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the malonic ester synthesis route.

Q1: Low yield of the desired this compound.

Possible Causes and Solutions:

  • Incomplete Dialkylation: The primary challenge in this synthesis is ensuring the complete dialkylation of diethyl malonate. A significant amount of mono-alkylated product can lower the yield of the desired diethyl derivative.

    • Solution: Use a sufficient excess of the alkylating agent (ethyl bromide or iodide) and a strong base to drive the reaction towards dialkylation. Ensure anhydrous (dry) conditions, as moisture can consume the base.

  • Side Reactions: The strong base used can promote E2 elimination of the alkyl halide, especially if the reaction temperature is too high.

    • Solution: Maintain a controlled reaction temperature, typically at or below the reflux temperature of the solvent. Adding the alkyl halide dropwise can also help manage the reaction exotherm.

  • Incomplete Hydrolysis or Decarboxylation: The subsequent hydrolysis of the diethyl diethylmalonate intermediate and the decarboxylation of the resulting dicarboxylic acid are crucial for the final product yield.

    • Solution: For hydrolysis, ensure a sufficient concentration of a strong acid (e.g., H₂SO₄ or HCl) or base (e.g., KOH or NaOH) and adequate reaction time, often with heating. For decarboxylation, heating the malonic acid derivative is necessary, typically at temperatures above its melting point, until carbon dioxide evolution ceases.

Q2: Difficulty in separating the product from starting materials or byproducts.

Possible Causes and Solutions:

  • Similar Boiling Points: The boiling points of diethyl malonate, the mono-ethylated intermediate, and the di-ethylated product can be close, making purification by simple distillation challenging.

    • Solution: Fractional distillation with a high-efficiency column is recommended. Alternatively, column chromatography on silica (B1680970) gel can be an effective method for separating these components.

  • Formation of Emulsions during Workup: Acid-base extractions used for purification can sometimes lead to the formation of stable emulsions.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Slow and gentle mixing during extraction can also help prevent their formation.

Q3: The reaction does not proceed to completion.

Possible Causes and Solutions:

  • Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture.

    • Solution: Use freshly prepared sodium ethoxide or commercially available, high-quality material stored under an inert atmosphere. Ensure all glassware is thoroughly dried before use.

  • Poor Quality Alkylating Agent: The ethyl halide may be of low purity or have degraded.

    • Solution: Use a freshly distilled or high-purity grade of ethyl bromide or ethyl iodide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and versatile method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the dialkylation of diethyl malonate with an ethyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation.

Q2: Which base is best for the dialkylation of diethyl malonate?

Sodium ethoxide (NaOEt) in ethanol (B145695) is the most commonly used base for this reaction. It is crucial to use a base whose alkoxide component matches the ester group of the malonic ester to prevent transesterification, a side reaction that can lead to a mixture of ester products.[1] For complete dialkylation, a slight excess of a strong base is often necessary.

Q3: What are the typical yields for the synthesis of this compound?

While specific yields for this compound are not extensively reported under varied conditions, the overall yield for a malonic ester synthesis is influenced by the efficiency of each step. The dialkylation of diethyl malonate can be a limiting factor. For similar dialkylations, yields can range from moderate to good, often in the 50-80% range for the dialkylated ester, depending on the reaction conditions and the reactivity of the alkyl halide.[2] The subsequent hydrolysis and decarboxylation steps are generally high-yielding.

Q4: How can I monitor the progress of the reaction?

The progress of the alkylation reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting diethyl malonate and the appearance of the mono- and di-alkylated products. The hydrolysis step can be monitored by the disappearance of the ester peak and the appearance of the carboxylic acid peak in an IR spectrum or by TLC. Decarboxylation can be monitored by the cessation of carbon dioxide gas evolution.

Data Presentation

Table 1: Factors Influencing the Yield of Diethyl Diethylmalonate (Intermediate)

ParameterConditionEffect on YieldTroubleshooting
Stoichiometry of Base InsufficientIncomplete reaction, formation of mono-ethylated byproduct.Use at least two equivalents of a strong base per equivalent of diethyl malonate.
Reaction Temperature Too HighIncreased E2 elimination of ethyl halide, reducing alkylation yield.Maintain a controlled temperature, typically refluxing ethanol.
Moisture Content Presence of waterDeactivation of the base, leading to incomplete reaction.Use anhydrous solvents and thoroughly dried glassware.
Purity of Reagents Low purityIntroduction of side reactions and lower overall yield.Use high-purity diethyl malonate and freshly distilled ethyl halide.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure and may require optimization based on laboratory conditions and available equipment.

Step 1: Synthesis of Diethyl Diethylmalonate

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Formation of the Enolate: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add diethyl malonate (1 equivalent) dropwise via the addition funnel with stirring. A white precipitate of the sodium salt of diethyl malonate may form.[2]

  • First Alkylation: Add ethyl bromide or ethyl iodide (1.1 equivalents) dropwise to the stirred suspension. The reaction mixture is then heated to reflux for 1-2 hours, or until the reaction appears complete by TLC or GC analysis.

  • Second Alkylation: After cooling the reaction mixture, add a second equivalent of sodium ethoxide solution, followed by a second equivalent of ethyl bromide or iodide. The mixture is then heated to reflux again for several hours until the dialkylation is complete.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether). The aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl diethylmalonate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Hydrolysis: The purified diethyl diethylmalonate is refluxed with an excess of a strong base (e.g., 20% aqueous potassium hydroxide) until the hydrolysis is complete (saponification). The reaction can be monitored by the disappearance of the oily ester layer.

  • Acidification: After cooling, the reaction mixture is carefully acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is strongly acidic. The 2,2-diethylmalonic acid will precipitate out or form an oily layer.

  • Decarboxylation: The 2,2-diethylmalonic acid is isolated and heated to its melting point (and slightly above) until the evolution of carbon dioxide ceases. This is typically done in a flask equipped with a condenser to avoid loss of product.

  • Purification: The resulting crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Dialkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation DiethylMalonate Diethyl Malonate Monoalkylated Diethyl Ethylmalonate DiethylMalonate->Monoalkylated First Alkylation NaOEt1 1. NaOEt, EtOH EtBr1 2. Ethyl Bromide Dialkylated Diethyl Diethylmalonate Monoalkylated->Dialkylated Second Alkylation NaOEt2 1. NaOEt, EtOH EtBr2 2. Ethyl Bromide MalonicAcid 2,2-Diethylmalonic Acid Dialkylated->MalonicAcid Hydrolysis Hydrolysis H3O+ / H2O, Heat FinalProduct This compound MalonicAcid->FinalProduct Decarboxylation Decarboxylation Heat (-CO2)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of this compound CheckDialkylation Analyze crude product for a high proportion of mono-alkylated intermediate. Start->CheckDialkylation IncompleteDialkylation Incomplete Dialkylation CheckDialkylation->IncompleteDialkylation SolutionDialkylation Increase excess of ethyl halide. Ensure anhydrous conditions. Use sufficient strong base. IncompleteDialkylation->SolutionDialkylation Yes CheckSideReactions Analyze byproducts for evidence of elimination (e.g., GC-MS analysis). IncompleteDialkylation->CheckSideReactions No End Yield Improved SolutionDialkylation->End SideReactions Significant Side Reactions? CheckSideReactions->SideReactions SolutionSideReactions Lower reaction temperature. Add alkyl halide dropwise. SideReactions->SolutionSideReactions Yes CheckHydrolysisDecarb Check for incomplete hydrolysis or decarboxylation (e.g., IR, gas evolution). SideReactions->CheckHydrolysisDecarb No SolutionSideReactions->End IncompleteHydrolysisDecarb Incomplete Hydrolysis/ Decarboxylation? CheckHydrolysisDecarb->IncompleteHydrolysisDecarb SolutionHydrolysisDecarb Increase reaction time/temperature for hydrolysis/decarboxylation. Ensure sufficient acid/base. IncompleteHydrolysisDecarb->SolutionHydrolysisDecarb Yes IncompleteHydrolysisDecarb->End No SolutionHydrolysisDecarb->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Crude 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,2-Diethylhexanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as diethyl malonate, alkyl halides, or other reagents used in the synthesis.

  • Byproducts: Including esters formed from the reaction of the carboxylic acid with any alcohol present, or products from side reactions.

  • Residual solvents: Solvents used during the synthesis and workup procedures.

  • Water: Introduced during aqueous workup steps.

  • Analogs and isomers: Structurally similar carboxylic acids that may have been formed in small quantities.

Q2: Which purification techniques are most effective for this compound?

The most effective purification methods for this compound are:

  • Acid-Base Extraction: A highly effective initial purification step to separate the acidic product from neutral and basic impurities.

  • Fractional Distillation (under vacuum): Ideal for separating the target acid from impurities with different boiling points. Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent degradation.

  • Crystallization: Can be used for final polishing if a suitable solvent system is found, although the liquid nature of this compound at room temperature can make this challenging.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities. Derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) may be necessary for optimal results.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities. A suitable column and mobile phase must be chosen.

  • Titration: A simple method to determine the overall acid content, but it does not provide information about specific impurities.

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of this compound after extraction.

  • Possible Cause 1: Incomplete extraction into the aqueous basic layer.

    • Solution: Ensure the pH of the aqueous solution is sufficiently basic (pH > 12) to fully deprotonate the carboxylic acid. Use a pH meter or pH paper to verify. Perform multiple extractions with fresh aqueous base to ensure complete transfer of the carboxylate salt.

  • Possible Cause 2: Incomplete precipitation upon acidification.

    • Solution: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Use a pH meter or pH paper for verification. Cooling the solution in an ice bath can help to decrease the solubility of the carboxylic acid in the aqueous phase.

  • Possible Cause 3: Emulsion formation during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. Allow the mixture to stand for a longer period to allow for layer separation.

Fractional Vacuum Distillation

Problem: Poor separation of this compound from impurities.

  • Possible Cause 1: Inefficient distillation column.

    • Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux, packed, or spinning band column). Ensure the column is well-insulated to maintain the temperature gradient.

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.

  • Possible Cause 3: Unstable vacuum.

    • Solution: Check all connections for leaks. Use high-quality vacuum grease on all ground glass joints. Ensure the vacuum pump is in good working condition and is appropriate for the desired pressure.

Problem: The product is dark in color after distillation.

  • Possible Cause: Thermal decomposition.

    • Solution: Reduce the pot temperature by using a lower vacuum. Ensure that the heating mantle is not set too high and that the crude material is not heated for an extended period before distillation begins.

Crystallization

Problem: this compound oils out instead of crystallizing.

  • Possible Cause 1: The compound's melting point is close to or below the temperature of the solution.

    • Solution: Since this compound is a liquid at room temperature, traditional crystallization may not be feasible. Low-temperature crystallization may be an option.

  • Possible Cause 2: Presence of impurities.

    • Solution: Impurities can inhibit crystal formation. Ensure the material has been adequately purified by other methods (e.g., distillation) before attempting crystallization.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: Experiment with different solvent systems. A good crystallization solvent should dissolve the compound when hot but not when cold. For oily compounds, sometimes a mixture of a good solvent and a poor solvent can induce crystallization.

Quantitative Data

Purification MethodTypical PurityTypical YieldThroughputNotes
Acid-Base Extraction >95% (achiral)>90%HighExcellent for removing neutral and basic impurities.
Fractional Vacuum Distillation >98%60-80%MediumEffective for separating compounds with different boiling points. Yield can be affected by the number of fractions collected.
Crystallization >99%VariableLowChallenging due to the liquid nature of the compound at room temperature. Best for final polishing if a suitable low-temperature solvent system is found.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude this compound

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether in a separatory funnel.

  • Extraction with Base: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Layer Separation: Allow the layers to separate. The sodium salt of this compound will be in the lower aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl with stirring until the pH of the solution is approximately 1-2. The this compound will separate as an oily layer.

  • Back-Extraction: Add diethyl ether to the acidified aqueous solution and shake to extract the purified this compound back into the organic phase.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Fractional Vacuum Distillation of this compound

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound (pre-purified by acid-base extraction is recommended)

  • Distillation apparatus with a fractionating column (e.g., Vigreux)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: As the liquid begins to boil and the vapor rises through the column, monitor the temperature at the still head. Collect a forerun fraction of any low-boiling impurities. When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean collection flask and collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Removal of neutral/basic impurities distillation Fractional Vacuum Distillation extraction->distillation Removal of impurities with different boiling points pure_product Pure this compound distillation->pure_product Final Product troubleshooting_distillation start Poor Separation in Distillation cause1 Inefficient Column? start->cause1 cause2 Distillation Rate Too Fast? start->cause2 cause3 Unstable Vacuum? start->cause3 solution1 Use column with more theoretical plates & insulate cause1->solution1 solution2 Reduce heating rate cause2->solution2 solution3 Check for leaks & verify pump performance cause3->solution3

References

Technical Support Center: Optimizing Reaction Conditions for Metal 2-Ethylhexanoate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,2-Diethylhexanoic Acid: Initial searches indicate that this compound is not commonly employed as a catalyst in industrial or academic research. However, the structurally similar and widely used compound, 2-ethylhexanoic acid , forms the basis for a critical class of catalysts known as metal 2-ethylhexanoates (also referred to as metal octoates). These catalysts are extensively used in various applications, from accelerating the drying of coatings to polymer synthesis. This guide will focus on the practical application and optimization of these industrially significant metal 2-ethylhexanoate (B8288628) catalysts.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments involving metal 2-ethylhexanoate catalysts.

Section 1: Oxidation Catalysis in Coatings (Alkyd Paint Driers)

Metal 2-ethylhexanoates, particularly those of cobalt, manganese, and iron, are essential catalysts (known as "driers" or "siccatives") that accelerate the curing of alkyd-based paints and coatings through oxidative cross-linking.[1][2]

Troubleshooting Guide: Alkyd Coating Curing
Question Potential Causes Solutions & Recommendations
1. Why is my coating drying too slowly? 1. Insufficient Catalyst Concentration: The level of the primary drier (e.g., cobalt or manganese 2-ethylhexanoate) may be too low.[3] 2. Catalyst Deactivation: The catalyst may have been deactivated by other components in the formulation. Common causes include adsorption onto pigment surfaces (especially titanium dioxide with alumina (B75360) surface treatments) or complexation with acidic dispersants.[4] 3. Adverse Environmental Conditions: Low temperatures and high humidity can significantly inhibit the activity of some driers, especially cobalt.[5] 4. Presence of Inhibitors: Natural antioxidants in the alkyd resin or the presence of anti-skinning agents (e.g., MEKO) can create an induction period, delaying the onset of curing.[1][5]1. Optimize Drier Concentration: Systematically increase the concentration of the primary drier. A typical starting point is 0.05% - 0.1% metal on resin solids.[3] 2. Review Formulation Order: Add the drier as late as possible in the manufacturing process to minimize interaction time with pigments and dispersants before application.[3] Consider using emulsifiable driers with chelating agents like 2,2'-bipyridyl for water-borne systems to improve stability.[4] 3. Select Appropriate Drier for Conditions: For low-temperature curing, manganese-based driers are often more effective than cobalt.[5] High-performance iron-complex driers can also show excellent performance in adverse conditions.[6] 4. Adjust Anti-Skinning Agent: If using an anti-skinning agent, ensure the dosage is not excessive, as it works by temporarily inhibiting the catalyst.[5]
2. Why does the surface of my coating have a wrinkled appearance? 1. Surface Curing Too Rapidly: An excess of a highly active primary (surface) drier like cobalt can cause the top layer of the paint to cure much faster than the bulk of the film.[2] This creates a "skin" that then wrinkles as the underlying layer cures and shrinks. 2. Imbalanced Drier Package: Insufficient "through drier" (e.g., zirconium, calcium) to promote uniform curing throughout the film depth.[7]1. Reduce Primary Drier: Decrease the concentration of the cobalt or manganese drier. 2. Optimize Drier Combination: Increase the ratio of through driers (Zirconium) and auxiliary driers (Calcium) relative to the primary drier. Calcium helps keep the paint matrix open, allowing for better oxygen penetration and solvent escape.[2][7]
3. Why does my coating lose its ability to dry properly after storage ("Loss of Dry")? 1. Catalyst Adsorption: Over time, the metal catalyst can be adsorbed onto the surface of pigments or fillers.[4] 2. Hydrolysis in Water-Borne Systems: In alkyd emulsions, metal carboxylates can hydrolyze, precipitating the metal as an inactive hydroxide (B78521) and reducing its availability in the organic phase.[8] 3. Reaction with Other Components: The catalyst may form inactive complexes with other formulation components, such as certain dispersants or resins with high acid values.[4]1. Use Sacrificial Agents: Incorporate auxiliary driers like calcium, which can preferentially adsorb to pigment surfaces, leaving the primary drier available for catalysis.[2] 2. Use Stabilized Driers: For water-borne systems, use driers complexed with chelating agents (e.g., 2,2'-bipyridyl) that protect the metal ion from hydrolysis and precipitation.[3] 3. Test Component Compatibility: Screen pigments and dispersants for their impact on drying performance after aging. Acrylate and phosphate-based dispersants are known to sometimes deactivate cobalt driers.[4]
Experimental Protocols

Protocol 1: Evaluation of Drier Performance in a Solvent-Borne Alkyd Resin

  • Materials: Long-oil alkyd resin solution (e.g., 70% in mineral spirits), Cobalt/Manganese/Iron 2-ethylhexanoate solution, Zirconium 2-ethylhexanoate solution, Calcium 2-ethylhexanoate solution, appropriate solvent (e.g., mineral spirits), glass panels.

  • Procedure:

    • Formulation: In a glass beaker, weigh the alkyd resin solution.

    • Drier Addition: While stirring, add the desired amount of the drier solutions. For a starting point, dose based on the metal content relative to the solid resin content (e.g., 0.05% Co, 0.10% Zr, 0.20% Ca).

    • Viscosity Adjustment: Adjust the viscosity with the solvent to allow for smooth application.

    • Film Application: Apply the formulated coating to a clean glass panel using a film applicator to ensure a uniform wet film thickness (e.g., 75 µm).

    • Drying Time Measurement: Place the panel on a drying time recorder in a controlled environment (e.g., 23°C, 50% relative humidity). Monitor the stages of drying: set-to-touch, tack-free, and through-dry.[6]

    • Hardness Development: Measure the film hardness at set intervals (e.g., 24h, 48h, 7 days) using a König pendulum hardness tester.[6]

Data Presentation

Table 1: Effect of Primary Drier Concentration on Drying Time

Primary DrierMetal Conc. (on solid resin)Set-to-Touch Time (hours)Tack-Free Time (hours)Through-Dry Time (hours)7-Day Hardness (König seconds)
Mn-Complex0.01%2.54.08.0110
Mn-Complex0.02%1.83.26.9125
Co-Standard0.05%2.03.88.7120

Data is illustrative and based on typical performance comparisons. Actual results will vary based on the specific alkyd resin, formulation, and environmental conditions.[9]

Diagrams

Alkyd_Drying_Workflow cluster_initiation Initiation Phase cluster_propagation Propagation & Cross-linking O2 Atmospheric O₂ Hydroperoxide Hydroperoxide (R-OOH) O2->Hydroperoxide Alkyd Unsaturated Alkyd (R-H) Alkyd->Hydroperoxide Autoxidation Crosslink Cross-linked Polymer Network Alkyd->Crosslink Drier Primary Drier (e.g., Co²⁺, Mn²⁺) Drier->Hydroperoxide Catalyzes Radicals Free Radicals (RO•, ROO•) Drier->Radicals Redox Cycle Hydroperoxide->Radicals Decomposition (Catalyzed by Co²⁺/Co³⁺) Radicals->Crosslink Polymerization

Caption: Workflow of metal-catalyzed oxidative drying in alkyd coatings.

Section 2: Ring-Opening Polymerization (ROP)

Tin(II) 2-ethylhexanoate (also known as stannous octoate or Sn(Oct)₂) is a widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers such as polylactic acid (PLA).[10]

Troubleshooting Guide: Ring-Opening Polymerization
Question Potential Causes Solutions & Recommendations
1. Why is my polymerization slow or incomplete? 1. Catalyst Purity/Activity: The Sn(Oct)₂ may have hydrolyzed due to exposure to moisture, reducing its activity.[11] 2. Insufficient Co-initiator: The reaction relies on a co-initiator (typically an alcohol) to form the true initiating species, a stannous alkoxide.[10] Without it, initiation can be very slow. 3. Low Temperature: The reaction temperature may be too low for the desired polymerization rate.1. Use Anhydrous Conditions: Ensure all reagents (monomer, co-initiator, solvent) and glassware are rigorously dried. Handle Sn(Oct)₂ under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Add a Co-initiator: Include a hydroxyl-containing compound (e.g., 1-dodecanol (B7769020), benzyl (B1604629) alcohol) in the reaction mixture. The monomer-to-initiator ratio is a key parameter for controlling molecular weight.[12] 3. Increase Temperature: Raise the reaction temperature. Typical temperatures for lactide polymerization are in the range of 130-180°C.[13]
2. Why is the molecular weight of my polymer lower than expected and/or the polydispersity high? 1. Presence of Impurities: Water or other protic impurities in the monomer or solvent can act as uncontrolled initiators, leading to more polymer chains than intended and broadening the molecular weight distribution.[14] 2. Transesterification Side Reactions: At higher temperatures or long reaction times, intermolecular or intramolecular transesterification can occur, scrambling the polymer chains and broadening the polydispersity.[12] 3. Incorrect Monomer-to-Initiator Ratio: An error in the amount of co-initiator will directly impact the final molecular weight.1. Purify Monomer and Solvent: Dry and purify the monomer (e.g., by recrystallization or sublimation) and use anhydrous solvents.[10] 2. Optimize Reaction Conditions: Use the lowest temperature and shortest reaction time that provides adequate conversion to minimize side reactions. 3. Verify Stoichiometry: Accurately measure all reagents, particularly the co-initiator.
3. How can I reduce the residual tin content in my final polymer? 1. High Catalyst Loading: Using a high concentration of Sn(Oct)₂ will lead to higher residual tin levels in the purified polymer.1. Lower Catalyst Concentration: Reduce the catalyst loading. Ratios of 10,000:1 (monomer:catalyst) or even lower are used for biomedical applications to meet regulatory limits.[10] 2. Thorough Purification: After polymerization, dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol). Repeat this process multiple times to effectively remove catalyst residues.[10]
Experimental Protocols

Protocol 2: Synthesis of Polylactic Acid (PLA) via ROP using Tin(II) 2-Ethylhexanoate [10]

  • Materials: L-lactide (monomer), Tin(II) 2-ethylhexanoate (catalyst), 1-dodecanol (co-initiator), Toluene (B28343) (anhydrous solvent), Methanol (B129727) (for precipitation).

  • Equipment: Schlenk line or glovebox, flame-dried three-neck round-bottom flask, magnetic stirrer, condenser, inert gas (Nitrogen/Argon) supply.

  • Procedure:

    • Drying: Dry the L-lactide and 1-dodecanol under vacuum (e.g., at 40°C for 24 hours).

    • Setup: Assemble and flame-dry the reaction glassware under vacuum, then flush with dry nitrogen.

    • Charging Reactor: Under a positive flow of nitrogen, add the dried L-lactide to the flask. Add anhydrous toluene to dissolve the monomer, followed by the precise amount of 1-dodecanol co-initiator.

    • Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the required amount of Tin(II) 2-ethylhexanoate in anhydrous toluene. Add this solution to the reaction flask via syringe.

    • Polymerization: Heat the mixture to the target temperature (e.g., 130°C) with stirring. Monitor the reaction's progress by observing the increase in viscosity.

    • Purification: After the desired time (e.g., 4-8 hours), cool the reaction to room temperature. Slowly pour the viscous solution into an excess of cold, stirring methanol to precipitate the polymer.

    • Isolation: Filter the solid PLA, wash thoroughly with fresh methanol, and dry in a vacuum oven at 50°C to a constant weight.

Data Presentation

Table 2: Effect of Sn(Oct)₂ Concentration on PLA Properties

Monomer : Catalyst RatioPolymerization Time (h)Conversion (%)Mn ( g/mol )Residual Tin (ppm)Application Suitability
1,000 : 14>95High~176General Purpose
10,000 : 16>95High~5Biomedical
50,000 : 18>90High< 20 (FDA Limit)Biomedical

Data adapted from literature for illustrative purposes.[10] Mn = Number-average molecular weight.

Diagrams

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation SnOct2 Sn(Oct)₂ SnOR2 Stannous Alkoxide (Active Initiator) SnOct2->SnOR2 ROH Alcohol (R-OH) Co-initiator ROH->SnOR2 Complex Coordination Complex SnOR2->Complex Coordination Monomer Lactide Monomer Monomer->Complex Chain Growing Polymer Chain (Insertion) Complex->Chain Ring-Opening & Insertion Chain->Complex Propagates (n times)

Caption: Coordination-insertion mechanism for Sn(Oct)₂-catalyzed ROP.

References

Technical Support Center: Scale-Up of 2,2-Diethylhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of 2,2-Diethylhexanoic acid production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established synthetic route for this compound is the malonic ester synthesis. This method involves the sequential dialkylation of diethyl malonate with an ethyl halide (such as ethyl bromide), followed by hydrolysis of the resulting diethyl diethylmalonate and subsequent decarboxylation to yield the final product.[1][2]

Q2: What are the key stages in the malonic ester synthesis of this compound?

A2: The synthesis can be broken down into three primary stages:

  • Dialkylation: Diethyl malonate is treated with a strong base to form an enolate, which then undergoes two sequential nucleophilic substitution reactions with an ethyl halide to form diethyl diethylmalonate.[3][4]

  • Hydrolysis: The diethyl diethylmalonate is hydrolyzed, typically under basic or acidic conditions, to convert the ester groups into carboxylic acids, forming diethylmalonic acid.[5]

  • Decarboxylation: The diethylmalonic acid is heated to induce decarboxylation, where one of the carboxylic acid groups is removed as carbon dioxide, yielding this compound.[6][7]

Q3: What are the main safety concerns when scaling up this process?

A3: Key safety concerns during scale-up include:

  • Handling of Sodium Ethoxide/Hydride: These are strong bases that are highly reactive and sensitive to moisture.[8][9] Care must be taken to use anhydrous conditions.

  • Exothermic Reactions: The alkylation step can be exothermic, requiring careful temperature control to prevent runaway reactions, especially on a large scale.[10]

  • Use of Alkyl Halides: Ethyl bromide is a volatile and toxic reagent that should be handled in a well-ventilated area.

  • Pressure Build-up during Decarboxylation: The decarboxylation step releases carbon dioxide gas, which can lead to a pressure build-up in a closed system. Adequate venting is crucial.

Troubleshooting Guides

Problem 1: Low Yield of Diethyl Diethylmalonate in the Dialkylation Step

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant amount of unreacted diethyl malonate or mono-ethylated diethyl malonate.[3]

  • The overall yield of the isolated diethyl diethylmalonate is below expectations.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Incomplete Deprotonation Ensure a sufficiently strong and fresh base (e.g., sodium ethoxide, sodium hydride) is used in the correct stoichiometric amount to fully deprotonate the diethyl malonate. The base should be protected from moisture.[8]
Insufficient Alkylating Agent Use a slight excess of the ethyl halide to ensure complete dialkylation. However, a large excess should be avoided to minimize side reactions and facilitate purification.[11]
Low Reaction Temperature While initial enolate formation may be done at room temperature, the alkylation may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or GC to determine the optimal temperature.[3][12]
Precipitation of Sodium Salt The sodium salt of diethyl malonate can precipitate, hindering the reaction. Ensure adequate stirring and consider using a solvent system where the salt has better solubility, or add the alkylating agent at a rate that allows for immediate reaction.[11]
Problem 2: Presence of Impurities and Side Products

Symptoms:

  • GC-MS analysis reveals the presence of unexpected peaks alongside the desired product.

  • Difficulty in purifying the final this compound to the required specifications.

Common Side Products and Their Mitigation:

Side Product Cause Mitigation Strategy Citation
Mono-ethylated Diethyl Malonate Incomplete second alkylation.Use a slight excess of the ethyl halide and ensure sufficient reaction time and temperature for the second alkylation to complete.[3][10]
E2 Elimination Product (Ethene) The ethoxide base can promote the elimination of HBr from ethyl bromide.Maintain a controlled reaction temperature, as higher temperatures favor elimination. Use of a less hindered base could also be considered, though this might affect the deprotonation efficiency.[3][10]
Hydrolyzed Products (Carboxylic Acids) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[10]
Transesterification Products Using a base with an alkoxide that does not match the ester (e.g., sodium methoxide (B1231860) with diethyl malonate).Always use a base with the corresponding alkoxide (e.g., sodium ethoxide for diethyl malonate).[10]

Experimental Protocols

Note: These are generalized procedures and should be optimized for specific laboratory and scale-up conditions.

Protocol 1: Synthesis of Diethyl Diethylmalonate (Dialkylation)
  • Base Preparation: In a suitable reactor equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol (B145695) by carefully adding sodium metal (2.1 equivalents) to anhydrous ethanol.

  • Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at a rate that maintains the reaction temperature below 30°C. Stir for 30-60 minutes after the addition is complete.

  • Alkylation: Add ethyl bromide (2.2 equivalents) dropwise to the reaction mixture. The reaction may be exothermic. After the addition, heat the mixture to reflux and monitor the reaction progress by GC until the starting material and mono-alkylated intermediate are consumed.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid. Remove the ethanol under reduced pressure. Add water to dissolve the sodium bromide and extract the product with an organic solvent (e.g., diethyl ether or toluene).

  • Purification: Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent. The crude diethyl diethylmalonate can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation
  • Hydrolysis: The crude or purified diethyl diethylmalonate is refluxed with an excess of aqueous sodium hydroxide (B78521) solution until the ester is completely hydrolyzed (saponified). Monitor the reaction by TLC or GC.

  • Acidification: After cooling, the reaction mixture is carefully acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) to a pH below 2. This will protonate the carboxylate to form diethylmalonic acid.

  • Decarboxylation: The acidified mixture is then heated to a temperature typically above 150°C to effect decarboxylation. The evolution of CO₂ should be carefully monitored. Heating is continued until the gas evolution ceases.[6]

  • Isolation: After cooling, the this compound can be isolated by extraction with an organic solvent.

  • Purification: The crude product can be purified by vacuum distillation or by forming a salt, crystallizing it, and then re-acidifying.

Visualizations

experimental_workflow cluster_alkylation Dialkylation Stage cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_purification Purification A Diethyl Malonate + NaOEt in Ethanol B Enolate Formation A->B C Addition of Ethyl Bromide (2.2 eq) B->C D Reflux C->D E Diethyl Diethylmalonate D->E F Hydrolysis with NaOH(aq) E->F Crude Product G Diethylmalonic Acid Disodium Salt F->G H Acidification with HCl G->H I Diethylmalonic Acid H->I J Heating (>150°C) I->J K This compound + CO2 J->K L Extraction K->L M Vacuum Distillation L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound q1 Analyze crude dialkylation product. Significant unreacted starting material or mono-alkylated product? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No sol1 Incomplete Dialkylation: - Check base activity/stoichiometry. - Increase reaction time/temperature. - Ensure sufficient ethyl bromide. yes1->sol1 q2 Significant side products (e.g., elimination products)? no1->q2 yes2 Yes q2->yes2 Yes no2 No q2->no2 No sol2 Side Reactions Dominating: - Lower reaction temperature for alkylation. - Ensure anhydrous conditions. - Use matching alkoxide base. yes2->sol2 q3 Problem in hydrolysis or decarboxylation step? (e.g., incomplete CO2 evolution) no2->q3 yes3 Yes q3->yes3 Yes no3 No q3->no3 No sol3 Inefficient Hydrolysis/Decarboxylation: - Ensure complete hydrolysis before acidification. - Increase decarboxylation temperature/time. - Check for stability of the diacid. yes3->sol3 sol4 Product Loss During Work-up/Purification: - Optimize extraction procedure. - Check for losses during distillation. - Analyze waste streams for product. no3->sol4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Degradation pathways of 2,2-Diethylhexanoic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2,2-diethylhexanoic acid under stress conditions?

Based on its structure as a branched-chain carboxylic acid, this compound is likely to degrade via the following pathways under forced degradation conditions:

  • Oxidative Degradation: While the carboxylic acid group itself is at a high oxidation state, the aliphatic chain can be susceptible to oxidation.[1][2] This can lead to the formation of hydroperoxides and subsequent cleavage of C-C bonds, potentially yielding smaller carboxylic acids, ketones, and aldehydes. Under strong oxidative conditions, decarboxylation to release carbon dioxide is a possible outcome.[1][2]

  • Thermal Degradation: The most probable thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO2, forming 3-ethylheptane.[3][4][5][6] At higher temperatures, further fragmentation of the alkyl chain may occur.[7]

  • Photolytic Degradation: Direct photolysis of simple aliphatic carboxylic acids is generally slow. However, in the presence of a photocatalyst such as titanium dioxide (TiO2), degradation can be accelerated, likely proceeding through a radical-mediated mechanism.[8][9][10][11]

  • Hydrolytic Degradation: Carboxylic acids are generally stable to hydrolysis as they are the products of the hydrolysis of esters, amides, etc.[12][13][14][15] Therefore, significant degradation under typical hydrolytic stress conditions (acidic, basic, neutral) is not expected unless extreme conditions are applied.

Q2: What are the typical stress conditions used in forced degradation studies for a molecule like this compound?

Forced degradation studies are typically performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API). For a carboxylic acid like this compound, the following starting conditions can be considered:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hours
Neutral Hydrolysis Water60°C24 - 72 hours
Oxidation 3% H2O2Room Temperature24 - 72 hours
Thermal Dry Heat80°C (or higher)24 - 72 hours
Photolytic UV light (e.g., 254 nm) and/or visible lightRoom Temperature24 - 72 hours

Note: These are starting points and may need to be optimized based on the observed stability of this compound.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its impurities?

Due to the lack of a strong chromophore in this compound, UV-based detection in HPLC can be challenging. The following techniques are more suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile compounds like carboxylic acids. Derivatization may be required to improve volatility and peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method. Derivatization can be employed to enhance ionization and chromatographic retention.[16]

  • High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection: These universal detectors can be used when the compound lacks a UV chromophore.

  • HPLC with UV detection after derivatization: Derivatizing the carboxylic acid with a UV-active agent can enable sensitive detection.[17]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

Possible Cause Troubleshooting Step
Insufficiently harsh conditions.Increase the temperature, concentration of the stressor (e.g., acid, base, oxidant), or the duration of the study.
The molecule is inherently stable to the applied stress.This is a valid result. Document the stability of the compound under the tested conditions.
Analytical method is not sensitive enough to detect low levels of degradants.Optimize the analytical method to improve the limit of detection (LOD) and limit of quantification (LOQ).

Issue 2: The sample shows complete degradation.

Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the temperature, concentration of the stressor, or the duration of the study.
Instability of the compound in the chosen solvent/diluent.Evaluate the stability of the compound in the analytical diluent.

Issue 3: Unexpected peaks are observed in the chromatogram of the unstressed sample.

Possible Cause Troubleshooting Step
Impurities in the starting material.Characterize the initial purity of the this compound.
Degradation in the analytical method.Investigate potential on-column degradation or instability in the mobile phase.
Contamination from glassware or solvents.Ensure all materials are clean and of high purity.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and water.

    • Oxidation: Add an aliquot of the stock solution to a vial containing 3% H2O2.

    • Thermal: Place a solid sample of the compound in an oven.

    • Photolytic: Expose a solution of the compound to a light source.

  • Incubation: Place the vials under the specified temperature and duration. Protect the oxidative and photolytic samples from light where appropriate.

  • Sample Analysis: At specified time points, withdraw an aliquot of the sample. Neutralize the acidic and basic samples if necessary. Dilute to a suitable concentration and analyze by a validated stability-indicating analytical method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_photolytic Photolytic Degradation This compound This compound Hydroperoxides Hydroperoxides This compound->Hydroperoxides H2O2 CO2 CO2 This compound->CO2 Strong Oxidation 3-Ethylheptane 3-Ethylheptane This compound->3-Ethylheptane Heat (Decarboxylation) Radical Intermediates Radical Intermediates This compound->Radical Intermediates UV/TiO2 Smaller Carboxylic Acids Smaller Carboxylic Acids Hydroperoxides->Smaller Carboxylic Acids Ketones/Aldehydes Ketones/Aldehydes Hydroperoxides->Ketones/Aldehydes CO2_thermal CO2 Degradation Products Degradation Products Radical Intermediates->Degradation Products

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Incubate Incubate Apply Stress Conditions->Incubate Acid, Base, Oxidative, Thermal, Photolytic Sample and Analyze Sample and Analyze Incubate->Sample and Analyze Evaluate Data Evaluate Data Sample and Analyze->Evaluate Data End End Evaluate Data->End

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: 2,2-Diethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from 2,2-Diethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can interfere with subsequent reactions where this compound is used as a reactant or solvent. For instance, in esterification reactions, the presence of water can shift the equilibrium, reducing the yield of the desired ester. Furthermore, for certain analytical techniques, the presence of water can interfere with measurements.

Q2: What are the primary methods for removing water from this compound?

A2: The most common and effective methods for drying this compound are:

  • Using Drying Agents: Anhydrous inorganic salts that bind with water.

  • Azeotropic Distillation: Co-distilling water with an entraining solvent.

Q3: How do I choose the best drying method for my experiment?

A3: The choice of method depends on the scale of your experiment, the required level of dryness, and the available equipment. For small-scale laboratory applications, drying agents are often convenient. For larger quantities or when very low water content is critical, azeotropic distillation is generally more efficient.

Troubleshooting Guides

Issue 1: Residual Water Detected After Using a Drying Agent

Symptoms:

  • Karl Fischer titration indicates a water content higher than the acceptable limit.

  • Poor yield in a subsequent water-sensitive reaction.

  • Appearance of a cloudy or biphasic mixture when the dried acid is mixed with a non-polar solvent.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient amount of drying agent. Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing.
Inadequate contact time. Allow the drying agent to be in contact with the this compound for a sufficient period (at least 30 minutes), with occasional swirling.
Drying agent is no longer active. Use a fresh batch of anhydrous drying agent. Ensure the container is always tightly sealed when not in use to prevent moisture absorption from the atmosphere.
Initial water content was too high. If a separate aqueous phase is visible, physically separate it using a separatory funnel before adding the drying agent. A pre-drying step, such as washing with brine, can also be effective.[1]
Issue 2: Inefficient Water Removal During Azeotropic Distillation

Symptoms:

  • Water is not collecting in the Dean-Stark trap at the expected rate.

  • The temperature of the distilling vapor does not reach the boiling point of the azeotrope.

  • The reaction yield remains low in a reaction where water is a byproduct.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Improper solvent selection. Ensure the chosen entraining solvent (e.g., toluene) forms a low-boiling azeotrope with water.
Insufficient heating. Increase the heating mantle temperature to ensure a steady reflux rate. The vapor ring should be visible in the lower part of the condenser.
Leaks in the glassware setup. Check all joints and connections for a proper seal. Use appropriate grease or sleeves if necessary.
Inadequate condensation. Ensure a sufficient flow of cold water through the condenser to effectively condense the azeotrope vapor.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (B86663)

Materials:

  • This compound containing water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar (optional)

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Place the wet this compound in a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of acid).

  • Stir the mixture for at least 30 minutes. If the magnesium sulfate clumps together, add more in small portions until some of the powder remains free-flowing.

  • Once the drying is complete, separate the this compound from the magnesium sulfate by gravity filtration or decantation.

Protocol 2: Azeotropic Removal of Water using a Dean-Stark Apparatus

Materials:

  • This compound containing water

  • Toluene (B28343) (or another suitable entraining solvent)

  • Dean-Stark apparatus[2][3][4][5]

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Stir bar or boiling chips

Procedure:

  • Assemble the Dean-Stark apparatus with a round-bottom flask and a condenser.[6]

  • Add the wet this compound and toluene to the round-bottom flask. A common ratio is 1:1 by volume, but this can be adjusted.

  • Add a stir bar or boiling chips to ensure smooth boiling.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the azeotrope condenses, it will separate into two layers in the trap: water at the bottom and toluene at the top. The excess toluene will overflow back into the reaction flask.[5]

  • Continue the distillation until no more water collects in the trap.

  • Turn off the heat and allow the apparatus to cool.

  • The dried this compound is in the round-bottom flask, dissolved in toluene. The toluene can be removed by distillation or rotary evaporation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
Boiling Point 265.6 °C at 760 mmHg
Boiling Point (reduced pressure) 135 °C at 25 Torr
Water Solubility Limited
Solubility in Organic Solvents Soluble

Table 2: Comparison of Common Drying Agents for Carboxylic Acids

Drying AgentCapacitySpeedAdvantagesDisadvantages
Magnesium Sulfate (MgSO₄) HighFastHigh efficiency, readily available.Slightly acidic, can be messy to filter.
Sodium Sulfate (Na₂SO₄) HighSlowNeutral, easy to filter.Slower acting, may not remove all traces of water.
Molecular Sieves (3Å or 4Å) HighModerateVery effective for achieving low water content.Need to be activated before use, can be slower.
Calcium Chloride (CaCl₂) HighModerateInexpensive.Can form adducts with carboxylic acids.

Mandatory Visualization

Drying_Method_Selection Decision Workflow for Drying this compound start Start: Wet this compound check_phase Is a separate aqueous phase visible? start->check_phase separate Physically separate layers (Separatory Funnel) check_phase->separate Yes choose_method Select Drying Method check_phase->choose_method No separate->choose_method small_scale Small Scale / Convenience? choose_method->small_scale drying_agent Use Drying Agent (e.g., MgSO₄) filter Filter/Decant drying_agent->filter azeotrope Azeotropic Distillation (Dean-Stark) remove_solvent Remove Entraining Solvent (Distillation/Rotovap) azeotrope->remove_solvent small_scale->drying_agent Yes small_scale->azeotrope No end End: Dry this compound filter->end remove_solvent->end

Caption: A flowchart to guide the selection of an appropriate method for drying this compound.

References

Technical Support Center: Synthesis of 2,2-Diethylhexanoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diethylhexanoic acid and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory-scale synthesis of this compound is a variation of the malonic ester synthesis. This method involves the dialkylation of a malonate ester (e.g., diethyl malonate) with ethyl halides, followed by hydrolysis and decarboxylation to yield the final disubstituted carboxylic acid.[1][2][3][4][5][6][7]

Q2: What are the primary methods for synthesizing metal complexes of this compound?

A2: Several methods are employed for the synthesis of metal carboxylates. Common approaches include:

  • Acid-Base Reactions: Reaction of the carboxylic acid with a metal hydroxide (B78521), oxide, or alkoxide.[8]

  • Salt Metathesis: Reaction of a salt of this compound (e.g., sodium 2,2-diethylhexanoate) with a metal halide.[8]

  • Protonolysis: Reaction of the carboxylic acid with a metal alkyl complex.[8]

  • Electrochemical Synthesis: An electrochemical process where a metal anode is oxidized in the presence of the carboxylic acid.[9]

Q3: How does the steric hindrance of this compound affect metal complex formation?

A3: The two ethyl groups at the α-position create significant steric bulk. This steric hindrance can influence the coordination number of the metal center, the geometry of the resulting complex, and the reaction kinetics.[10][11][12] It may favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The bulky nature of the ligand can also prevent the formation of polymeric structures, sometimes leading to discrete, mononuclear complexes.

Troubleshooting Guides

Synthesis of this compound via Malonic Ester Synthesis

Problem 1: Low yield of the desired this compound and presence of mono-ethylated or unreacted starting material.

  • Possible Cause: Incomplete alkylation. The reaction conditions may not have been sufficient to drive the reaction to completion.

  • Solution:

    • Base: Ensure a sufficiently strong base (e.g., sodium ethoxide) is used to fully deprotonate the malonic ester.[2][3] The base should be freshly prepared or properly stored to ensure its activity.

    • Stoichiometry: Use a slight excess of the ethyl halide to ensure complete reaction with the enolate.

    • Reaction Time and Temperature: Increase the reaction time or temperature, monitoring the reaction progress by a suitable technique like TLC or GC-MS.

Problem 2: Formation of significant amounts of dialkylated malonic ester as a side product.

  • Possible Cause: The mono-alkylated intermediate is also deprotonated and reacts with the alkyl halide. This is a common side reaction in malonic ester synthesis.[1][13][14]

  • Solution:

    • Controlled Addition: Add the second equivalent of the ethyl halide slowly to the reaction mixture to maintain a low concentration, which can favor the desired reaction.[13]

    • Stoichiometry Control: Use a precise stoichiometry of base and alkylating agent for the second alkylation step.

Problem 3: Presence of an alkene byproduct derived from the ethyl halide.

  • Possible Cause: A competing E2 elimination reaction of the ethyl halide is occurring, promoted by the basic conditions.[13][14]

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature, as higher temperatures can favor elimination over substitution.

    • Base Selection: While a strong base is necessary for deprotonation, using a bulkier, less nucleophilic base could potentially reduce the rate of elimination, though this may also slow down the desired alkylation.

Synthesis of this compound Metal Complexes

Problem 4: Incomplete reaction or low yield of the metal complex.

  • Possible Cause: The steric hindrance of the 2,2-diethylhexanoate ligand can slow down the reaction rate.[15][16] The chosen metal precursor might also be unreactive under the applied conditions.

  • Solution:

    • Increase Reaction Temperature and Time: Heating the reaction mixture for an extended period can help overcome the activation energy barrier.

    • Choice of Metal Precursor: More reactive metal precursors, such as metal alkoxides or amides, may be more effective than metal halides or acetates.

    • Azeotropic Removal of Byproducts: If the reaction produces a volatile byproduct like water or acetic acid, its removal using a Dean-Stark trap can drive the equilibrium towards the product.

Problem 5: Formation of a precipitate, suspected to be a metal oxide or hydroxide.

  • Possible Cause: Hydrolysis of the metal precursor or the final complex due to the presence of water. This is particularly common with electrophilic metals.[8]

  • Solution:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Non-Aqueous Workup: Use non-aqueous workup procedures to isolate the product.

Problem 6: The isolated product is a mixture of complexes with different stoichiometries.

  • Possible Cause: The 2,2-diethylhexanoate ligand can adopt different coordination modes (e.g., monodentate, bidentate), and the stoichiometry can be sensitive to the reaction conditions.

  • Solution:

    • Strict Stoichiometry Control: Carefully control the molar ratio of the metal precursor to the this compound.

    • Solvent Effects: The coordinating ability of the solvent can influence the final product. Experiment with different solvents (e.g., coordinating vs. non-coordinating) to favor the formation of a single species.

    • Purification: Techniques like fractional crystallization or column chromatography may be necessary to isolate the desired complex.

Quantitative Data Summary

ParameterObservationRecommended ActionReference(s)
Malonic Ester Synthesis
DialkylationA common side product, can significantly reduce the yield of the desired mono-alkylated intermediate if not controlled.Use a strict 1:1 molar ratio for the first alkylation and controlled addition of the second alkylating agent.[1][13]
E2 EliminationMore prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at elevated temperatures.Use primary alkyl halides and maintain moderate reaction temperatures.[13][14]
Metal Complex Synthesis
Reaction with Hindered AcidsSterically hindered esters are known to be resistant to hydrolysis and reaction.Use elevated temperatures, longer reaction times, or more reactive metal precursors.[15][17]
Formation of Oxo-ComplexesOften observed with electrophilic metals in the presence of water.Employ strict anhydrous conditions and an inert atmosphere.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • Ethyl bromide

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (2.1 equivalents) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Alkylation: Add ethyl bromide (2.2 equivalents) dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the crude diethyl 2,2-diethylmalonate with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation: To the crude diethyl 2,2-diethylmalonate, add an aqueous solution of sodium hydroxide (excess). Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. The 2,2-diethylmalonic acid will precipitate.

  • Decarboxylation: Heat the acidic mixture to reflux. Carbon dioxide will evolve. Continue heating until the gas evolution ceases.

  • Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Synthesis of a Metal(II) 2,2-Diethylhexanoate Complex (General Procedure)

Materials:

  • This compound

  • A suitable metal(II) precursor (e.g., metal(II) chloride, metal(II) acetate)

  • A suitable solvent (e.g., toluene, ethanol, or a mixture)

  • A base (if using a metal halide, e.g., sodium hydroxide or triethylamine)

Procedure (Example using Salt Metathesis):

  • Prepare the Sodium Salt: In a flask, dissolve this compound (2 equivalents) in ethanol. Slowly add a solution of sodium hydroxide (2 equivalents) in ethanol. Stir for 1 hour at room temperature to form sodium 2,2-diethylhexanoate.

  • Reaction with Metal Salt: In a separate flask, dissolve the metal(II) chloride (1 equivalent) in ethanol.

  • Complexation: Slowly add the sodium 2,2-diethylhexanoate solution to the stirred metal(II) chloride solution. A precipitate of sodium chloride may form.

  • Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

  • Isolation: Filter the reaction mixture to remove any precipitated salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude metal 2,2-diethylhexanoate complex can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Synthesis_of_2_2_Diethylhexanoic_Acid DiethylMalonate Diethyl Malonate Enolate1 Malonate Enolate DiethylMalonate->Enolate1 + Base - H+ Monoethyl_Malonate Monoethylated Malonate Ester Enolate1->Monoethyl_Malonate + Et-X - X- Enolate2 Alkylated Enolate Monoethyl_Malonate->Enolate2 + Base - H+ Diethyl_Malonate_Ester Diethylated Malonate Ester Enolate2->Diethyl_Malonate_Ester + Et-X - X- Diethyl_Malonic_Acid Diethylmalonic Acid Diethyl_Malonate_Ester->Diethyl_Malonic_Acid Hydrolysis (H3O+/OH-) Final_Product 2,2-Diethylhexanoic Acid Diethyl_Malonic_Acid->Final_Product Decarboxylation (Heat, -CO2)

Caption: Synthesis pathway for this compound.

Side_Reactions_Malonic_Ester Start Diethyl Malonate + Base + Et-X Desired_Path Mono- and Di-alkylation Start->Desired_Path Desired Side_Reaction1 Over-alkylation (Tri-alkylation etc.) Start->Side_Reaction1 Excess Base/ Alkyl Halide Side_Reaction2 E2 Elimination of Et-X (Ethylene formation) Start->Side_Reaction2 High Temp. Side_Reaction3 Hydrolysis of Ester (premature) Start->Side_Reaction3 Presence of Water

Caption: Potential side reactions in Malonic Ester Synthesis.

Metal_Complex_Formation Carboxylic_Acid This compound (R-COOH) Desired_Complex Metal 2,2-Diethylhexanoate [M(OOCR)n] Carboxylic_Acid->Desired_Complex Desired Reaction Side_Product1 Metal Oxide/Hydroxide (M-O/M-OH) Carboxylic_Acid->Side_Product1 Presence of H2O Side_Product2 Incomplete Reaction (Unreacted Starting Materials) Carboxylic_Acid->Side_Product2 Steric Hindrance/ Low Reactivity Metal_Precursor Metal Precursor (e.g., M-Cl, M-OAc) Metal_Precursor->Desired_Complex Desired Reaction Metal_Precursor->Side_Product1 Presence of H2O Metal_Precursor->Side_Product2 Steric Hindrance/ Low Reactivity

Caption: Formation of Metal Complexes and Potential Side Products.

References

Technical Support Center: Enhancing the Stability of 2,2-Diethylhexanoic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2,2-Diethylhexanoic acid formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Encountering instability with your this compound formulation can be a significant setback. The table below outlines common problems, their potential causes, and recommended solutions to help you navigate these challenges.

Problem ID Observed Issue Potential Causes Recommended Solutions
ST-01 Change in appearance (e.g., color change, precipitation, phase separation).Chemical degradation of this compound, precipitation due to pH shift or temperature fluctuations, excipient incompatibility.Verify storage conditions. Analyze the formulation's pH. Conduct excipient compatibility studies.
ST-02 A decrease in the potency of this compound over time.Oxidative degradation, hydrolysis, or reaction with excipients.Store under an inert atmosphere (e.g., nitrogen). Protect from light and moisture. Evaluate the use of antioxidants or chelating agents.
ST-03 Emergence of unknown peaks in HPLC analysis.Formation of degradation products.Perform forced degradation studies to identify potential degradants. Re-validate the analytical method to ensure it is stability-indicating.
ST-04 Inconsistent results between batches.Variability in raw materials (API or excipients), processing parameters, or storage conditions.Implement stringent quality control for all incoming materials. Standardize manufacturing and storage protocols.

Frequently Asked Questions (FAQs)

Formulation and Stability

Q1: What are the primary factors that can affect the stability of this compound formulations?

A1: The stability of this compound, like other carboxylic acids, is primarily influenced by temperature, pH, light, and oxygen.[1] High temperatures can accelerate degradation reactions, while shifts in pH can alter the ionization state and reactivity of the molecule. Exposure to UV or visible light can cause photodegradation, and the presence of oxygen can lead to oxidation.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to oxidative degradation. This can be initiated by factors like heat, light, or the presence of metal ions, leading to the formation of hydroperoxides and subsequently other degradation products.[2] While specific pathways for this molecule are not extensively documented, analogies can be drawn from other fatty acids.

Q3: How can I prevent oxidative degradation in my formulation?

A3: To minimize oxidation, it is recommended to handle and store the formulation under an inert atmosphere, such as nitrogen or argon.[3] The use of antioxidants can also be highly effective. Common antioxidants for lipid-based formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[2][4] These are typically added at concentrations ranging from 0.01% to 0.1%.[2]

Q4: Are there any specific excipients I should be cautious with when formulating this compound?

A4: Yes, certain excipients can interact with carboxylic acids. For instance, polyhydric alcohols like sorbitol and glycerol (B35011) have been shown to form esters with carboxylic acid moieties.[5] Additionally, lubricants such as magnesium stearate (B1226849) can have physical interactions. It is crucial to conduct thorough drug-excipient compatibility studies to identify any potential adverse interactions.[5]

Analytical Testing

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients. The development process involves performing forced degradation studies (stress testing) to generate these potential interfering substances. The chromatographic conditions are then optimized to achieve adequate separation between the API and all other peaks.[6][7]

Q6: What conditions should I use for forced degradation studies of this compound?

A6: Forced degradation studies typically involve exposing the drug substance to conditions more severe than those it would encounter during storage.[8][9] Recommended stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[3][10][11]

The goal is to achieve approximately 10-30% degradation of the API.[6]

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of this compound with selected excipients.

Methodology:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.

  • Also, prepare a sample of the pure API as a control.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a predetermined period (e.g., 4 weeks).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples using the following techniques:

    • Visual Inspection: Note any changes in color, appearance, or physical state.

    • Differential Scanning Calorimetry (DSC): Look for changes in melting point or the appearance of new thermal events, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify any changes in the characteristic absorption bands of the API, which would suggest a chemical interaction.

    • HPLC: Quantify the amount of API remaining and look for the appearance of any new degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Forced Degradation:

    • Subject samples of this compound to acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress until approximately 10-30% degradation is observed by a preliminary HPLC method.

  • Chromatographic Conditions Development:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Selection: A common starting point for a carboxylic acid is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: Use a UV detector. The wavelength should be selected based on the UV spectrum of this compound. If it lacks a strong chromophore, alternative detection methods like refractive index or mass spectrometry may be necessary.

    • Optimization: Adjust the mobile phase composition (isocratic or gradient), pH, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation peaks.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway API This compound Radical Free Radical Intermediate API->Radical Initiation Stress Stress Conditions (Heat, Light, O2, pH) Stress->Radical Degradants Degradation Products (e.g., Hydroperoxides, smaller chain acids) Radical->Degradants Propagation

Caption: Potential oxidative degradation pathway for this compound.

Experimental_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_Dev HPLC Condition Optimization (Column, Mobile Phase, pH) Forced_Deg->HPLC_Dev Generate Degradants Specificity Specificity HPLC_Dev->Specificity Validate Separation Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness

Caption: Workflow for stability-indicating HPLC method development.

Troubleshooting_Tree Start Instability Observed (e.g., Potency Loss) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Excipients Excipient Compatibility Issue? Check_Storage->Check_Excipients Storage OK Perform_Compat_Study Perform Excipient Compatibility Study Check_Excipients->Perform_Compat_Study Yes Oxidation_Suspected Oxidation Suspected? Check_Excipients->Oxidation_Suspected No Reformulate Reformulate with Compatible Excipients Perform_Compat_Study->Reformulate Problem_Resolved Problem Resolved Reformulate->Problem_Resolved Add_Antioxidant Add Antioxidant / Inert Atmosphere Oxidation_Suspected->Add_Antioxidant Yes Oxidation_Suspected->Problem_Resolved No/Other Add_Antioxidant->Problem_Resolved

Caption: Decision tree for troubleshooting formulation instability.

References

Troubleshooting poor solubility of 2,2-Diethylhexanoic acid in nonpolar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 2,2-Diethylhexanoic acid in nonpolar solvents.

Troubleshooting Poor Solubility

Issue: You are observing low solubility or insolubility of this compound in a nonpolar solvent (e.g., hexane (B92381), toluene, chloroform) at room temperature.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure the nonpolar solvent is of high purity and free from water contamination. The presence of even small amounts of water can significantly impact the solubility of carboxylic acids in nonpolar environments.

  • Increase Temperature: Gently warm the solvent while stirring. The solubility of most organic compounds, including this compound, increases with temperature.

  • Employ Co-solvency: Introduce a small amount of a more polar, miscible co-solvent. This can alter the overall polarity of the solvent system, enhancing the solubility of the carboxylic acid.

  • Consider Salt Formation: For applications where the acidic proton is not required, converting the carboxylic acid to a more soluble salt by reacting it with a suitable base can be an effective strategy, particularly for increasing solubility in more polar organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a branched-chain carboxylic acid.[1] Due to its significant nonpolar hydrocarbon portion, it is generally soluble in organic solvents but has limited solubility in water.[1] Its branched structure can influence its packing in the solid state and its interactions with solvent molecules.

Q2: I'm still having trouble dissolving this compound in hexane. What should I do?

A2: If increasing the temperature doesn't resolve the issue, the most effective next step is to use a co-solvent. A detailed protocol for this is provided below. The principle of "like dissolves like" suggests that while hexane is nonpolar, the carboxylic acid group of your compound introduces some polarity. A co-solvent can help bridge this polarity gap.

Q3: What is co-solvency and how does it work for my compound?

A3: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a second, miscible solvent (the co-solvent) to the primary solvent.[2][3] The co-solvent works by reducing the interfacial tension between the hydrophobic solute and the primary solvent.[2] For this compound in a nonpolar solvent, a slightly more polar co-solvent can improve the solvation of the carboxylic acid head group.

Q4: Will forming a salt of this compound improve its solubility in nonpolar solvents?

A4: Salt formation typically increases the polarity of a compound. While this is a very effective method for increasing solubility in polar solvents, it is generally not the preferred method for improving solubility in strictly nonpolar solvents. The resulting salt will likely be less soluble in nonpolar solvents than the free acid.

Data Presentation

SolventSolvent PolarityExpected Solubility of this compound
HexaneNonpolarModerately Soluble
TolueneNonpolar (Aromatic)Soluble
ChloroformSlightly PolarSoluble[4]
Diethyl EtherSlightly PolarSoluble
EthanolPolarSoluble
WaterVery PolarLimited/Slightly Soluble[5][6]

Experimental Protocols

Protocol 1: Standard Method for Determining Solubility

This protocol outlines a standard procedure for determining the solubility of this compound in a given nonpolar solvent.

Materials:

  • This compound

  • Selected nonpolar solvent (e.g., hexane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporating dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected nonpolar solvent in a sealed vial.

  • Place the vial in a constant temperature bath or shaker and agitate the mixture to facilitate dissolution.

  • Allow the mixture to equilibrate for 24-48 hours to ensure the solution is saturated.

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed evaporating dish.

  • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

  • Cool the dish in a desiccator and weigh it.

  • The difference in weight of the dish before and after evaporation gives the mass of the dissolved this compound.

  • Calculate the solubility in g/100 mL.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol provides a step-by-step guide to improving the solubility of this compound in a nonpolar solvent using a co-solvent.

Materials:

  • This compound

  • Primary nonpolar solvent (e.g., hexane)

  • Co-solvent (e.g., toluene, diethyl ether, or a small amount of a more polar solvent like isopropanol)

  • Volumetric flasks

  • Pipettes

  • Vials with screw caps

  • Magnetic stirrer and stir bars

Procedure:

  • Co-solvent Selection: Choose a co-solvent that is miscible with the primary nonpolar solvent and in which this compound is known to be more soluble.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 99:1, 95:5, 90:10 v/v).

  • Solubility Determination in Mixtures:

    • For each solvent mixture, add a known amount of this compound to a vial.

    • Add a small, measured volume of the solvent mixture and stir.

    • Continue adding small increments of the solvent mixture until the this compound is completely dissolved.

    • Record the total volume of the solvent mixture required to dissolve the known mass of the acid.

  • Analysis: Plot the solubility of this compound as a function of the co-solvent percentage to determine the optimal solvent composition for your application.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate for 24-48h with agitation prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 ana1 Evaporate solvent from a known volume of filtrate sep2->ana1 ana2 Dry and weigh the residue ana1->ana2 ana3 Calculate solubility (g/100 mL) ana2->ana3

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Potential Signaling Pathway Involvement

Short- and medium-chain fatty acids, a class of molecules to which this compound belongs, are known to influence cellular signaling. Two major pathways are the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of Histone Deacetylases (HDACs).[7][8][9][10]

signaling_pathway cluster_input Ligand cluster_pathways Cellular Targets cluster_downstream Downstream Effects FA This compound (Short-Chain Fatty Acid) PPAR PPARα/γ Activation FA->PPAR HDAC HDAC Inhibition FA->HDAC Metabolism Regulation of Lipid Metabolism Genes PPAR->Metabolism Gene Increased Histone Acetylation & Gene Expression HDAC->Gene

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

Comparative Analysis of 2,2-Diethylhexanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of 2,2-Diethylhexanoic acid utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally related compounds, detailed experimental protocols, and visual representations of spectral correlations to facilitate a deeper understanding of the molecular structure.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and its structural analogs: hexanoic acid and 2-ethylhexanoic acid. The data for this compound is based on predicted values, while the data for the analogs is derived from experimental observations. This comparative table allows for a clear understanding of the influence of substitution at the α-carbon on the chemical shifts of neighboring protons and carbons.

CompoundPosition¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
This compound COOH~12.0-10.0s1H~184.0
C2-CH₂CH₃~1.60q4H~30.0
C2-CH₂CH₃ ~0.85t6H~8.0
C3~1.50m2H~35.0
C4~1.25m2H~23.0
C5~1.30m2H~29.0
C6~0.90t3H~14.0
Hexanoic acid COOH~11.5-12.0s1H~180.7
C22.35t2H~34.1
C31.63quint2H~24.5
C41.32sext2H~31.3
C51.32sext2H~22.4
C60.90t3H~13.9
2-Ethylhexanoic acid COOH~12.0-10.0s1H~182.0
C2~2.20m1H~46.0
C2-CH₂CH₃~1.60m2H~26.0
C2-CH₂CH₃ ~0.90t3H~12.0
C3~1.45m2H~32.0
C4~1.30m2H~23.0
C5~1.30m2H~29.0
C6~0.88t3H~14.0

Note: Predicted data for this compound is generated from spectral prediction software. Experimental data for hexanoic acid and 2-ethylhexanoic acid are compiled from various spectral databases.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural elucidation. The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of carboxylic acids like this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. For enhanced solubility or to observe the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.

  • Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the entire proton chemical shift range.

  • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Spectral Width: A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Structural Correlation Diagram

The following diagram illustrates the logical connectivity of the atoms in this compound and their corresponding expected NMR signals. This provides a visual guide for spectral assignment.

G This compound: Structure-Spectra Correlation cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals C1 C1 (OOH) C2 C2 C1->C2 H1 COOH ~12.0-10.0 ppm (s) C1->H1 CC1 C1 (COOH) ~184.0 ppm C1->CC1 C3 C3 C2->C3 C7 C2-Et (CH2) C2->C7 C9 C2-Et' (CH2) C2->C9 CC2 C2 ~45.0 ppm C2->CC2 C4 C4 C3->C4 H3 C3-H ~1.50 ppm (m) C3->H3 CC3 C3 ~35.0 ppm C3->CC3 C5 C5 C4->C5 H4 C4-H ~1.25 ppm (m) C4->H4 CC4 C4 ~23.0 ppm C4->CC4 C6 C6 C5->C6 H5 C5-H ~1.30 ppm (m) C5->H5 CC5 C5 ~29.0 ppm C5->CC5 H6 C6-H ~0.90 ppm (t) C6->H6 CC6 C6 ~14.0 ppm C6->CC6 C8 C2-Et (CH3) C7->C8 H7_9 C2-CH2CH3 ~1.60 ppm (q) C7->H7_9 CC7_9 C2-CH2CH3 ~30.0 ppm C7->CC7_9 H8_10 C2-CH2CH3 ~0.85 ppm (t) C8->H8_10 CC8_10 C2-CH2CH3 ~8.0 ppm C8->CC8_10 C10 C2-Et' (CH3) C9->C10 C9->H7_9 C9->CC7_9 C10->H8_10 C10->CC8_10

Caption: Correlation of atoms in this compound with their predicted NMR signals.

A Comparative Guide to the Analysis of 2,2-Diethylhexanoic Acid: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of branched-chain carboxylic acids like 2,2-diethylhexanoic acid is crucial for various applications, from metabolic studies to pharmaceutical quality control. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC)—for the analysis of this compound.

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix, and throughput. While GC-MS is a powerful and widely used technique for volatile and semi-volatile compounds, HPLC and IC present viable alternatives, each with distinct advantages and limitations.

Performance Comparison

The following table summarizes the key performance metrics for GC-MS, HPLC, and IC in the analysis of this compound and related short-chain carboxylic acids. It is important to note that the performance of HPLC and IC for the specific analysis of this compound may vary from the data presented, which is based on smaller, less complex organic acids.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)
Limit of Detection (LOD) 0.244 - 0.977 µM[1][2]11 - 8,026 µg/kg (for various organic acids)[3][4]0.036–0.069 mg/L (for various organic acids)[5]
Limit of Quantification (LOQ) 0.244 - 0.977 µM[1][2]40 - 26,755 µg/kg (for various organic acids)[3][4]1 ppb (for some organic acids with MS detection)[6]
Linearity (R²) >0.99[7]>0.99[3][4]>0.99[6]
Precision (%RSD) <15%[7]<5.3% (intraday and interday)[3][4]2.15% to 8.57% (for MS SIM detection)[8]
Recovery 55.7% to 97.9%[1][2]76.3% to 99.2%[3][4]Not explicitly found for similar compounds.
Derivatization Mandatory for volatility enhancement.[2][7]Often not required, but can enhance sensitivity.[7]Not required.[5]
Sample Throughput Lower due to longer run times and sample preparation.[7]Higher compared to GC-MS.[7]Generally high.
Selectivity High, especially with MS detection.Moderate, dependent on column and detector.High for ionic species.
Instrumentation Cost HighModerate to HighModerate to High

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is a representative method for the analysis of branched-chain fatty acids and may require optimization for this compound. The method involves a derivatization step to convert the carboxylic acid into a more volatile ester.

1. Sample Preparation and Derivatization (Pentafluorobenzyl Bromide - PFBBr Method)

  • Sample Extraction: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) after acidification with hydrochloric acid.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution of acetone (B3395972) and water (2:1 v/v).

    • Adjust the pH to 7.

    • Add pentafluorobenzyl bromide (PFBBr) as the derivatizing agent.

    • Incubate the mixture at 60°C for 90 minutes.[1][2]

    • After cooling, extract the PFB-ester derivative with hexane (B92381) for injection into the GC-MS.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000B triple quadrupole mass spectrometer or equivalent.[1]

  • Column: A DB-225ms column (30 m) hyphenated with a DB-5ms column (30 m) can provide excellent separation of branched-chain fatty acids.[1][2]

  • Injector: Splitless mode at 220°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C for 0.5 min.

    • Ramp 1: 10°C/min to 170°C, hold for 0.5 min.

    • Ramp 2: 5°C/min to 220°C, hold for 5 min.[1]

  • Carrier Gas: Helium.

  • Ion Source Temperature: 220°C.[1]

  • Transfer Line Temperature: 220°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The specific ions to monitor will depend on the fragmentation pattern of the PFB-ester of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

GC-MS workflow for this compound analysis.

Alternative Methodologies: A Brief Overview

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Advantages:

    • Often does not require derivatization, simplifying sample preparation.[7]

    • Suitable for a wide range of compounds, including those that are not volatile.

    • Generally offers higher sample throughput than GC-MS.[7]

  • Disadvantages:

    • May have lower selectivity for complex mixtures compared to GC-MS.

    • UV detection can be challenging for carboxylic acids as they are often poor chromophores, leading to poor sensitivity. Derivatization with a UV-active or fluorescent tag can mitigate this.[9]

Ion Chromatography (IC)

IC is a subset of HPLC that is specifically designed for the separation of ionic species.

  • Advantages:

    • Excellent for separating and detecting charged molecules like carboxylic acids without derivatization.[5]

    • High selectivity for ionic analytes.

    • Coupling with mass spectrometry (IC-MS) can provide very low detection limits.[6][8]

  • Disadvantages:

    • Primarily limited to the analysis of ionic or ionizable compounds.

    • The composition of the mobile phase can be more complex than in reversed-phase HPLC.

References

A Comparative Guide to 2-Ethylhexanoic Acid and 2,2-Diethylhexanoic Acid as Catalyst Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial catalysis, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall performance of a metal-based catalyst. Carboxylic acids, particularly branched ones, are frequently employed as ligands to form lipophilic metal complexes that are soluble in organic media and effective in a variety of catalytic processes. This guide provides a comparative analysis of two such ligands: the widely used 2-ethylhexanoic acid (2-EHA) and its more sterically hindered analogue, 2,2-diethylhexanoic acid.

While 2-EHA has been extensively studied and applied, data on the catalytic performance of this compound is less prevalent in publicly accessible literature. Therefore, this guide will focus on the established performance of 2-EHA and offer a prospective analysis of how the structural differences in this compound might influence its catalytic behavior, based on fundamental principles of ligand effects in catalysis.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these ligands is crucial for their application in catalysis.

Property2-Ethylhexanoic AcidThis compound
CAS Number 149-57-54528-37-4[1]
Molecular Formula C8H16O2C10H20O2[1]
Molar Mass 144.21 g/mol 172.27 g/mol [1]
Structure
Key Structural Feature Chiral center at the α-carbonQuaternary α-carbon

Performance as Catalyst Ligands

Metal salts of 2-ethylhexanoic acid are integral to numerous industrial catalytic processes. Their branched structure enhances solubility in non-polar solvents, a critical feature for homogeneous catalysis in organic media.

2-Ethylhexanoic Acid (2-EHA)

Metal complexes of 2-EHA are versatile catalysts with a broad range of applications:

  • Polymerization: Tin(II) 2-ethylhexanoate (B8288628) is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer.[2][3] It is also employed in the production of other polyesters.

  • Oxidation Reactions: Cobalt and manganese salts of 2-EHA are effective "driers" in paints and varnishes, catalyzing the oxidative cross-linking of drying oils. They are also used as catalysts in the oxidation of hydrocarbons. For instance, cadmium 2-ethylhexanoate has been shown to exhibit high catalytic activity in the radical-chain oxidation of cumene.[4]

  • Other Applications: Metal 2-ethylhexanoates also find use as PVC heat stabilizers, in the production of synthetic lubricants, and as corrosion inhibitors.

The performance of 2-EHA as a ligand is attributed to its ability to form stable, soluble complexes with a variety of metals, facilitating the catalytic cycle.

This compound: A Prospective Analysis

Direct experimental data comparing the catalytic performance of this compound with 2-EHA is scarce. However, we can infer its potential behavior based on the principles of steric and electronic effects of ligands in catalysis.

The most significant difference between the two molecules is the increased steric bulk around the carboxylate group in this compound due to the presence of two ethyl groups at the α-carbon, as opposed to one ethyl group and a hydrogen in 2-EHA.

Potential Implications of Increased Steric Hindrance:

  • Catalyst Activity: The increased steric bulk of the 2,2-diethylhexanoate ligand could potentially reduce the catalytic activity. The bulky ligand might hinder the coordination of the substrate to the metal center, a crucial step in many catalytic cycles. This effect has been observed in other catalytic systems where sterically demanding ligands are employed.

  • Selectivity: Conversely, the enhanced steric hindrance could lead to improved selectivity in certain reactions. By creating a more crowded coordination sphere around the metal, the ligand could favor the approach of a specific substrate isomer or direct the reaction towards a particular product, thereby increasing regio- or stereoselectivity.

  • Catalyst Stability: The bulky nature of the 2,2-diethylhexanoate ligand might enhance the stability of the metal complex by protecting the metal center from decomposition pathways, such as aggregation or reaction with solvents.

G Ligand This compound (Increased Steric Hindrance) Activity Potentially Decreased Catalytic Activity Ligand->Activity Hinders Substrate Coordination Selectivity Potentially Increased Selectivity Ligand->Selectivity Favors Specific Substrate Approach Stability Potentially Increased Catalyst Stability Ligand->Stability Protects Metal Center

Experimental Protocols

To facilitate further research and direct comparison, a general experimental protocol for a typical catalytic application is provided below. This protocol for the ring-opening polymerization of L-lactide using a tin(II) carboxylate catalyst can be adapted for both 2-ethylhexanoic acid and this compound.

Protocol: Ring-Opening Polymerization of L-Lactide

Materials:

  • L-lactide

  • Tin(II) 2-ethylhexanoate or Tin(II) 2,2-diethylhexanoate (catalyst)

  • Benzyl (B1604629) alcohol (initiator)

  • Toluene (B28343) (solvent, anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Preparation: The Schlenk flask is dried in an oven and cooled under a stream of inert gas.

  • Charging the Reactor: L-lactide (e.g., 1.44 g, 10 mmol) and the desired amount of benzyl alcohol initiator are added to the flask. The flask is then evacuated and backfilled with inert gas three times.

  • Solvent Addition: Anhydrous toluene is added via syringe to dissolve the monomer and initiator.

  • Catalyst Addition: A stock solution of the tin(II) carboxylate catalyst in anhydrous toluene is prepared. The desired amount of the catalyst solution is then added to the reaction mixture via syringe. The monomer-to-catalyst ratio can be varied to control the polymerization rate and polymer molecular weight.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 130 °C) for a specified time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: After the desired conversion is reached, the reaction is cooled to room temperature and the polymer is precipitated by pouring the solution into an excess of cold methanol.

  • Purification and Characterization: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum. The resulting poly(L-lactide) can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and ¹H NMR for structural confirmation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry Schlenk Flask B Add L-Lactide & Initiator A->B C Add Anhydrous Toluene B->C D Add Catalyst Solution C->D E Heat & Stir under Inert Gas D->E F Cool & Precipitate in Methanol E->F G Filter, Wash & Dry Polymer F->G H Characterize Polymer (GPC, NMR) G->H

Conclusion

Further experimental investigation is required to fully elucidate the catalytic properties of this compound and to validate the prospective analysis presented in this guide. Researchers are encouraged to utilize the provided experimental protocol as a starting point for such comparative studies. The exploration of sterically modified ligands like this compound holds promise for the development of novel catalysts with tailored properties for specific applications in the chemical and pharmaceutical industries.

References

A Comparative Guide to Purity Assessment of 2,2-Diethylhexanoic Acid: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds is a critical step in research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of classical titration with modern chromatographic and spectroscopic methods for the purity assessment of 2,2-Diethylhexanoic acid. Detailed experimental protocols, comparative data, and an evaluation of the strengths and limitations of each technique are presented to aid in the selection of the most appropriate method for your analytical needs.

Introduction to Purity Assessment

This compound (C10H20O2, Molecular Weight: 172.26 g/mol ) is a branched-chain carboxylic acid used in various industrial applications.[1] Accurate determination of its purity is essential for quality control and to ensure it meets the specifications for its intended use. This guide compares the performance of four key analytical techniques:

  • Acid-Base Titration: A classical quantitative technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful separation and identification method.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method.

Experimental Protocols

Purity Assessment by Acid-Base Titration

This protocol outlines the determination of the purity of this compound by titration with a standardized sodium hydroxide (B78521) solution.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (95%), neutralized

  • Deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipette (25 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized 95% ethanol to dissolve the sample. Add a magnetic stir bar.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.1 M NaOH solution from the burette while continuously stirring.

  • Continue the titration until a faint, permanent pink color is observed. This is the endpoint.

  • Record the volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

Calculation of Purity: The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × 172.26) / (W × 10)

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • 172.26 = Molecular weight of this compound ( g/mol )

  • W = Weight of the sample (g)

Experimental Workflow for Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve indicator Add Indicator dissolve->indicator titrate Titrate with NaOH indicator->titrate endpoint Observe Endpoint titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Titration Workflow Diagram
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the determination of this compound purity and the identification of volatile impurities using GC-MS after derivatization.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane (HPLC grade)

  • Internal standard (e.g., Tetradecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a vial. Add a known amount of the internal standard.

  • Derivatization: Add 100 µL of pyridine and 200 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Injection: After cooling, inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions (Typical):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Analysis: Calculate the purity by the area percent method, assuming a response factor of 1 for all components, or by using the internal standard for more accurate quantification. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample & IS derivatize Add Pyridine & BSTFA weigh->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Analyze Data & Identify Impurities detect->analyze

GC-MS Workflow Diagram
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol details the purity assessment of this compound using reversed-phase HPLC with UV detection. Derivatization may be necessary to enhance UV detection.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Derivatizing agent (optional, e.g., 2-bromoacetophenone)

  • HPLC system with a C18 column and UV detector

Procedure (Direct Analysis):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

HPLC Conditions (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Logical Relationships in HPLC Method

G cluster_input Inputs cluster_process Process cluster_output Outputs Sample Sample Solution Separation Separation Sample->Separation MobilePhase Mobile Phase MobilePhase->Separation Column HPLC Column Column->Separation Chromatogram Chromatogram Separation->Chromatogram Purity Purity Data Chromatogram->Purity

HPLC Method Logic Diagram
Purity Assessment by Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of this compound using qNMR with an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., Maleic acid), accurately weighed

  • Deuterated solvent (e.g., CDCl3)

  • NMR spectrometer (400 MHz or higher)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

Data Analysis: Calculate the purity using the following equation:

Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Signaling Pathway for qNMR Purity Determination

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Analyte (this compound) NMR NMR Spectrometer Analyte->NMR IS Internal Standard IS->NMR Solvent Deuterated Solvent Solvent->NMR Spectrum ¹H NMR Spectrum NMR->Spectrum Integration Signal Integration Spectrum->Integration Calculation Purity Calculation Integration->Calculation

qNMR Purity Analysis Pathway

Comparison of Purity Assessment Methods

The following table summarizes the key performance characteristics of the described methods for the purity assessment of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTitrationGC-MSHPLCqNMR
Principle Acid-base neutralizationSeparation by volatility, detection by massSeparation by polarity, UV detectionNuclear magnetic resonance signal intensity
Specificity Low (titrates all acidic/basic impurities)High (identifies and separates volatile impurities)Moderate to High (separates non-volatile impurities)High (structure-specific)
Precision (%RSD) < 1%< 5%< 2%< 1%
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%
Limit of Detection (LOD) ~100 ppm< 1 ppm~10 ppm~100 ppm
Limit of Quantification (LOQ) ~300 ppm< 5 ppm~30 ppm~300 ppm
Throughput HighLow to MediumMediumMedium
Cost per Sample LowHighMediumHigh
Key Advantage Simple, cost-effectiveExcellent for volatile impurity profilingVersatile for non-volatile impuritiesAbsolute quantification without a specific reference standard of the analyte
Key Disadvantage Non-specificRequires derivatization, not suitable for non-volatile impuritiesMay require derivatization for sensitive detectionRequires expensive equipment and expertise

Conclusion and Recommendations

The choice of method for purity assessment of this compound depends on the specific requirements of the analysis.

  • Titration is a suitable and cost-effective method for routine quality control when a high degree of specificity is not required and the impurity profile is well-characterized.

  • GC-MS is the preferred method for the identification and quantification of volatile impurities. Its high sensitivity and specificity make it ideal for in-depth impurity profiling.

  • HPLC offers a versatile approach for the analysis of non-volatile impurities and can be a valuable complementary technique to GC-MS.

  • qNMR provides the most accurate and precise method for determining absolute purity without the need for a specific certified reference material of this compound. It is particularly useful for the certification of reference materials and for analyses requiring the highest level of accuracy.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, titration can be used for a rapid assay value, while GC-MS or HPLC can be employed to identify and quantify specific impurities. qNMR serves as a primary method for obtaining a highly accurate purity value.

References

A Comparative Performance Analysis: 2,2-Diethylhexanoic Acid vs. Naphthenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance, properties, and potential applications of 2,2-Diethylhexanoic acid and naphthenic acid. The information is intended to assist researchers, scientists, and professionals in the drug development field in selecting the appropriate carboxylic acid for their specific needs.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and naphthenic acid is crucial for predicting their behavior in various applications. The following table summarizes their key characteristics.

PropertyThis compoundNaphthenic Acid
CAS Number 4528-37-4[1]1338-24-5
Molecular Formula C10H20O2[1]Variable (Complex mixture, general formula CnH2n+zO2)
Molecular Weight 172.27 g/mol [1]Variable (Typically 180 - 350 g/mol )
Structure Branched-chain aliphatic carboxylic acidComplex mixture of cycloaliphatic and aliphatic carboxylic acids
Appearance Colorless liquidYellow to dark brown viscous liquid
Boiling Point 265.6 °C at 760 mmHg140-370 °C
Melting Point -59 °C-35 to 2 °C
Density 0.914 g/cm³0.97 - 0.99 g/cm³
Solubility in Water Slightly solubleInsoluble
LogP 3.3[1]Variable, generally high

Performance Comparison

A direct, side-by-side experimental comparison of this compound and naphthenic acid across various applications is not extensively documented in publicly available literature. However, based on their distinct chemical structures and known applications, a qualitative performance comparison can be inferred.

Solvent Extraction of Metals

Both this compound and naphthenic acid are utilized as extractants in the solvent extraction of metal ions, a process critical in hydrometallurgy and rare earth element separation.[2][3]

  • This compound: As a synthetic, branched-chain carboxylic acid, it offers a consistent and well-defined chemical structure. This uniformity can lead to higher selectivity in extracting specific metal ions. The branched structure may also enhance the solubility of the metal-extractant complex in the organic phase, potentially improving extraction efficiency.

  • Naphthenic Acid: Being a complex mixture of cycloaliphatic and other carboxylic acids, its extraction behavior can be less predictable.[3] However, its lower cost and ready availability from petroleum refining make it a common choice for large-scale industrial applications. The presence of various acid structures can sometimes be advantageous for extracting a broader range of metals.

Corrosion Inhibition

Carboxylic acids are known to act as corrosion inhibitors by forming a protective film on metal surfaces.[4][5]

  • This compound: The performance of branched-chain carboxylic acids as corrosion inhibitors is influenced by their molecular structure. The alkyl chains can form a hydrophobic barrier, preventing contact between the metal and corrosive agents. The specific stereochemistry of this compound may influence the packing density of the protective film, thereby affecting its inhibition efficiency.

  • Naphthenic Acid: Naphthenic acids are widely used as corrosion inhibitors, particularly in the oil and gas industry.[6] The complex mixture of cyclic and aliphatic structures can form a robust and adherent protective layer on metal surfaces. However, the inherent variability in the composition of commercial naphthenic acids can lead to inconsistent performance.

Toxicity Profile

The toxicity of carboxylic acids is a critical consideration, especially in applications with potential environmental or human exposure.

  • Naphthenic Acid: The toxicity of naphthenic acids is highly dependent on their composition. They are known to be toxic to aquatic organisms. Acute oral toxicity in rats is considered low.

Experimental Protocols

General Experimental Protocol for Solvent Extraction of Metal Ions

This protocol outlines a general procedure for evaluating the efficiency of a carboxylic acid as a metal extractant.

Objective: To determine the distribution coefficient (D) and extraction efficiency (%E) of a metal ion from an aqueous solution into an organic phase containing a carboxylic acid extractant.

Materials:

  • Aqueous feed solution: A solution of the metal salt (e.g., copper sulfate) of known concentration in deionized water, with pH adjusted to a desired value using a suitable acid or base.

  • Organic phase: A solution of the carboxylic acid (this compound or naphthenic acid) of known concentration in a suitable organic solvent (e.g., kerosene, toluene).

  • Separatory funnels

  • pH meter

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).

Procedure:

  • Phase Contact: In a separatory funnel, combine equal volumes of the aqueous feed solution and the organic phase.

  • Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid separation.

  • Sample Collection: Carefully separate the aqueous and organic phases.

  • Analysis:

    • Measure the pH of the raffinate (the aqueous phase after extraction).

    • Determine the concentration of the metal ion in the raffinate using a suitable analytical technique.

  • Calculations:

    • The concentration of the metal ion in the organic phase can be calculated by mass balance: [M]org = [M]aq,initial - [M]aq,final

    • The distribution coefficient (D) is calculated as: D = [M]org / [M]aq,final

    • The extraction efficiency (%E) is calculated as: %E = (([M]aq,initial - [M]aq,final) / [M]aq,initial) * 100

General Experimental Protocol for Evaluating Corrosion Inhibition

This protocol describes a common method for assessing the performance of a carboxylic acid as a corrosion inhibitor for mild steel in an acidic medium.[9]

Objective: To determine the corrosion inhibition efficiency of a carboxylic acid using the weight loss method.

Materials:

  • Mild steel coupons of known dimensions and weight.

  • Corrosive medium: e.g., 1 M Hydrochloric acid (HCl).

  • Inhibitor solutions: The corrosive medium containing different concentrations of the carboxylic acid (this compound or naphthenic acid).

  • Water bath or thermostat for temperature control.

  • Analytical balance.

  • Desiccator.

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, wash with deionized water and acetone, dry, and weigh accurately.

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive medium with and without the inhibitor at a constant temperature for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing HCl and a small amount of a suitable cleaning agent) to remove corrosion products, rinse with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Calculate the weight loss of each coupon: Weight Loss = Initial Weight - Final Weight

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × Weight Loss) / (Area × Time × Density) where Area is in cm², Time is in hours, and Density of mild steel is in g/cm³.

    • Calculate the inhibition efficiency (%IE) using the formula: %IE = ((CR_blank - CR_inhibitor) / CR_blank) * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Visualizations

Logical Relationship in Solvent Extraction

SolventExtraction cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Metal_Ion Metal Ion (Mn+) Metal_Complex Metal-Acid Complex (MAn) Metal_Ion->Metal_Complex Complexation Carboxylic_Acid Carboxylic Acid (HA) Carboxylic_Acid->Metal_Complex Extraction Metal_Complex->Metal_Ion Stripping (Re-extraction)

Caption: A simplified workflow of the solvent extraction process for metal ions using carboxylic acids.

General Role of Carboxylic Acids in Drug ADME

Drug_ADME Oral_Admin Oral Administration Absorption Absorption (GI Tract) Oral_Admin->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target_Site Target Site (Pharmacological Effect) Distribution->Target_Site Excretion Excretion (Kidney/Bile) Metabolism->Excretion Lipophilicity Lipophilicity (LogP) of Carboxylic Acid Lipophilicity->Absorption Influences Permeability Lipophilicity->Distribution Affects Tissue Penetration

References

X-ray Crystal Structure Analysis of 2,2-Diethylhexanoic Acid Metal Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the precise crystal structures of 2,2-diethylhexanoic acid metal salts are not extensively documented in publicly available literature, a comparative analysis can be effectively conducted by examining the crystallographic data of closely related compounds, particularly metal salts of 2-ethylhexanoic acid and other branched-chain carboxylates. This guide provides an overview of the expected structural features, experimental protocols for their determination, and a comparison with alternative compounds, supported by data from analogous structures.

Comparison of Metal Carboxylate Crystal Structures

The crystal structures of metal carboxylates are significantly influenced by the nature of the metal ion, its coordination preferences, and the steric bulk of the carboxylate ligand. For branched-chain carboxylates like 2-ethylhexanoates, the alkyl groups play a crucial role in the packing of the molecules in the crystal lattice, often leading to high solubility in nonpolar organic solvents.

A common structural motif observed in divalent metal carboxylates is the dinuclear "paddle-wheel" complex. This is particularly well-documented for copper(II) carboxylates. In these structures, four carboxylate ligands bridge two metal centers. The coordination sphere of each metal ion is typically completed by an axial ligand, which can be a solvent molecule or an oxygen atom from a neighboring dimer.

Table 1: Comparison of Expected and Observed Structural Features in Metal Carboxylates

Structural FeatureCopper(II) 2-Ethylhexanoate (B8288628) (Analog)Zinc(II) Carboxylates (Analogs)Lanthanide(III) 2-Ethylhexanoates (General)
Molecular Unit Typically dinuclear, "paddle-wheel" complex[1][2]Can exist in various geometries; long-chain carboxylates show diverse structures[3]Often form coordination polymers or complex assemblies due to higher coordination numbers.
Metal Ion Geometry Square-pyramidal (five-coordinate)[1][2]Varies; can be tetrahedral or octahedral depending on the specific compound and ligands.High coordination numbers (e.g., 8 or 9) are common.
Ligand Coordination Four bridging bidentate carboxylates[1][2]Can exhibit various coordination modes including bridging and chelating[3][4]Carboxylate ligands can be chelating or bridging, leading to complex 3D networks.
Magnetic Properties Antiferromagnetic coupling between Cu(II) centers[1][2]Typically diamagnetic (d¹⁰ configuration).Paramagnetic, with magnetic properties dependent on the specific lanthanide ion.
Solubility High solubility in nonpolar organic solvents due to branched alkyl chains[1]Generally soluble in organic solvents.Good solubility in organic solvents[5]

Experimental Protocols

The definitive method for elucidating the three-dimensional atomic arrangement of these metal salts is single-crystal X-ray diffraction (SC-XRD).

Synthesis and Crystallization

The synthesis of metal 2-ethylhexanoates, and by extension, 2,2-diethylhexanoates, can be achieved through several methods:

  • Reaction of a Metal Oxide with the Carboxylic Acid: This is a straightforward acid-base reaction where the metal oxide is heated with the carboxylic acid.

  • Salt Metathesis: This involves the reaction of a soluble metal salt (e.g., acetate (B1210297) or chloride) with the sodium or potassium salt of the carboxylic acid.

Obtaining high-quality single crystals suitable for SC-XRD is a critical and often challenging step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Solvent Layering: A solution of the compound in a "good" solvent is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[6]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a vial of a volatile "anti-solvent". The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

The following protocol outlines the general steps for SC-XRD analysis of organometallic compounds.[6]

Table 2: General Protocol for Single-Crystal X-ray Diffraction

StepDescriptionKey Parameters
1. Crystal Mounting A suitable single crystal is selected under a microscope and mounted on a goniometer head.Crystal size and quality are crucial.
2. Data Collection The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.Radiation Source (e.g., Mo Kα, Cu Kα), Temperature (typically low, e.g., 100 K), Detector Distance.[6]
3. Data Processing The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of the diffraction spots.Integration software is used to apply corrections for experimental factors.
4. Structure Solution The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.Direct methods or Patterson methods are commonly employed.
5. Structure Refinement The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.Least-squares refinement is used to minimize the difference between observed and calculated structure factors.

Visualizations

Experimental Workflow for SC-XRD

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Metal Salt crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Coordination Modes of Carboxylate Ligands

The carboxylate group can coordinate to metal ions in several ways, influencing the overall structure of the resulting compound.[4]

coordination_modes cluster_ionic Ionic cluster_unidentate Unidentate cluster_chelating Bidentate Chelating cluster_bridging Bidentate Bridging M1 M+ O1 O C1 C C1->O1 O2 O C1->O2 R1 R M2 M O3 O M2->O3 C2 C C2->O3 O4 O C2->O4 R2 R M3 M O5 O M3->O5 O6 O M3->O6 C3 C C3->O5 C3->O6 R3 R M4a M O7 O M4a->O7 M4b M O8 O M4b->O8 C4 C C4->O7 C4->O8 R4 R

Caption: Common coordination modes of carboxylate ligands with metal ions (M).

References

Evaluating 2,2-Diethylhexanoic Acid as a Lubricant Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced lubricant performance has led to the exploration of a diverse range of chemical additives. Among these, carboxylic acids have garnered attention for their potential to reduce friction and wear in various lubrication regimes. This guide provides a comparative evaluation of 2,2-diethylhexanoic acid as a lubricant additive, placing its expected performance in the context of other common additives and detailing the experimental protocols for such assessments.

Comparison with Alternative Lubricant Additives

The effectiveness of a lubricant additive is typically assessed by its ability to reduce the coefficient of friction and the wear scar diameter on contacting surfaces. Below is a qualitative comparison of this compound with other classes of lubricant additives.

Additive ClassPrimary FunctionExpected Performance of this compound (by analogy)Common AlternativesKey Characteristics of Alternatives
Branched Carboxylic Acids Friction Modifier, Anti-wear AgentGood friction reduction due to the formation of a boundary film. The branched structure may offer good low-temperature fluidity and oxidative stability.[1]Neodecanoic acid, Isostearic acidEffective in improving lubricity, particularly in fuels and lubricants.[2] Isostearic acid is noted for its excellent cold flow properties and oxidative stability.[1]
Linear Carboxylic Acids Friction ModifierSimilar friction-reducing capabilities through surface adsorption. May exhibit different film-forming characteristics compared to branched counterparts.Oleic acid, Stearic acidForm well-organized, dense films on metal surfaces, providing good lubricity.
Esters Friction Modifier, Viscosity ModifierMay offer synergistic effects when used in combination, potentially improving solubility and film-forming properties.Polyol esters, Dicarboxylic acid estersKnown for good thermal stability, low volatility, and excellent lubricity. They can also act as base oils.[3][4]
Zinc Dialkyldithiophosphates (ZDDP) Anti-wear Agent, AntioxidantLikely to provide friction reduction but may not offer the same level of extreme pressure and anti-wear performance as ZDDP.-A highly effective and widely used anti-wear additive that forms a protective tribofilm on metal surfaces.[3][4]
Nanoparticles Friction Modifier, Anti-wear AgentThe performance would depend on the specific formulation and interaction with the base oil.Graphene, Metal oxides (e.g., CuO, TiO2)Can significantly reduce friction and wear, with performance dependent on particle size, concentration, and dispersion stability.[2]

Experimental Protocols for Performance Evaluation

To quantitatively assess the effectiveness of lubricant additives like this compound, standardized tribological tests are employed. These tests simulate the contact conditions experienced in machinery and provide measurable data on friction and wear.

Four-Ball Wear Test (ASTM D4172)

This test is a widely used method to determine the wear-preventive characteristics of lubricating fluids.[5]

Objective: To evaluate the ability of a lubricant to prevent wear under boundary lubrication conditions.

Apparatus: A four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature. The entire assembly is immersed in the test lubricant.[5]

Procedure:

  • Three 12.7 mm diameter steel balls are clamped into the test cup.

  • The test lubricant is added to the cup to cover the balls.

  • A fourth steel ball is placed in a chuck and brought into contact with the three stationary balls.

  • A specified load is applied, and the top ball is rotated at a constant speed (typically 1200 rpm) for a set duration (usually 60 minutes).[5]

  • The temperature of the lubricant is controlled throughout the test.[5]

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

Key Performance Indicators:

  • Mean Wear Scar Diameter (MWSD): The average diameter of the wear scars on the three stationary balls. A smaller MWSD indicates better anti-wear performance.

  • Coefficient of Friction: Continuously measured during the test, providing insight into the frictional characteristics of the lubricant.

Four_Ball_Wear_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Place 3 stationary balls in cup B Add test lubricant A->B C Position rotating ball B->C D Apply load C->D E Rotate top ball at constant speed and temperature D->E F Run for specified duration E->F G Measure wear scar diameters on stationary balls F->G I Record coefficient of friction F->I H Calculate Mean Wear Scar Diameter (MWSD) G->H SRV_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Mount test specimens (ball and disc) B Apply test lubricant A->B C Apply load B->C D Oscillate upper specimen at set frequency and stroke C->D E Maintain constant temperature D->E F Run for specified duration E->F G Measure and analyze wear scars on specimens F->G H Continuously record and analyze coefficient of friction F->H Additive_Evaluation_Logic cluster_characterization Initial Characterization cluster_formulation Lubricant Formulation cluster_testing Performance Testing cluster_comparison Comparative Analysis A Synthesize and Purify this compound B Determine Physicochemical Properties (Viscosity, Solubility) A->B C Blend Additive with Base Oil at Various Concentrations B->C D Conduct Tribological Tests (e.g., Four-Ball, SRV) C->D E Measure Friction and Wear D->E F Compare Performance with Alternative Additives E->F G Analyze Surface Chemistry of Worn Surfaces E->G H Determine Optimal Concentration F->H G->H

References

A Comparative Guide to Predicting Cross-Reactivity in Immunoassays for 2,2-Diethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and predicting the cross-reactivity of 2,2-diethylhexanoic acid derivatives in immunoassays. In the absence of direct experimental data for this specific compound class, this document outlines the core principles of immunoassay cross-reactivity for small molecules (haptens), presents a general methodology for its determination, and offers a predictive comparison of hypothetical derivatives based on structural similarity.

Principles of Immunoassay Cross-Reactivity

Immunoassays are analytical methods that rely on the specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1][2] For small molecules like this compound, which need to be conjugated to a larger carrier protein to elicit an immune response, the resulting antibodies may recognize a family of structurally related compounds.[3][4]

The degree of cross-reactivity is influenced by several factors:

  • Structural Similarity: The most critical factor is the structural resemblance between the target analyte and the potentially cross-reacting molecule.[5] Minor changes in the functional groups or stereochemistry of a molecule can significantly alter its binding affinity to an antibody.[6]

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally exhibit higher specificity and lower cross-reactivity compared to polyclonal antibodies, which can bind to multiple epitopes.[2]

  • Assay Format: The design of the immunoassay, including the choice of labeled antigen and the reaction conditions, can influence the observed cross-reactivity.[7]

Predictive Cross-Reactivity of this compound Derivatives

Given the lack of specific experimental data, a predictive assessment of cross-reactivity for this compound derivatives can be made based on their structural similarity to a hypothetical target analyte, this compound. The following table provides a qualitative prediction of cross-reactivity for a series of hypothetical derivatives.

Derivative NameStructureKey Structural Differences from this compoundPredicted Cross-ReactivityRationale
This compound (Target) CCCCC(CC)(CC)C(=O)O-100% Target analyte.
2-Ethyl-2-propylhexanoic acidCCCCC(CCC)(CC)C(=O)OOne ethyl group is replaced by a propyl group.Moderate to High The core structure is similar, but the larger propyl group may cause some steric hindrance in the antibody binding pocket.
2,2-Dipropylhexanoic acidCCCCC(CCC)(CCC)C(=O)OBoth ethyl groups are replaced by propyl groups.Low to Moderate The significant increase in the size of the alkyl groups at the alpha-position is likely to reduce binding affinity.
2,2-Diethylpentanoic acidCCCC(CC)(CC)C(=O)OThe hexyl chain is shortened to a pentyl chain.Moderate The change in the length of the carbon chain may alter the presentation of the carboxylic acid group to the antibody.
2,2-Diethylheptanoic acidCCCCC(C)(CC)(CC)C(=O)OThe hexyl chain is lengthened to a heptyl chain.Moderate Similar to the pentanoic acid derivative, the change in chain length can affect antibody recognition.
Methyl 2,2-diethylhexanoateCCCCC(CC)(CC)C(=O)OCThe carboxylic acid is esterified.Very Low The carboxylic acid group is often a key recognition element for antibodies raised against acidic haptens. Its modification to an ester will likely abolish binding.[8]

Experimental Protocol for Determining Cross-Reactivity

A standard method for evaluating the cross-reactivity of a compound in a competitive immunoassay is to determine the concentration of the compound that causes a 50% reduction in the assay signal (IC50).[9] The cross-reactivity is then calculated relative to the IC50 of the target analyte.

Materials:
  • Drug-free matrix (e.g., urine, serum)

  • Target analyte (this compound) standard solutions

  • Potential cross-reacting compound standard solutions

  • Immunoassay kit for the target analyte

  • Microplate reader or other appropriate instrumentation

Procedure:
  • Prepare Standard Curves: Prepare a series of standard solutions of the target analyte in the drug-free matrix to generate a standard curve.

  • Prepare Cross-Reactant Solutions: Prepare a series of solutions of the potential cross-reacting compound in the drug-free matrix.

  • Perform Immunoassay: Analyze the standard solutions and the cross-reactant solutions using the immunoassay according to the manufacturer's instructions.[10]

  • Determine IC50 Values: From the standard curve, determine the concentration of the target analyte that produces a 50% inhibition of the maximum signal (IC50). Similarly, determine the IC50 for the cross-reacting compound.

  • Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:[11]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

Visualizing Key Concepts

To further illustrate the principles and workflows discussed, the following diagrams are provided.

G Figure 1: Principle of Competitive Immunoassay for a Small Molecule (Hapten) cluster_0 Antibody Binding Site cluster_1 Analytes cluster_2 Binding Competition Ab Antibody Ab_Hapten Antibody-Hapten Complex Ab->Ab_Hapten Ab_Labeled_Hapten Antibody-Labeled Hapten Complex Ab->Ab_Labeled_Hapten Hapten Hapten (e.g., this compound) Hapten->Ab_Hapten Labeled_Hapten Labeled Hapten Labeled_Hapten->Ab_Labeled_Hapten

Figure 1: Competitive Immunoassay Principle

G Figure 2: Workflow for Cross-Reactivity Determination A Prepare Target Analyte and Cross-Reactant Standard Solutions B Perform Competitive Immunoassay A->B C Generate Dose-Response Curves B->C D Determine IC50 Values for Target and Cross-Reactant C->D E Calculate Percent Cross-Reactivity D->E

Figure 2: Cross-Reactivity Workflow

G Figure 3: Factors Influencing Antibody-Hapten Recognition cluster_hapten Hapten Properties cluster_antibody Antibody Properties Size Size & Shape Recognition Antibody-Hapten Recognition Size->Recognition Functional_Groups Functional Groups (e.g., -COOH) Functional_Groups->Recognition Stereochemistry Stereochemistry Stereochemistry->Recognition Specificity Specificity (Monoclonal vs. Polyclonal) Specificity->Recognition Binding_Pocket Binding Pocket Complementarity Binding_Pocket->Recognition

Figure 3: Antibody-Hapten Recognition Factors

References

A Comparative Analysis of 2,2-Diethylhexanoic Acid-Based Plasticizers and Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A shift towards safer and more sustainable plasticizers has intensified research into alternatives for traditional phthalates. Among the promising candidates are esters based on 2,2-diethylhexanoic acid. This guide provides a comparative benchmark of the performance of these emerging plasticizers against conventional phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Diisononyl phthalate (DINP), focusing on key performance metrics, experimental validation, and toxicological profiles.

While direct, extensive quantitative data for plasticizers based solely on this compound is emerging, this guide will leverage data from structurally similar and well-documented non-phthalate plasticizers, particularly Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), as a predictive benchmark. The branched structure of the 2-ethylhexyl moiety in both DEHT and esters of this compound suggests comparable performance characteristics in terms of plasticizing efficiency and migration resistance.

Executive Summary

Phthalate plasticizers, particularly DEHP, have long been the industry standard for flexible PVC applications due to their cost-effectiveness and versatile performance.[1] However, growing concerns over their potential health and environmental impacts, including endocrine disruption, have spurred the development of safer alternatives.[2][3] Non-phthalate plasticizers, such as those derived from this compound, represent a significant step forward, offering comparable performance with a more favorable toxicological profile.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for a representative this compound-based plasticizer (benchmarked against DEHT) and common phthalates.

Performance MetricThis compound-Based (DEHT as proxy)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Plasticizing Efficiency
Hardness (Shore A)Comparable to DEHPStandardSlightly higher than DEHP
Tensile Strength (MPa)~13-18[4]~23~25
Elongation at Break (%)~250-330[4]~250-350[5]~300-400
Migration Resistance
Weight Loss in Water (%)< 0.3[4]Higher than non-phthalatesLower than DEHP
Weight Loss in Hexane (%)~9[4]Higher than non-phthalatesLower than DEHP
Thermal Stability
Onset of Decomposition (°C)~188-225[4]~208[5]~220
Toxicity Profile
Endocrine DisruptionNot associated with toxic effects[1]Known endocrine disruptorLower concern than DEHP
CarcinogenicityNot classified as carcinogenicSuspected carcinogenNot classified as carcinogenic

Experimental Protocols

The data presented above is derived from a series of standardized experimental protocols designed to evaluate the performance of plasticizers in a polymer matrix, typically Polyvinyl Chloride (PVC).

Evaluation of Plasticizing Efficiency

The efficiency of a plasticizer is determined by its ability to impart flexibility to the polymer. This is quantified through mechanical testing of plasticized PVC films.

  • Sample Preparation: PVC resin is blended with the plasticizer at a specified concentration (e.g., 30-70 parts per hundred of resin - phr).[6] The mixture is then processed into thin films of uniform thickness using a two-roll mill and a compression molder.

  • Tensile Testing (ASTM D882): Dumbbell-shaped specimens are cut from the PVC films and subjected to tensile stress in a universal testing machine until failure. Key parameters measured include:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

  • Hardness Testing (ASTM D2240): The hardness of the plasticized PVC is measured using a durometer, which indicates the resistance of the material to indentation. The Shore A scale is typically used for flexible PVC.

Assessment of Migration Resistance

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical parameter affecting the long-term performance and safety of the material.

  • Solvent Extraction Method: Pre-weighed samples of plasticized PVC are immersed in a specific solvent (e.g., water, hexane, or a food simulant) for a defined period and temperature.[4] The samples are then removed, dried, and re-weighed. The percentage weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Volatility Test (Activated Carbon Method): To determine the loss of plasticizer due to evaporation at elevated temperatures, samples are placed in a controlled-temperature chamber with activated carbon, which absorbs the volatilized plasticizer. The weight loss of the sample over time is measured.

Determination of Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications.

  • Thermogravimetric Analysis (TGA): A small sample of the plasticized PVC is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in mass of the sample as a function of temperature. The onset temperature of decomposition provides an indication of the material's thermal stability.[5]

Toxicological Assessment

The toxicological profile of plasticizers is evaluated through a combination of in vitro and in vivo studies.

  • In Vitro Assays: These include tests for cytotoxicity, genotoxicity, and endocrine activity using cell cultures. For example, the effects of plasticizer metabolites on thyroid hormone receptors can be assessed.[1]

  • In Vivo Studies: Animal studies are conducted to evaluate the potential for systemic toxicity, carcinogenicity, and reproductive and developmental effects.[7]

Mandatory Visualization

PlasticizerComparison cluster_Phthalates Phthalate Plasticizers cluster_NonPhthalates This compound-Based Plasticizers Phthalates e.g., DEHP, DINP Phthalate_Pros Pros: - High plasticizing efficiency - Cost-effective Phthalates->Phthalate_Pros Advantages Phthalate_Cons Cons: - Health concerns (endocrine disruption) - Higher migration potential Phthalates->Phthalate_Cons Disadvantages Decision Plasticizer Selection Phthalates->Decision Traditional Choice NonPhthalates e.g., Esters of this compound NonPhthalate_Pros Pros: - Favorable toxicological profile - Lower migration resistance NonPhthalates->NonPhthalate_Pros Advantages NonPhthalate_Cons Cons: - Potentially higher cost - May require formulation adjustments NonPhthalates->NonPhthalate_Cons Disadvantages NonPhthalates->Decision Modern Alternative

Caption: A comparative overview of phthalate and this compound-based plasticizers.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis & Comparison Prep1 PVC Resin Blending with Plasticizer Prep2 Milling and Compression Molding Prep1->Prep2 Test1 Mechanical Testing (Tensile, Hardness) Prep2->Test1 Test2 Migration Testing (Solvent Extraction) Prep2->Test2 Test3 Thermal Analysis (TGA) Prep2->Test3 Analysis1 Quantitative Data Tabulation Test1->Analysis1 Test2->Analysis1 Test3->Analysis1 Analysis2 Comparative Performance Evaluation Analysis1->Analysis2

Caption: A streamlined workflow for the comparative evaluation of plasticizer performance.

References

A Comparative Guide to the Validation of Analytical Methods for 2,2-Diethylhexanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,2-Diethylhexanoic acid in complex biological matrices such as plasma and serum. Given the limited availability of specific validated methods for this particular branched-chain fatty acid, this document leverages established protocols for short-chain fatty acids (SCFAs) and other branched-chain fatty acids (BCFAs) to present a thorough overview of viable analytical approaches. The guide focuses on two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), outlining detailed experimental protocols and comparative performance data.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS-based methods for the analysis of short-chain and branched-chain fatty acids, which can be considered indicative for the analysis of this compound.

Table 1: Comparison of GC-MS Method Performance for Short-Chain and Branched-Chain Fatty Acids

ParameterMethod 1: Silylation-Based DerivatizationMethod 2: Esterification-Based Derivatization
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL1 - 10 µg/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 15%
Matrices Plasma, Serum, Urine, FecesPlasma, Serum, Feces

Table 2: Comparison of LC-MS/MS Method Performance for Short-Chain and Branched-Chain Fatty Acids

ParameterMethod 1: 3-Nitrophenylhydrazine (B1228671) (3-NPH) DerivatizationMethod 2: Direct Analysis (No Derivatization)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL50 - 500 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL100 - 1000 ng/mL
Accuracy (% Recovery) 90 - 110%80 - 120%
Precision (%RSD) < 10%< 20%
Matrices Plasma, SerumPlasma, Serum

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar analytes and may require optimization for this compound.

GC-MS Method: Silylation-Based Derivatization

This method is suitable for the analysis of fatty acids in biological fluids and involves a derivatization step to increase the volatility of the analyte.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a similar branched-chain fatty acid).

  • Add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Acidify the supernatant with 10 µL of 6M HCl.

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or diethyl ether) and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Seal the vial and heat at 60-80°C for 30-60 minutes. Due to the sterically hindered nature of this compound, elevated temperatures and longer reaction times may be necessary to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

LC-MS/MS Method: 3-Nitrophenylhydrazine (3-NPH) Derivatization

This highly sensitive method is suitable for the quantification of low-abundance fatty acids in plasma and serum.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum, add an internal standard (e.g., a deuterated analog).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

2. Derivatization

  • To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile/water.

  • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water.

  • Add 20 µL of pyridine.

  • Vortex and incubate at 40°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50% acetonitrile/water for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for the 3-NPH derivative of the analyte and internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis GC-MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant_Transfer1 Transfer Supernatant Centrifuge1->Supernatant_Transfer1 Acidify Acidification (HCl) Supernatant_Transfer1->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 Organic_Layer_Transfer Transfer Organic Layer Centrifuge2->Organic_Layer_Transfer Evaporation Evaporation to Dryness Organic_Layer_Transfer->Evaporation Add_Reagents Add Silylating Reagent (BSTFA + 1% TMCS) Evaporation->Add_Reagents Incubation Incubation (60-80°C, 30-60 min) Add_Reagents->Incubation Injection Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for GC-MS analysis with silylation.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Add_Reagents Add Derivatization Reagents (3-NPH, EDC, Pyridine) Supernatant_Transfer->Add_Reagents Incubation Incubation (40°C, 30 min) Add_Reagents->Incubation Evaporation Evaporation to Dryness Incubation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis with 3-NPH derivatization.

Safety Operating Guide

Proper Disposal Procedures for 2,2-Diethylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2,2-Diethylhexanoic acid. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and national regulations, as these may vary.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, as with many carboxylic acids used in research and development, requires a structured disposal plan to mitigate risks. This guide provides essential safety information and a step-by-step protocol for its disposal.

Immediate Safety and Handling

Before beginning any procedure that generates this compound waste, it is crucial to be aware of its potential hazards and the necessary safety precautions. While specific toxicity data for this compound is limited, related compounds like 2-Ethylhexanoic acid are known to be harmful and may cause damage to an unborn child[1][2]. Therefore, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles compliant with OSHA or equivalent standards[3].

  • Hand Protection: Use chemically impermeable gloves[4].

  • Body Protection: A lab coat or apron is required. For tasks with a higher risk of exposure, additional protective clothing should be worn to prevent skin contact[4].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood[4].

Spill Response: In the event of a spill, evacuate and isolate the area if necessary[5]. Small spills may be cleaned up by laboratory personnel using appropriate PPE[6].

  • Absorb the spill with an inert material such as sand, diatomite, or a universal binder[1][7].

  • Collect the contaminated material into a suitable, sealed container for disposal[7].

  • All materials used for spill cleanup must be managed as hazardous waste[5][6].

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately[5][6].

Step-by-Step Disposal Protocol

Disposing of this compound must be done in compliance with hazardous waste regulations. Never dispose of this chemical down the drain or in the regular trash[4][6].

1. Waste Identification and Classification:

  • A laboratory chemical is considered waste when it is no longer intended for use[5].

  • Unless confirmed to be non-hazardous by your EHS department, all chemical waste should be treated as hazardous[5]. This compound waste should be managed as a hazardous chemical waste.

2. Waste Collection and Segregation:

  • Collect waste in a designated, chemically compatible container. Plastic containers are often preferred[8]. The container must be in good condition, without leaks or cracks[6].

  • Keep the waste container closed except when adding waste[6][8].

  • Crucially, segregate incompatible wastes. Do not mix carboxylic acids with bases, reducing agents, or strong oxidizers[3][7][9]. Store acids away from flammable liquids and cyanides[10]. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information[10].

3. Container Labeling:

  • All hazardous waste containers must be clearly labeled[6][10].

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of any other components in the mixture.

  • Indicate the relevant hazards (e.g., Corrosive, Toxic for Reproduction) using appropriate pictograms and statements[10].

4. Storage Requirements:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory[8].

  • The SAA must be at or near the point of generation and under the control of laboratory personnel[11].

  • Ensure the waste container is stored in secondary containment to prevent spills from spreading[5][6].

  • Adhere to institutional limits on the volume of waste stored in the lab (e.g., a maximum of 55 gallons of hazardous waste)[5][8].

5. Arranging for Final Disposal:

  • Do not transport hazardous waste outside of the laboratory[5].

  • Contact your institution's EHS department to schedule a pickup of the waste container[8]. This service is typically provided without a direct charge to the lab[5].

  • Submit a waste pickup request when the container is full or before reaching the maximum accumulation time limit, which can be up to 9 months in some jurisdictions[6].

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters relevant to the management of this compound and general laboratory chemical waste.

ParameterValue/GuidelineSource
Chemical Formula C₁₀H₂₀O₂PubChem[12]
CAS Number 4528-37-4PubChem[12]
Hazard Classification Reproductive Toxicity (Repr. 1B)Carl ROTH SDS[2]
Incompatible Materials Strong Bases, Reducing Agents, OxidizersFisher Scientific SDS[3], Purdue Physics SDS[13]
Max. Lab Storage Volume 55 gallons (total hazardous waste)UPenn EHRS[8], Vanderbilt University[5]
Max. Lab Storage Time Up to 9 months (consult local regulations)Stanford EH&S[6]

Experimental Protocols

This guide does not cite specific experimental protocols. The disposal procedures outlined are based on established safety and regulatory guidelines for handling hazardous laboratory chemicals. Researchers must adapt these procedures to the specific context of their experiments, always in consultation with their institution's formal safety and waste management plans.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Generation cluster_collection Waste Handling in Lab cluster_disposal Final Disposal start Start: Experiment using This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe gen_waste Waste Generated identify Identify as Hazardous Waste gen_waste->identify ppe->gen_waste container Select Chemically Compatible & Sealed Container identify->container segregate Segregate from Incompatibles (Bases, Oxidizers) container->segregate label_waste Label Container Correctly: 'Hazardous Waste' + Contents segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Contact EHS to Request Waste Pickup check_full->request_pickup Yes end EHS Collects for Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,2-Diethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Diethylhexanoic Acid

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a hazardous substance that can cause significant harm upon exposure. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] The compound is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] Vapors can cause severe irritation to the eyes and throat and may lead to lung injury.[1] Direct contact with the liquid can result in skin irritation and, after a few minutes, may cause pain and second-degree burns.[1] Furthermore, it is suspected of damaging fertility or the unborn child.[2]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound. Proper use of PPE is the primary defense against exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166.[3] A face shield may be necessary for splash hazards.Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Protection Heavy rubber gloves or other appropriate protective gloves.[1][4] An impervious apron or rubber overclothing is also required.[1]Prevents skin contact, which can be harmful and cause burns.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4]Protects against inhalation of harmful vapors that can cause respiratory tract irritation.[1][4]
Operational Plan for Safe Handling

Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls :

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5]

    • Work in a well-ventilated area. The use of a chemical fume hood or local exhaust ventilation is strongly recommended to control airborne levels.[4]

  • Handling the Chemical :

    • Before handling, thoroughly inspect all PPE for any signs of damage.

    • Avoid all personal contact, including the inhalation of vapors or mists.[6]

    • When weighing or transferring the chemical, do so carefully to avoid splashes or creating aerosols.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling Procedures :

    • After handling, wash hands and other exposed areas thoroughly with mild soap and water.[2]

    • Remove contaminated clothing and wash it before reuse.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste :

    • Do not dispose of this compound down the drain.[3]

    • Collect surplus and non-recyclable solutions for disposal by a licensed disposal company.[3]

    • Dispose of the chemical as hazardous waste in suitable, closed containers.[3]

  • Contaminated Materials :

    • Absorb spills with an inert material such as sand, earth, or vermiculite (B1170534) and place in a suitable container for disposal.[4][6]

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[3]

  • Regulatory Compliance :

    • All waste disposal must be conducted in accordance with local, state, and federal hazardous waste regulations.[4]

Emergency Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][4]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Get medical aid.[3][4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe ventilation Verify Ventilation prep->ventilation handling Handling handle_chem Handle Chemical handling->handle_chem post_handling Post-Handling wash Wash Hands post_handling->wash decontaminate Decontaminate Work Area post_handling->decontaminate disposal Disposal dispose_chem Dispose of Chemical Waste disposal->dispose_chem dispose_ppe Dispose of Contaminated PPE disposal->dispose_ppe ppe->handling ventilation->handling handle_chem->post_handling wash->disposal decontaminate->disposal

Caption: A logical workflow diagram illustrating the key stages for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.